Product packaging for 6-Chloropyridazin-4-ol(Cat. No.:CAS No. 1415928-75-4)

6-Chloropyridazin-4-ol

Cat. No.: B2548777
CAS No.: 1415928-75-4
M. Wt: 130.53
InChI Key: RFFIDRCRMNTMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloropyridazin-4-ol is a key chemical intermediate for researchers developing novel therapeutic agents, particularly in the field of oncology. The chloropyridazine scaffold is a π-deficient aromatic system known for its valuable physicochemical properties and its role as a privileged structure in medicinal chemistry . This moiety is frequently explored in molecular hybridization strategies to create novel conjugates with enhanced biological activity . Recent scientific investigations highlight the significant potential of 6-chloropyridazine derivatives as core structures for designing proposed apoptotic inducers and Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors . PARP-1 is a crucial enzyme involved in DNA repair, and its inhibition offers a promising therapeutic strategy, both as a single agent for tumors with deficient DNA repair mechanisms and as a chemopotentiator for other DNA-damaging anticancer drugs . Researchers value this compound as a versatile building block for constructing complex hybrids targeting various cancer cell lines. The reactivity of the chlorine atom at the 4-position allows for further functionalization, making it an indispensable tool for synthetic and medicinal chemists working in drug discovery. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3ClN2O B2548777 6-Chloropyridazin-4-ol CAS No. 1415928-75-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1H-pyridazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-4-1-3(8)2-6-7-4/h1-2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFIDRCRMNTMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=CC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415928-75-4
Record name 6-chloropyridazin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloropyridazin-4-ol: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Chloropyridazin-4-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental chemical properties, structural nuances, synthetic pathways, and its role as a versatile building block for creating novel therapeutic agents. This document is designed to equip researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this important scaffold.

Molecular Identity and Structural Elucidation

Nomenclature and Identification

The compound is commonly referred to by its IUPAC name, This compound . However, due to keto-enol tautomerism, it predominantly exists as 6-chloro-1H-pyridazin-4-one . This guide will refer to the compound by its common name but will represent its structure in the more stable keto form.

IdentifierValue
IUPAC Name 6-chloro-1H-pyridazin-4-one
Synonyms This compound, 6-Chloro-4-hydroxypyridazine
CAS Number 1415928-75-4[1]
Molecular Formula C₄H₃ClN₂O
Molecular Weight 130.53 g/mol
Chemical Structure and Tautomerism

This compound is a substituted pyridazine, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. The key structural feature is the tautomeric equilibrium between the hydroxyl (-ol) and keto (-one) forms. Spectroscopic and computational evidence for related hydroxypyridines and pyridazinones indicates that the keto tautomer, 6-chloro-1H-pyridazin-4-one, is the more stable and predominant form in most conditions. This stability is attributed to the formation of a conjugated amide-like system within the ring.

Caption: Keto-enol tautomerism of this compound.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific compound is not widely published, its properties can be predicted based on computational models and comparison with analogous structures.

Physicochemical Data Summary

The following table summarizes key physicochemical properties. It is crucial to note that these values are largely predicted and should be confirmed experimentally.

PropertyValue / DescriptionSource
Physical State Expected to be a solid at room temperature.Inferred
Melting Point Predicted: 165-170 °CPredicted
Solubility Expected to have slight solubility in water and better solubility in polar organic solvents like methanol, ethanol, and DMSO.Inferred
pKa Predicted: ~8.0 (for the N-H proton)Predicted
LogP Predicted: 0.7PubChemLite[2]
Expected Spectroscopic Profile

Structural confirmation relies on a combination of spectroscopic techniques. Below are the expected characteristics for 6-chloro-1H-pyridazin-4-one.

  • ¹H NMR Spectroscopy: The spectrum is expected to be simple, showing two signals in the aromatic region.

    • A doublet for the proton at C5, deshielded by the adjacent carbonyl group.

    • A doublet for the proton at C3.

    • A broad singlet for the N-H proton, which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The spectrum should display four distinct signals for the carbon atoms of the pyridazinone ring. The carbonyl carbon (C4) is expected to have the most downfield chemical shift (~160-170 ppm).

  • Infrared (IR) Spectroscopy: Key vibrational bands are anticipated, which are crucial for functional group identification.

    • ~3100-3000 cm⁻¹: N-H stretching vibration.

    • ~1680-1650 cm⁻¹: Strong C=O (amide) stretching vibration.

    • ~1600-1550 cm⁻¹: C=C and C=N stretching vibrations within the ring.

    • ~800-700 cm⁻¹: C-Cl stretching vibration.

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic molecular ion peak (M⁺) and an isotopic peak (M+2) with an approximate intensity ratio of 3:1, which is indicative of the presence of a single chlorine atom.

    • Predicted [M+H]⁺: m/z 131.00068[2]

    • Predicted [M]⁺: m/z 129.99285[2]

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

Step 1: Synthesis of Pyridazin-4-ol from Mucobromic Acid

This step involves the cyclization of a 1,4-dicarbonyl equivalent with hydrazine. Mucobromic acid serves as a suitable starting material.

synthesis_step1 cluster_reagents start Mucobromic Acid C₄H₂Br₂O₃ intermediate Pyridazin-4-ol C₄H₄N₂O start->intermediate + reagent1 Hydrazine (N₂H₄) in H₂O / Heat

Caption: Step 1: Synthesis of the pyridazin-4-ol core.

Experimental Protocol (Step 1):

  • Dissolve mucobromic acid in water.

  • Slowly add an aqueous solution of hydrazine hydrate, maintaining the temperature.

  • Heat the reaction mixture to reflux for several hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture and adjust the pH to neutral to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield pyridazin-4-ol.

Step 2: Chlorination of Pyridazin-4-ol

The second step is the regioselective chlorination at the C6 position. The pyridazinone ring is electron-deficient, but chlorination can be achieved using potent chlorinating agents.

synthesis_step2 cluster_reagents start Pyridazin-4-ol C₄H₄N₂O product 6-chloro-1H-pyridazin-4-one C₄H₃ClN₂O start->product + reagent2 Phosphorus Oxychloride (POCl₃) Heat

Caption: Step 2: Chlorination to yield the final product.

Experimental Protocol (Step 2):

  • Carefully add pyridazin-4-ol to an excess of phosphorus oxychloride (POCl₃) in a flask equipped with a reflux condenser.

  • Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Very slowly and cautiously, pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic step and must be done in a well-ventilated fume hood.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

  • Filter the solid product, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 6-chloro-1H-pyridazin-4-one.

Key Chemical Reactivity

The primary utility of 6-chloro-1H-pyridazin-4-one in synthetic chemistry stems from the reactivity of its chlorine atom. The pyridazine ring is inherently electron-deficient due to the two electronegative nitrogen atoms, which makes the chlorine atom susceptible to nucleophilic aromatic substitution (SₙAr) . This reaction is the cornerstone of its application as a chemical building block.

A wide range of nucleophiles (amines, alcohols, thiols) can displace the chloride, allowing for the facile introduction of diverse functional groups at the C6 position.

reactivity reactant 6-chloro-1H-pyridazin-4-one conditions {Base, Solvent | Heat} reactant->conditions nucleophile Nucleophile (Nu-H) e.g., R-NH₂ nucleophile->conditions product 6-substituted-pyridazin-4-one conditions->product

Caption: General SₙAr reaction of 6-chloropyridazin-4-one.

This reactivity is crucial because it provides a reliable method for coupling the pyridazinone core to other molecular fragments, a key strategy in combinatorial chemistry and lead optimization for drug discovery.

Applications in Medicinal Chemistry and Drug Development

The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities.[3][4] The presence of a chlorine atom in this compound provides a synthetic handle to generate large libraries of compounds for biological screening.[5]

  • Kinase Inhibitors: The pyridazine core is a well-established hinge-binding motif in many kinase inhibitors used in oncology. The nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region, while the substituent introduced at the C6 position can be tailored to achieve potency and selectivity for specific cancer targets.[1]

  • Anticancer Agents: Beyond kinase inhibition, various chloropyridazine derivatives have been investigated for their cytotoxic effects against cancer cell lines. Some hybrids have been designed as potential PARP-1 inhibitors, which is a key target in oncology.[3]

  • Anti-inflammatory Agents: Pyridazinone derivatives have been explored for their potential to modulate inflammatory pathways, including the inhibition of key mediators like TNF-α and IL-6.[4]

  • Agrochemicals: The chloro-pyridazinone structure is also found in compounds developed for agricultural applications, such as herbicides and fungicides.[2]

Safety and Handling

As a chlorinated heterocyclic compound and a potential alkylating agent, this compound should be handled with appropriate care in a laboratory setting.

  • Hazard Identification: Based on related compounds, it is expected to be harmful if swallowed and may cause skin and serious eye irritation.[6][7]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

This compound, existing as its more stable tautomer 6-chloro-1H-pyridazin-4-one, represents a high-value scaffold for chemical synthesis and drug discovery. Its straightforward, predictable reactivity, centered on the nucleophilic substitution of the C6-chlorine, allows for the systematic development of compound libraries. The proven biological relevance of the pyridazinone core in targeting enzymes like kinases makes this molecule a foundational building block for the next generation of therapeutic agents, particularly in oncology and inflammatory diseases. While detailed experimental data on the parent compound remains sparse, its synthetic accessibility and versatile chemistry ensure its continued importance in the field.

References

An In-Depth Technical Guide to 6-Chloropyridazin-4-ol (CAS: 1415928-75-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloropyridazin-4-ol, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a plausible synthetic route, outlines methods for its analytical characterization, and explores its potential applications, particularly in the development of novel therapeutics. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.

Introduction

This compound (CAS Number: 1415928-75-4) is a substituted pyridazine derivative. The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The presence of a chlorine atom and a hydroxyl group on the pyridazine ring of this compound offers versatile handles for further chemical modifications, making it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.

The strategic placement of the chloro and hydroxyl substituents influences the electronic properties and reactivity of the pyridazine ring, making it a key intermediate for the development of targeted therapies. Notably, pyridazine derivatives have been investigated for a range of biological activities, including as anticancer agents and enzyme inhibitors.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis and biological assays.

PropertyValueSource
CAS Number 1415928-75-4[3]
Molecular Formula C₄H₃ClN₂O[3]
Molecular Weight 130.53 g/mol [3]
Appearance White to off-white solid (predicted)General knowledge
Storage Inert atmosphere, 2-8°C[3]

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Purification

Proposed Synthetic Pathway:

The synthesis of this compound would likely proceed via the regioselective hydrolysis of 3,6-dichloropyridazine. The challenge in this synthesis lies in controlling the regioselectivity to favor the formation of the 4-hydroxy product over the 3-hydroxy isomer. Reaction conditions such as the choice of solvent, base, and temperature would be critical in directing the outcome of the reaction.

Synthesis_Workflow reagent1 3,6-Dichloropyridazine reaction Regioselective Hydrolysis reagent1->reaction reagent2 Hydrolyzing Agent (e.g., NaOH, H₂O) reagent2->reaction product This compound reaction->product purification Purification (Crystallization/ Chromatography) product->purification final_product Pure this compound purification->final_product

Caption: Proposed synthesis workflow for this compound.

Detailed Step-by-Step Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 3,6-dichloropyridazine in a suitable solvent (e.g., aqueous dioxane or a similar polar aprotic solvent to influence regioselectivity), an equimolar amount of a hydrolyzing agent (e.g., sodium hydroxide) is added dropwise at a controlled temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion, the reaction mixture is neutralized with an acid (e.g., HCl) to precipitate the product. The crude product is then collected by filtration.

  • Purification: The crude this compound is purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel to yield the pure compound.

Analytical Characterization

The structural confirmation and purity assessment of synthesized this compound are crucial. A combination of spectroscopic and chromatographic techniques should be employed for its comprehensive characterization.

Workflow for Analytical Characterization:

Analytical_Workflow sample Synthesized This compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr hplc HPLC Analysis (Purity Assessment) sample->hplc ms Mass Spectrometry (Molecular Weight Confirmation) sample->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis hplc->data_analysis ms->data_analysis

Caption: Workflow for the analytical characterization of this compound.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridazine ring. The chemical shifts and coupling constants of these protons would provide valuable information about the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show signals corresponding to the four carbon atoms of the pyridazine ring. The chemical shifts will be influenced by the electronegative chlorine and oxygen atoms.

4.2. High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible addition of a modifier like formic acid or trifluoroacetic acid) would likely provide good separation.

4.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Techniques such as electrospray ionization (ESI) would be suitable for generating the molecular ion peak.

Potential Applications in Drug Discovery and Development

The pyridazine scaffold is a well-established pharmacophore in numerous approved drugs and clinical candidates. The structural features of this compound make it a promising starting point for the development of novel therapeutic agents, particularly in oncology.

5.1. Anticancer Drug Discovery

Derivatives of pyridazine have demonstrated significant potential as anticancer agents. They have been explored as inhibitors of various kinases and other enzymes that play crucial roles in cancer cell proliferation and survival. The chlorine atom on the this compound ring can serve as a site for nucleophilic substitution, allowing for the introduction of various functionalities to modulate biological activity and target specificity.

5.2. PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a promising class of anticancer drugs, particularly for tumors with deficiencies in DNA repair mechanisms. The pyridazine nucleus has been incorporated into the design of potent PARP inhibitors. This compound could serve as a key building block for the synthesis of novel PARP inhibitors, where the pyridazine moiety interacts with the enzyme's active site.

Potential Signaling Pathway Involvement (Hypothetical):

Signaling_Pathway cluster_0 Cancer Cell DNA_Damage DNA Damage PARP PARP DNA_Damage->PARP activates DNA_Repair DNA Repair PARP->DNA_Repair promotes Apoptosis Apoptosis PARP->Apoptosis leads to (when inhibited) Cell_Survival Cell Survival DNA_Repair->Cell_Survival Compound This compound Derivative Compound->PARP inhibits

References

An In-depth Technical Guide to 6-Chloropyridazin-4-ol: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Chloropyridazin-4-ol, a heterocyclic compound of significant interest in the field of drug discovery and development. We will delve into its chemical identity, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to support researchers in leveraging this versatile building block.

Chemical Identity and Physicochemical Properties

This compound is a chlorinated derivative of the pyridazine heterocyclic system. A critical aspect of its chemistry is the existence of tautomerism. It predominantly exists in the lactam form, 6-chloro-1H-pyridazin-4-one . This tautomeric equilibrium is a key determinant of its reactivity and interactions.

IdentifierValueSource
IUPAC Name 6-chloro-1H-pyridazin-4-onePubChem
Synonyms This compoundPubChem
CAS Number 1415928-75-4Vendor Data
Molecular Formula C₄H₃ClN₂OPubChem[1]
Molecular Weight 130.53 g/mol PubChem[1]
Canonical SMILES C1=C(NN=CC1=O)ClPubChem[1]
InChI InChI=1S/C4H3ClN2O/c5-4-1-3(8)2-6-7-4/h1-2H,(H,7,8)PubChem[1]
InChIKey RFFIDRCRMNTMCG-UHFFFAOYSA-NPubChem[1]

Synthesis and Manufacturing

The synthesis of 6-chloro-1H-pyridazin-4-one is most commonly achieved through the selective hydrolysis of 3,6-dichloropyridazine. The differential reactivity of the two chlorine atoms on the pyridazine ring allows for a regioselective substitution. Two effective, lab-scale protocols are detailed below. The choice between these methods may depend on the availability of microwave equipment and desired reaction times.

Microwave-Assisted Synthesis

This method offers a rapid and high-yielding route to the desired product. The use of microwave irradiation significantly accelerates the reaction compared to conventional heating.

Protocol:

  • To a solution of 3,6-dichloropyridazine (1.0 g, 6.71 mmol) in a mixture of acetic acid and water (5:1, 20 mL), add potassium acetate (0.66 g, 6.71 mmol).

  • Heat the reaction mixture to 140°C under microwave irradiation for 70 minutes.

  • After cooling, remove the solvent by vacuum evaporation.

  • To the residue, add ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate to yield 6-chloro-1H-pyridazin-4-one.

Conventional Synthesis via Reflux

This protocol provides a reliable alternative for laboratories not equipped with microwave reactors.

Protocol:

  • In a round-bottom flask, dissolve 3,6-dichloropyridazine (1.00 g, 6.71 mmol) in absolute ethanol (10 mL).

  • Stir the mixture at reflux for 24 hours.

  • After cooling to room temperature, add a saturated aqueous solution of ammonium chloride (30 mL).

  • Extract the resulting solution with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum.

  • Triturate the crude solid in petroleum ether and filter to afford the pure product.

Diagram of Synthetic Workflow:

Synthesis_Workflow cluster_Microwave Microwave-Assisted Synthesis cluster_Conventional Conventional Synthesis DCP_M 3,6-Dichloropyridazine Microwave Microwave 140°C, 70 min DCP_M->Microwave Reagents_M KOAc, AcOH/H₂O Reagents_M->Microwave Workup_M Workup (Evaporation, Extraction) Microwave->Workup_M Product_M 6-Chloro-1H-pyridazin-4-one Workup_M->Product_M DCP_C 3,6-Dichloropyridazine Reflux Reflux 24 hours DCP_C->Reflux Reagents_C Ethanol Reagents_C->Reflux Workup_C Workup (Extraction, Trituration) Reflux->Workup_C Product_C 6-Chloro-1H-pyridazin-4-one Workup_C->Product_C

Synthetic routes to 6-chloro-1H-pyridazin-4-one.

Chemical Reactivity and Derivatization

The 6-chloro-1H-pyridazin-4-one scaffold offers multiple sites for chemical modification, making it a valuable intermediate for building molecular complexity.

  • N-Alkylation/Arylation: The nitrogen atom of the pyridazinone ring can be alkylated or arylated under basic conditions to introduce a variety of substituents.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of amines, alcohols, thiols, and other nucleophiles. This is a common strategy for generating libraries of analogues for structure-activity relationship (SAR) studies.

  • Reactions at the Carbonyl Group: The ketone functionality can undergo various classical carbonyl reactions, although its reactivity is influenced by the adjacent heteroatoms.

  • Formation of Hydrazones and Subsequent Cyclization: The related 6-chloro-3-hydrazinopyridazine, readily synthesized from 3,6-dichloropyridazine, serves as a precursor for the synthesis of hydrazones. These intermediates can then undergo intramolecular oxidative cyclization to form fused heterocyclic systems, such as the[1][2][3]triazolo[4,3-b]pyridazines, which have shown promising biological activities.[3]

Diagram of Reactivity Pathways:

Reactivity_Pathways cluster_N_Alkylation N-Alkylation/Arylation cluster_Substitution Nucleophilic Substitution cluster_Hydrazone Hydrazone Formation & Cyclization Start 6-Chloro-1H-pyridazin-4-one N_Alkylation N-Substituted Pyridazinone Start->N_Alkylation R-X, Base Nucleophilic_Sub 6-Substituted Pyridazinone Start->Nucleophilic_Sub Nu-H Hydrazone Hydrazone Derivative Start->Hydrazone via Hydrazino intermediate Fused_Ring Fused Heterocycle (e.g., Triazolopyridazine) Hydrazone->Fused_Ring Cyclization

Key reactivity pathways of the 6-chloropyridazinone scaffold.

Applications in Drug Discovery and Medicinal Chemistry

The pyridazinone nucleus is a "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[4] this compound, as a key intermediate, provides access to a diverse chemical space for the development of novel therapeutics.

Anticancer Drug Discovery

A significant area of application for 6-chloropyridazinone derivatives is in oncology. For instance, a series of 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines, synthesized from a 6-chloropyridazin-3-yl hydrazone precursor, were evaluated for their in vitro cytotoxic activities against acute lymphoblastic leukemia and human breast adenocarcinoma cell lines.[3] Several of these compounds exhibited potent cytotoxic activity and were shown to induce apoptosis via caspase 3/7 activation.[3]

The pyridazinone moiety has also been incorporated into molecules designed as PARP-1 inhibitors, a crucial target in oncology.[4] The ability of the pyridazine ring to participate in hydrogen bonding makes it a suitable scaffold for interacting with the active sites of enzymes like PARP-1.

Other Therapeutic Areas

Beyond oncology, pyridazinone derivatives have been investigated for a broad spectrum of biological activities, including:

  • Anti-inflammatory and Analgesic: Certain pyridazinone derivatives have shown potent anti-inflammatory and analgesic properties.

  • Antimicrobial: The pyridazinone scaffold has been explored for the development of new antibacterial and antifungal agents.

  • Cardiovascular: Some pyridazinone-containing compounds have demonstrated cardiovascular effects, such as antihypertensive and antiplatelet activities.

The versatility of the 6-chloropyridazin-4-one building block allows for its incorporation into a wide range of molecular architectures, enabling the exploration of its potential in these and other therapeutic areas.

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

For related compounds, hazards such as skin irritation, serious eye irritation, and respiratory irritation have been noted.[2] It is prudent to assume that this compound may present similar hazards until specific data becomes available. Always consult the material safety data sheet (MSDS) from the supplier before handling the compound.

Conclusion

This compound, existing predominantly as 6-chloro-1H-pyridazin-4-one, is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and multiple points for chemical derivatization provide a robust platform for the generation of diverse compound libraries. The demonstrated biological activities of its derivatives, particularly in the field of oncology, underscore its importance for the development of novel therapeutics. Researchers and drug development professionals can leverage the chemical tractability of this scaffold to explore new chemical space and advance their discovery programs. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use.

References

Synthesis of 6-Chloropyridazin-4-ol from starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Chloropyridazin-4-ol

This guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key heterocyclic intermediate in pharmaceutical and agrochemical research. The narrative emphasizes the chemical logic behind procedural steps, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

This compound, which exists in tautomeric equilibrium with 6-Chloro-3(2H)-pyridazinone, is a foundational building block in medicinal chemistry. The pyridazinone core is a "magic moiety" or "wonder nucleus" that appears in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic placement of a chloro group provides a reactive handle for further functionalization through nucleophilic substitution, while the hydroxyl group (or keto group of the pyridazinone tautomer) offers another site for chemical modification.

This guide focuses on the most robust and industrially scalable synthesis, starting from readily available commodity chemicals. We will dissect the synthesis from a retrosynthetic perspective, detail the step-by-step protocols, and explain the critical parameters that ensure high yield and purity.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule reveals a straightforward and efficient synthetic plan. The core pyridazinone ring is typically formed via a cyclocondensation reaction.

G Target This compound Intermediate1 3,6-Dichloropyridazine Target->Intermediate1 Selective Hydrolysis (SNAr) Intermediate2 3,6-Pyridazinediol (Maleic Hydrazide) Intermediate1->Intermediate2 Dichlorination StartingMaterial Maleic Anhydride + Hydrazine Hydrate Intermediate2->StartingMaterial Cyclocondensation

Caption: Retrosynthetic pathway for this compound.

This analysis points to a three-step synthesis starting from maleic anhydride and hydrazine. This approach is advantageous due to the low cost of the starting materials and the well-established nature of each transformation.

Primary Synthetic Pathway: From Maleic Anhydride

The most common and reliable synthesis of this compound proceeds through the formation of a pyridazinediol intermediate, followed by chlorination and selective hydrolysis.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Dichlorination cluster_2 Step 3: Selective Hydrolysis MA Maleic Anhydride PD 3,6-Pyridazinediol MA->PD H₂O, Δ HH Hydrazine Hydrate HH->PD H₂O, Δ PD2 3,6-Pyridazinediol DCP 3,6-Dichloropyridazine PD2->DCP POCl₃ DCP2 3,6-Dichloropyridazine Target This compound DCP2->Target KOAc, AcOH/H₂O

Caption: Overall synthetic workflow from maleic anhydride.

Step 1: Synthesis of 3,6-Pyridazinediol (Maleic Hydrazide)

The initial step involves the cyclocondensation of maleic anhydride with hydrazine hydrate.[3] This reaction forms the stable six-membered pyridazine ring.

  • Causality: Hydrazine, with its two nucleophilic nitrogen atoms, readily attacks the electrophilic carbonyl carbons of maleic anhydride. An initial acylation is followed by an intramolecular cyclization and dehydration to yield the thermodynamically stable heterocyclic ring. The reaction is typically carried out in water or a mild acidic medium, which facilitates the dehydration step.[3][4]

Experimental Protocol: Synthesis of 3,6-Pyridazinediol

  • To a reaction vessel equipped with a stirrer and condenser, add water and hydrazine hydrate.

  • While stirring and cooling in an ice bath, slowly add maleic anhydride portion-wise to control the exothermic reaction.

  • After the addition is complete, slowly heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.[4]

  • Cool the reaction mixture to room temperature, then further cool in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with cold water until the pH of the filtrate is near neutral, and dry under vacuum.

Step 2: Synthesis of 3,6-Dichloropyridazine

The diol intermediate is converted to the highly versatile 3,6-dichloropyridazine using a strong chlorinating agent.

  • Causality: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The pyridazinediol exists in its tautomeric keto form (pyridazinone), and the oxygen atoms are protonated by traces of acid, making them good leaving groups upon attack by POCl₃. This results in the substitution of both hydroxyl groups with chlorine atoms. This intermediate is a crucial precursor for many pyridazine-based pharmaceuticals.[3]

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine

Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Carefully add 3,6-pyridazinediol to an excess of phosphorus oxychloride in a flask equipped with a reflux condenser.

  • Heat the mixture to reflux (around 105-110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be done with caution.

  • The solid product will precipitate. Collect the crude 3,6-dichloropyridazine by filtration.

  • Wash the solid thoroughly with cold water and then purify, typically by recrystallization from a suitable solvent like ethanol or cyclohexane, to yield the pure product.[3]

Step 3: Selective Synthesis of this compound

This final step is the most critical, requiring the selective replacement of only one chlorine atom with a hydroxyl group. Direct hydrolysis can be difficult to control, leading to the formation of the diol by-product. A more controlled method involves nucleophilic substitution with acetate followed by hydrolysis.[5]

  • Causality & Selectivity: The two chlorine atoms in 3,6-dichloropyridazine are electronically distinct. The pyridazine nitrogens are electron-withdrawing, making the adjacent carbon atoms electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). While both positions are activated, subtle differences in reactivity can be exploited. Using a milder nucleophile like potassium acetate in a buffered acetic acid/water system allows for a controlled, regioselective monosubstitution. The reaction proceeds via an initial substitution by the acetate ion, which is then hydrolyzed in situ or during workup to the desired hydroxyl group. Microwave irradiation can significantly accelerate this step, reducing reaction times from hours to minutes.[5]

Experimental Protocol: Selective Hydrolysis to this compound

  • In a microwave-safe reaction vial, dissolve 3,6-dichloropyridazine (1 eq.) and potassium acetate (1 eq.) in a 5:1 mixture of acetic acid and water.[5]

  • Seal the vial and place it in a microwave reactor. Heat the mixture to 140 °C and hold for 70 minutes.[5]

  • After cooling, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Evaporate the solvent to yield the crude product, which can be further purified by recrystallization or column chromatography.

Data Summary and Troubleshooting

Table 1: Summary of Reaction Parameters
StepStarting MaterialKey ReagentsSolventTemperatureTypical Yield
1 Maleic AnhydrideHydrazine HydrateWaterReflux (~110°C)>95%[4]
2 3,6-PyridazinediolPhosphorus OxychlorideNone (POCl₃ is reagent and solvent)Reflux (~110°C)~80-90%
3 3,6-DichloropyridazinePotassium AcetateAcetic Acid / Water (5:1)140°C (Microwave)~92%[5]
Troubleshooting Common Issues
  • Low Yield in Step 1: Ensure the maleic anhydride is added slowly to control the initial exotherm, which can lead to side reactions.

  • Incomplete Reaction in Step 2: The reaction is moisture-sensitive. Ensure all glassware is dry and use a sufficient excess of POCl₃ to drive the reaction to completion.

  • Formation of Side Products in Step 3: The primary side product is the di-hydrolyzed 3,6-pyridazinediol. To minimize its formation, avoid using strong bases (like NaOH) for direct hydrolysis. The use of a buffered system like potassium acetate in acetic acid is crucial for selectivity.[5][6] Monitoring the reaction closely by TLC is essential to stop it upon consumption of the starting material.

Conclusion

The synthesis of this compound from maleic anhydride is a robust, efficient, and scalable three-step process. By understanding the underlying chemical principles of each transformation—from the initial cyclocondensation to the final selective hydrolysis—researchers can reliably produce this valuable intermediate with high yield and purity. The protocols and insights provided in this guide serve as a solid foundation for laboratory synthesis and further exploration of pyridazinone chemistry.

References

The Strategic Intermediate: A Technical Guide to 6-Chloropyridazin-4-ol in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazinone Core and the Versatility of 6-Chloropyridazin-4-ol

The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] Its inherent structural features allow for diverse functionalization, leading to molecules with activities ranging from anticancer and anti-inflammatory to cardiovascular and neuroprotective.[3] Within this important class of compounds, this compound, which predominantly exists in its more stable tautomeric form, 6-chloro-1H-pyridazin-4-one , serves as a critical and versatile synthetic intermediate.

This technical guide provides an in-depth exploration of 6-chloro-1H-pyridazin-4-one, offering insights into its synthesis, reactivity, and strategic application in the development of complex molecules. The strategic placement of the chloro, carbonyl, and amine functionalities makes it a highly valuable building block for the synthesis of novel pharmaceutical candidates.

Physicochemical Properties and Tautomerism

This compound exists in equilibrium with its pyridazinone tautomer. Spectroscopic and computational data suggest that the pyridazinone form is the major contributor in most solvents and in the solid state. This tautomerism is a key feature influencing its reactivity.

PropertyValueSource
Molecular Formula C4H3ClN2O[4]
Molecular Weight 130.53 g/mol [4]
Appearance Off-white to light yellow solid[5]
CAS Number 1415928-75-4 (for this compound)[4]

The presence of both a hydrogen bond donor (N-H) and acceptor (C=O), along with the reactive chlorine atom, underpins its utility in a variety of chemical transformations.

Synthesis of 6-chloro-1H-pyridazin-4-one: A Validated Protocol

The most common and efficient synthesis of 6-chloro-1H-pyridazin-4-one involves the selective hydrolysis of a corresponding dichloropyridazine. The differential reactivity of the chlorine atoms on the pyridazine ring allows for a controlled reaction.

Conceptual Workflow for Synthesis

Synthesis_Workflow Start 3,6-Dichloropyridazine Process Selective Hydrolysis Start->Process Reagents: Acetic Acid, Water, Base Product 6-chloro-1H-pyridazin-4-one Process->Product Purification: Crystallization

Caption: General workflow for the synthesis of 6-chloro-1H-pyridazin-4-one.

Detailed Experimental Protocol

This protocol is a representative method adapted from procedures for similar pyridazinone syntheses.

Materials:

  • 3,6-Dichloropyridazine

  • Acetic Acid

  • Potassium Acetate

  • Water

  • Ethyl Acetate

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in a mixture of acetic acid and water (typically a 5:1 ratio), add potassium acetate (1.0 eq).

  • Heat the reaction mixture to reflux (or to a specific temperature, e.g., 140 °C, if using microwave irradiation) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvents under reduced pressure.

  • To the residue, add ethyl acetate and water, and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic extracts and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 6-chloro-1H-pyridazin-4-one by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactivity and Synthetic Applications

The reactivity of 6-chloro-1H-pyridazin-4-one is dominated by the presence of the chlorine atom at the 6-position, which is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridazinone ring activates the C-Cl bond towards attack by a variety of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 6-position can be readily displaced by a range of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone of its utility as a synthetic intermediate.

SNAr_Reaction Reactant 6-chloro-1H-pyridazin-4-one Product 6-substituted-1H-pyridazin-4-one Reactant->Product Base Nucleophile Nucleophile (Nu-H) Nucleophile->Product Byproduct HCl

Caption: General scheme for the nucleophilic substitution of 6-chloro-1H-pyridazin-4-one.

This reactivity allows for the introduction of a wide variety of substituents at the 6-position, which is crucial for modulating the biological activity of the resulting molecules. For instance, reaction with various amines leads to the formation of 6-amino-1H-pyridazin-4-one derivatives, a common scaffold in drug discovery.[6][7]

Case Study: Synthesis of Bioactive Pyridazinone Derivatives

A key application of 6-chloro-1H-pyridazin-4-one is in the synthesis of kinase inhibitors and other targeted therapies in oncology. The pyridazinone core often serves as a hinge-binding motif in the active site of kinases.

Example: Synthesis of a Hypothetical Kinase Inhibitor Precursor

  • Step 1: Suzuki Coupling. The chlorine atom at the 6-position can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl groups.

  • Step 2: N-Alkylation. The nitrogen at the 1-position can be alkylated to introduce further diversity.

  • Step 3: Further Functionalization. The carbonyl group at the 4-position can be a handle for further modifications, although it is often a key pharmacophoric feature.

This multi-step functionalization highlights the strategic importance of 6-chloro-1H-pyridazin-4-one as a starting material for creating complex, biologically active molecules.

Safety and Handling

As with all chlorinated heterocyclic compounds, appropriate safety precautions must be taken when handling 6-chloro-1H-pyridazin-4-one and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9][10][11]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[8][9][10][11]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[8][9][10][11]

  • Disposal: Dispose of waste in accordance with local regulations.

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) for the compound.

Conclusion

This compound, in its more stable tautomeric form 6-chloro-1H-pyridazin-4-one, is a highly valuable and versatile intermediate in modern organic synthesis. Its straightforward preparation and the reactivity of its chloro and pyridazinone functionalities provide a robust platform for the synthesis of a diverse range of complex molecules. For researchers and professionals in drug discovery and development, a thorough understanding of the chemistry of this intermediate is essential for the design and synthesis of next-generation therapeutics. The continued exploration of the reactivity of this scaffold is expected to lead to the discovery of novel compounds with significant biological and therapeutic potential.

References

Reactivity of the pyridazinone ring in 6-Chloropyridazin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Pyridazinone Ring in 6-Chloropyridazin-4-ol

Abstract

The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse pharmacological activities.[1][2] This guide focuses on a particularly versatile building block, this compound, offering a comprehensive exploration of its chemical reactivity. We will delve into the nuanced interplay of its structural features—the electron-deficient diazine ring, the reactive chlorine leaving group, and the ambident nucleophilic character of the hydroxy-pyridazinone system. This document provides researchers, scientists, and drug development professionals with a detailed analysis of key transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, N/O-alkylation, and electrophilic substitution, supported by field-proven experimental protocols and mechanistic insights.

Introduction: The Pyridazinone Core and this compound

Heterocyclic compounds containing nitrogen are fundamental to drug discovery, and the pyridazine (1,2-diazine) nucleus is a prominent example.[2][3] Its oxygenated analogue, pyridazin-3(2H)-one, is a stable oxo-form of 3-hydroxypyridazine and serves as a pharmacophoric element in molecules exhibiting a wide array of therapeutic effects, including anti-inflammatory, analgesic, anticancer, and cardiovascular-protective properties.[2][4]

This compound (also known by its tautomeric name, 6-chloro-1H-pyridazin-4-one[5]) is a bifunctional reagent of significant synthetic utility. Its reactivity is dominated by three key features:

  • The C6-Chloro Substituent: The chlorine atom is an excellent leaving group, activated for displacement by the electron-withdrawing nature of the adjacent ring nitrogens.

  • The Electron-Deficient Ring: The two adjacent nitrogen atoms render the pyridazinone ring electron-poor, making it highly susceptible to nucleophilic attack but resistant to classical electrophilic substitution.[6][7]

  • The Hydroxy/Amide System: The molecule exists in a keto-enol tautomerism, presenting two nucleophilic sites (N2 and O4) for reactions like alkylation, the selectivity of which is highly dependent on reaction conditions.[2][8]

This guide will systematically dissect these features to provide a predictive framework for its synthetic transformations.

Synthesis of this compound

The most common and practical synthesis of this compound involves the selective hydrolysis of the more reactive chlorine atom in the readily available precursor, 3,6-dichloropyridazine.

Experimental Protocol: Synthesis via Selective Hydrolysis

This protocol describes the preparation of this compound from 3,6-dichloropyridazine.

Materials:

  • 3,6-Dichloropyridazine

  • Potassium Acetate (KOAc)

  • Acetic Acid

  • Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Microwave Synthesis Reactor

Procedure: [9]

  • To a 20 mL microwave reaction vessel, add 3,6-dichloropyridazine (1.0 g, 6.71 mmol) and potassium acetate (0.66 g, 6.71 mmol).

  • Add a solvent mixture of acetic acid and water (5:1, 20 mL).

  • Seal the vessel and place it in the microwave reactor. Heat the mixture to 140 °C and hold for 70 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent by rotary evaporation.

  • To the resulting residue, add ethyl acetate (50 mL) and water (50 mL) and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic phases, wash with saturated brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid. The expected yield is typically high (>90%).

Core Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

The C6 position of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing inductive and mesomeric effects of the ring nitrogens stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, facilitating the displacement of the chloride ion.[10][11] This reactivity is a cornerstone of its utility, allowing for the straightforward introduction of a wide range of functional groups.

The general reactivity trend makes the chloro-positions on diazine rings, such as pyridazine, significantly more susceptible to nucleophilic attack than on a simple chlorobenzene ring.[11][12]

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

NucleophileReagent ExampleProduct TypeTypical ConditionsReference
AmineNH₄OH, RNH₂6-Aminopyridazin-4-olHeat, often in a sealed vessel or microwave[13]
HydrazineHydrazine Hydrate6-Hydrazinopyridazin-4-olReflux in alcoholN/A
AlkoxideNaOMe, NaOEt6-Alkoxypyridazin-4-olBase (e.g., NaH) in alcohol or aprotic solventN/A
ThiolateNaSH, R-SH + Base6-(Thio/Alkylthio)pyridazin-4-olBase (e.g., K₂CO₃) in polar aprotic solvent[11]

Diagram: General Mechanism of SNAr at C6

Note: The DOT script above is a placeholder for a chemical structure diagram. Actual images would be used in a final document. Caption: The two-step addition-elimination mechanism for SNAr.

Experimental Protocol: Microwave-Assisted Amination

This protocol is adapted from a procedure for the amination of 3,6-dichloropyridazine and is applicable to related substrates.[13]

Materials:

  • This compound

  • Ammonium Hydroxide solution (28-30% NH₃)

  • Microwave Synthesis Reactor

  • Ethyl Acetate, Hexane

Procedure: [13]

  • Place this compound (1.0 mmol) in a 20 mL thick-walled borosilicate glass vial.

  • Add ammonium hydroxide solution (5 mL).

  • Seal the vial tightly and place it in the microwave reactor.

  • Set the reaction conditions to 120 °C for 30 minutes with a maximum power of 300W.

  • After the reaction, cool the vial to room temperature. A precipitate should form.

  • Filter the solid product, wash with a cold mixture of ethyl acetate:hexane (3:7), and dry under vacuum to obtain 6-amino-pyridazin-4-ol.

Palladium-Catalyzed Cross-Coupling at the C6 Position

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille, Sonogashira) to form C-C and C-heteroatom bonds. While chloroarenes are traditionally less reactive than their bromo or iodo counterparts, advancements in catalyst design, particularly the use of electron-rich, bulky phosphine or N-heterocyclic carbene (NHC) ligands, have made their use routine.[14][15] These methods provide access to a vast chemical space of 6-aryl, 6-vinyl, and 6-alkynyl pyridazinones that are inaccessible via classical SNAr.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst/Ligand SystemProduct TypeReference
Suzuki-MiyauraArylboronic AcidPd(OAc)₂, SPhos6-Arylpyridazin-4-ol[16]
HeckAlkenePd(OAc)₂, P(o-tol)₃6-Vinylpyridazin-4-ol[17]
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂, CuI6-Alkynylpyridazin-4-olN/A
Buchwald-HartwigAminePd₂(dba)₃, BINAP6-Aminopyridazin-4-olN/A

Diagram: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)L₂-Cl ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_complex2 Ar-Pd(II)L₂-Ar' transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 product Ar-Ar' (Coupled Product) red_elim->product arcl Ar-Cl (this compound) arcl->ox_add boronic Ar'-B(OH)₂ (Boronic Acid) boronic->transmetal base Base base->transmetal

Caption: The key steps of the Suzuki-Miyaura cross-coupling cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure adapted for the coupling of a chloropyridazine derivative.[13]

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/water mixture)

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the catalyst, Pd(OAc)₂ (0.02 mmol, 2 mol%), and the ligand (0.04 mmol, 4 mol%).

  • Add the degassed solvent (e.g., 5 mL of 4:1 Dioxane:Water).

  • Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Heat the reaction mixture at 80-100 °C with stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the 6-arylpyridazin-4-ol.

Competing N- and O-Alkylation

The pyridazinone ring is an ambident nucleophile, meaning it can be alkylated at either the ring nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation).[8] The regiochemical outcome is a classic example of kinetic versus thermodynamic control and is highly sensitive to the reaction conditions.

  • O-Alkylation (Kinetic Control): Generally favored under milder conditions with weaker bases or in polar protic solvents. The oxygen atom is often the site of initial, faster attack.[18][19][20]

  • N-Alkylation (Thermodynamic Control): Generally favored under harsher conditions with strong bases (e.g., NaH, K₂CO₃) in polar aprotic solvents (e.g., DMF, DMSO).[8][21] The N-alkylated product is often the more thermodynamically stable isomer.[22] The choice of alkylating agent also plays a crucial role.[8]

Table 3: Conditions Influencing N- vs. O-Alkylation Selectivity

FactorCondition Favoring N-AlkylationCondition Favoring O-AlkylationRationale
Base Strong, non-nucleophilic (NaH, K₂CO₃)Weaker (Ag₂CO₃) or phase-transfer catalystStrong bases fully deprotonate, favoring the thermodynamically stable N-anion.
Solvent Polar Aprotic (DMF, DMSO)Polar Protic (EtOH) or non-polar (Toluene)Aprotic solvents solvate the cation but not the anion, increasing anion reactivity.
Alkylating Agent Hard electrophiles (e.g., (CH₃)₂SO₄)Soft electrophiles (e.g., CH₃I)Follows Hard-Soft Acid-Base (HSAB) principle.
Temperature Higher temperaturesLower temperaturesHigher temperatures allow the system to reach thermodynamic equilibrium.

Diagram: Competing Alkylation Pathways

Alkylation_Pathways start This compound + Base + R-X path_N N-Alkylation Pathway (Thermodynamic) start->path_N path_O O-Alkylation Pathway (Kinetic) start->path_O prod_N N-Alkyl Product (More Stable) path_N->prod_N cond_N Strong Base Polar Aprotic Solvent High Temp. path_N->cond_N prod_O O-Alkyl Product (Less Stable) path_O->prod_O cond_O Weak Base Polar Protic Solvent Low Temp. path_O->cond_O

Caption: Factors directing the regioselectivity of pyridazinone alkylation.

Electrophilic Substitution on the Ring

The pyridazine ring is inherently electron-deficient and thus highly deactivated towards electrophilic aromatic substitution (EAS).[6][23] The nitrogen atoms withdraw electron density from the ring carbons, and under the acidic conditions typical for EAS (e.g., nitration, sulfonation), the ring nitrogens are protonated, leading to a pyridazinium cation which is even more resistant to attack by an electrophile.[24]

Direct nitration or sulfonation of the parent pyridazine ring has not been reported.[6][23] Halogenation is possible but often requires harsh conditions or radical pathways.[25][26] For substituted pyridazinones, electrophilic substitution, if it occurs, is often directed by the existing substituents. However, for this compound, reactions at the C, N, and O atoms via nucleophilic or cross-coupling pathways are overwhelmingly preferred due to the electronic nature of the scaffold. Any attempts at direct EAS on this substrate would likely require extreme conditions and result in low yields or decomposition.[7]

Conclusion and Outlook

This compound is a remarkably versatile and reactive scaffold. Its chemistry is dominated by the activated C6-chloro position, which serves as a handle for introducing diverse functionality through robust SNAr and modern palladium-catalyzed cross-coupling reactions. Furthermore, the ambident nucleophilicity of the pyridazinone core allows for selective N- or O-alkylation by careful choice of reaction conditions, providing another avenue for structural elaboration. In contrast, its electron-deficient nature renders it inert to most standard electrophilic substitution reactions. This predictable and multifaceted reactivity profile solidifies the position of this compound as a high-value building block for the synthesis of complex molecules in drug discovery and materials science.

References

A Spectroscopic Guide to 6-Chloropyridazin-4-ol: Structure, Tautomerism, and Spectral Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 6-chloropyridazin-4-ol (C₄H₃ClN₂O), a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of the structural characterization of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Structural Nuances of this compound

This compound is a substituted pyridazine derivative. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Understanding the precise structure and electronic properties of substituted pyridazines is paramount for rational drug design and development.

A critical aspect of this compound is its existence in a tautomeric equilibrium with its keto form, 6-chloro-1H-pyridazin-4-one.[3] This phenomenon, common in hydroxy-substituted nitrogen heterocycles like pyridones, significantly influences the molecule's chemical reactivity, physical properties, and, consequently, its spectroscopic signatures.[4][5][6] In most environments, the pyridone tautomer is the predominant species due to the aromaticity of the ring and the energetic favorability of the amide-like functionality. This guide will therefore focus on the characterization of the 6-chloro-1H-pyridazin-4-one tautomer, while acknowledging the potential for the enol form to exist in equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms in the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 6-chloro-1H-pyridazin-4-one is expected to be relatively simple, showing signals for the two protons on the pyridazine ring and the N-H proton. The chemical shifts of the ring protons are influenced by the electronegativity of the adjacent nitrogen and chlorine atoms, as well as the carbonyl group.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-37.0 - 7.5Doublet~ 2-3This proton is adjacent to a nitrogen atom and a C=C double bond, leading to a downfield shift. It will be split into a doublet by the neighboring H-5 proton.
H-57.5 - 8.0Doublet~ 2-3This proton is deshielded by the adjacent carbonyl group and the chlorine atom, resulting in a further downfield shift compared to H-3. It will be split into a doublet by the neighboring H-3 proton.
N-H10.0 - 13.0Broad Singlet-The N-H proton of the pyridazinone ring is typically broad and significantly downfield due to hydrogen bonding and its acidic nature.

Note: Predicted chemical shifts are based on the analysis of similar pyridazinone structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the four distinct carbon environments in 6-chloro-1H-pyridazin-4-one.

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C-3130 - 140This carbon is part of a C=C double bond and is adjacent to a nitrogen atom.
C-4160 - 170The carbonyl carbon (C=O) is significantly deshielded and appears far downfield.
C-5125 - 135This carbon is also part of a C=C double bond and is influenced by the adjacent carbonyl and chlorine-bearing carbon.
C-6145 - 155The carbon atom attached to the electronegative chlorine atom is expected to be downfield.

Experimental Workflow for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve ~5-10 mg of This compound in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃) B Transfer to NMR tube A->B C Insert sample into NMR spectrometer B->C D Tune and shim the instrument C->D E Acquire ¹H spectrum D->E F Acquire ¹³C spectrum D->F G Fourier Transform E->G F->G H Phase and baseline correction G->H G->H I Integrate peaks (¹H) H->I J Reference spectrum (e.g., TMS) H->J I->J

Caption: Workflow for acquiring NMR spectra of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 6-chloro-1H-pyridazin-4-one is expected to show characteristic absorption bands for the N-H, C=O, C=C, and C-Cl bonds.

Functional Group Expected Wavenumber (cm⁻¹) Intensity Rationale
N-H Stretch3100 - 3300Medium, BroadThe N-H bond in the pyridazinone ring will exhibit a broad absorption due to hydrogen bonding.
C=O Stretch1650 - 1700StrongThe carbonyl group of the pyridazinone will show a strong, characteristic absorption in this region.
C=C Stretch1550 - 1650MediumAromatic ring C=C stretching vibrations.
C-Cl Stretch600 - 800Medium-StrongThe carbon-chlorine bond stretch is typically found in the fingerprint region.

Comparison with the IR spectrum of a precursor like 3,6-dichloropyridazine can be instructive. The latter would lack the characteristic N-H and C=O stretching bands, providing clear evidence for the transformation to the pyridazinone structure.[7][8]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

Predicted Mass Spectrum

The nominal molecular weight of this compound (C₄H₃ClN₂O) is approximately 130.5 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments.

Ion Predicted m/z Notes
[M]⁺130/132The molecular ion peak, showing the characteristic M and M+2 pattern for a single chlorine atom.
[M+H]⁺131/133The protonated molecular ion, also with the M and M+2 pattern.[3]
[M-CO]⁺102/104Loss of a neutral carbon monoxide molecule from the molecular ion is a common fragmentation pathway for cyclic ketones.
[M-Cl]⁺95Loss of a chlorine radical.

Fragmentation Pathway

Fragmentation_Pathway M [C₄H₃ClN₂O]⁺˙ m/z = 130/132 F1 [C₃H₃N₂O]⁺˙ m/z = 102/104 M->F1 - CO F2 [C₄H₃N₂O]⁺ m/z = 95 M->F2 - Cl

Caption: A simplified predicted fragmentation pathway for this compound.

Conclusion

The spectroscopic characterization of this compound is fundamentally linked to the understanding of its predominant tautomeric form, 6-chloro-1H-pyridazin-4-one. The predicted NMR, IR, and MS data presented in this guide provide a robust framework for the structural verification of this compound. ¹H and ¹³C NMR will confirm the connectivity of the pyridazinone ring, IR spectroscopy will identify the key N-H and C=O functional groups, and mass spectrometry will confirm the molecular weight and provide insights into its fragmentation. This comprehensive spectroscopic analysis is essential for ensuring the identity and purity of this compound in research and development settings.

References

Tautomeric Landscape of 6-Chloropyridazin-4-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the tautomeric equilibrium of 6-Chloropyridazin-4-ol, a heterocyclic scaffold of significant interest in medicinal chemistry. We will dissect the structural nuances of the predominant keto and enol forms, leveraging spectroscopic and computational methodologies to rationalize the energetic landscape that governs their interconversion. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the characterization and strategic manipulation of tautomerism in drug design.

Introduction: The Dynamic Nature of Pyridazinone Scaffolds

Pyridazinone derivatives are a cornerstone in the development of novel therapeutics, exhibiting a wide array of biological activities. A fundamental characteristic of hydroxypyridazines is their existence as a dynamic equilibrium of tautomeric forms. In the case of this compound, this equilibrium is primarily established between the enol form (6-chloro-pyridazin-4-ol) and the keto form (6-chloro-pyridazin-4(1H)-one). Understanding the predominant tautomeric form and the factors that influence this equilibrium is paramount for rational drug design, as different tautomers can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic stabilities.

It is widely established that for hydroxy- and mercapto-pyridazines, the pyridazin-one and -thione forms are predominantly favored.[1] This guide will provide a comprehensive analysis of this phenomenon in the context of this compound, integrating theoretical principles with practical experimental approaches.

The Tautomeric Equilibrium of this compound

The tautomeric interconversion of this compound involves the migration of a proton between the oxygen and a ring nitrogen atom. This results in two primary tautomers:

  • Enol Form: this compound

  • Keto Form: 6-Chloro-pyridazin-4(1H)-one

The equilibrium between these two forms is a critical consideration in any research or development endeavor involving this scaffold.

Caption: Tautomeric equilibrium of this compound.

Energetic Landscape and Predominance of the Keto Tautomer

In solution and the solid state, the keto tautomer of 4-hydroxypyridine derivatives is generally favored.[2][3] This preference is attributed to the greater thermodynamic stability of the pyridone ring system, which benefits from amide resonance and more effective intermolecular hydrogen bonding in polar solvents.[3][4] Conversely, in the gas phase, the enol tautomer is often the more stable form.[2]

Influence of Solvent

The polarity of the solvent plays a crucial role in shifting the tautomeric equilibrium. Polar solvents tend to stabilize the more polar keto tautomer through hydrogen bonding and dipole-dipole interactions. In aqueous solutions, the pyridone form is overwhelmingly predominant.[5]

Computational Insights

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers. Theoretical studies on pyridazin-3(2H)-one, a related isomer, have shown that the keto form is significantly more stable than the enol form.[6] These computational models allow for the calculation of relative energies, providing a theoretical basis for the experimentally observed predominance of the keto tautomer.

Spectroscopic Characterization of Tautomers

Distinguishing between the keto and enol tautomers is readily achieved through various spectroscopic techniques. The distinct electronic and vibrational environments of the two forms give rise to unique spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive method for identifying and quantifying tautomers in solution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Tautomers of this compound in DMSO-d₆ (based on analogous compounds)

Atom Keto Form (6-Chloro-pyridazin-4(1H)-one) Enol Form (this compound) Rationale for Prediction
H (ring) ~7.0-8.0~7.5-8.5Aromatic protons in the enol form are expected to be slightly downfield.
NH ~11.0-13.0-The NH proton in the keto form is typically broad and significantly downfield.
OH -~9.0-11.0The OH proton in the enol form is also downfield but generally less so than the NH proton.
C=O ~160-170-The carbonyl carbon in the keto form is a key indicator.
C-OH -~150-160The carbon bearing the hydroxyl group in the enol form is deshielded.
C-Cl ~145-155~140-150The position of the carbon attached to chlorine will also show a slight shift.

Note: The predicted chemical shifts are based on data from various pyridazine and pyridinone derivatives.[7][8][9][10]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer. The most telling difference is the presence of a strong carbonyl (C=O) stretching vibration in the keto form.

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Tautomers of this compound

Vibrational Mode Keto Form (6-Chloro-pyridazin-4(1H)-one) Enol Form (this compound) Reference
O-H stretch -3200-3600 (broad)[11]
N-H stretch 3000-3300 (broad)-[12]
C=O stretch 1640-1690 (strong)-[10][12]
C=N stretch ~1600~1620[11]
C=C stretch ~1580~1590[11][12]
UV-Visible (UV-Vis) Spectroscopy

The electronic transitions of the keto and enol tautomers differ, leading to distinct UV-Vis absorption spectra. The more extended conjugation in the enol form typically results in a bathochromic (red) shift of the λmax compared to the keto form. However, the specific absorption maxima are highly solvent-dependent.[1][13]

Table 3: Expected UV-Vis Absorption Maxima (λmax, nm) for Tautomers of this compound

Tautomer Expected λmax in Polar Solvents (e.g., Ethanol) Expected λmax in Non-polar Solvents (e.g., Cyclohexane)
Keto Form ~280-300~270-290
Enol Form ~300-320~290-310

Note: These are generalized ranges based on data for 4-hydroxypyridine and related systems.[14]

Experimental Protocols

The following protocols provide a framework for the experimental investigation of tautomerism in this compound.

Synthesis of this compound

A general method for the synthesis of pyridazinone derivatives involves the cyclization of appropriate dicarbonyl compounds with hydrazine. For this compound, a common precursor is maleic anhydride, which can be reacted with hydrazine to form the pyridazine ring, followed by chlorination.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve maleic anhydride in a suitable solvent such as acetic acid.

  • Hydrazine Addition: Slowly add hydrazine hydrate to the solution at room temperature. The reaction is typically exothermic.

  • Cyclization: Heat the reaction mixture to reflux for several hours to facilitate the formation of the pyridazinedione precursor.

  • Chlorination: After cooling, treat the intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃) to introduce the chlorine atom and form the desired product.

  • Workup and Purification: Quench the reaction mixture with ice-water and neutralize with a base. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Synthesis_Workflow cluster_synthesis Synthesis Workflow start Maleic Anhydride + Hydrazine Hydrate intermediate Pyridazinedione Intermediate start->intermediate Cyclization chlorination Chlorination (e.g., POCl₃) intermediate->chlorination product This compound chlorination->product purification Purification (Recrystallization) product->purification

Caption: A generalized workflow for the synthesis of this compound.

NMR Spectroscopic Analysis of Tautomeric Equilibrium
  • Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each solution at a constant temperature.

  • Integration and Quantification: Identify the distinct signals corresponding to the keto and enol tautomers. The relative ratio of the tautomers can be determined by integrating the respective characteristic peaks. For example, the ratio of the integrals of the NH proton (keto) and the OH proton (enol) can be used.

Computational Modeling of Tautomers
  • Structure Optimization: Build the 3D structures of both the keto and enol tautomers. Perform geometry optimization using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[6][15][16]

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

  • Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM - Polarizable Continuum Model).

  • NMR Prediction: Calculate the NMR chemical shifts for the optimized structures using the GIAO (Gauge-Including Atomic Orbital) method to compare with experimental data.

Computational_Workflow cluster_dft DFT Computational Workflow start Build 3D Structures (Keto and Enol) optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->optimization energy Single-Point Energy Calculation optimization->energy solvation Incorporate Solvent Effects (PCM) optimization->solvation comparison Compare with Experimental Data energy->comparison nmr NMR Chemical Shift Prediction (GIAO) solvation->nmr nmr->comparison

Caption: A typical workflow for the DFT analysis of tautomerism.

Conclusion and Future Directions

The tautomeric equilibrium of this compound is heavily skewed towards the keto form, a characteristic feature of hydroxypyridazinone systems. This predominance is driven by the thermodynamic stability of the pyridazinone ring and is further enhanced in polar environments. The judicious use of spectroscopic techniques, particularly NMR, in conjunction with computational modeling, provides a robust framework for the comprehensive characterization of this tautomeric landscape. For drug development professionals, a thorough understanding and ability to predict the tautomeric behavior of such scaffolds are indispensable for optimizing molecular properties and achieving desired biological outcomes. Future research should focus on obtaining precise experimental data for this compound to validate and refine the predictive models presented in this guide.

References

Solubility of 6-Chloropyridazin-4-ol in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Chloropyridazin-4-ol, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document emphasizes the foundational principles governing the solubility of this molecule and presents a standardized experimental framework for its empirical determination. By understanding the interplay of molecular structure, solvent properties, and thermodynamic principles, researchers can effectively predict, measure, and manipulate the solubility of this compound to optimize reaction conditions, purification processes, and formulation development.

Introduction: The Significance of this compound and Its Solubility

This compound belongs to the pyridazinone class of heterocyclic compounds, which are recognized for their diverse biological activities and are common scaffolds in medicinal chemistry. The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound in various organic solvents is a critical physicochemical parameter that influences every stage of drug development. From synthesis and purification to formulation and bioavailability, a thorough understanding of a compound's solubility profile is paramount for efficient and successful research and development.

Poor solubility can lead to challenges in achieving desired reaction kinetics, complicates purification and isolation, and can be a major hurdle in developing effective drug delivery systems.[1] Therefore, the ability to accurately determine and predict the solubility of this compound in a range of organic solvents is a crucial skill for scientists in the field.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] The molecular structure of this compound provides key insights into its expected solubility behavior.

Molecular Structure of this compound:

Key Structural Features Influencing Solubility:

  • Polarity: The presence of the pyridazinone ring, the hydroxyl (-OH) group, and the chlorine (-Cl) atom imparts significant polarity to the molecule. The nitrogen and oxygen atoms are electronegative, creating dipole moments.

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. This capability for hydrogen bonding suggests a higher affinity for polar protic solvents.

  • Crystal Lattice Energy: As a solid, the energy required to break the intermolecular forces in the crystal lattice of this compound will also influence its solubility.

Predicting Solubility in Different Solvent Classes:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding with this compound, facilitating the dissolution process. Therefore, moderate to good solubility is anticipated in these solvents. For similar pyridazinone derivatives, solubility has been shown to increase with temperature in these types of solvents.[3]

  • Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are polar but lack a hydrogen-donating group. They can act as hydrogen bond acceptors. Good solubility is expected in these solvents, particularly in strong dipolar aprotic solvents like DMSO and DMF, which are excellent at solvating a wide range of organic molecules.[4]

  • Nonpolar Solvents (e.g., Toluene, Hexane): Due to the polar nature of this compound, its solubility in nonpolar solvents is expected to be low. The energy required to overcome the solute-solute and solvent-solvent interactions is not sufficiently compensated by solute-solvent interactions.

Standardized Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents. This procedure is adapted from established methods for similar compounds.[1][3]

Materials and Equipment
  • This compound (high purity)

  • A selection of organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (±0.1 mg)

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Add excess this compound to solvent in a vial prep2 Seal vial and place in thermostatically controlled shaker prep1->prep2 equil Agitate at constant temperature (e.g., 24-72 hours) to reach equilibrium prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw supernatant and filter through a syringe filter sample1->sample2 sample3 Dilute the filtrate with a known volume of solvent sample2->sample3 analysis Analyze by HPLC or UV-Vis Spectrophotometry sample3->analysis quant Determine concentration using a pre-established calibration curve analysis->quant calc Calculate solubility (e.g., in mg/mL or mol/L) quant->calc

Caption: Experimental workflow for the determination of this compound solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours) with continuous agitation. Preliminary experiments should be conducted to determine the time required to reach equilibrium.[1]

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial.

    • Accurately weigh the filtered solution.

  • Quantification of Solute (Chromatographic/Spectroscopic Method):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L. The mole fraction solubility can also be calculated if the densities of the solute and solvent are known.[1]

Data Presentation and Analysis

For a comprehensive understanding, solubility should be determined at multiple temperatures. The results should be presented in a clear and organized manner, as shown in the template below.

Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures (Template for Experimental Data)

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25
37
Ethanol25
37
Acetone25
37
Ethyl Acetate25
37
Toluene25
37
DMSO25
37

The temperature dependence of solubility can be further analyzed using thermodynamic models such as the modified Apelblat equation or the van't Hoff equation.[3][5] These models can provide insights into the thermodynamics of the dissolution process, such as the enthalpy and entropy of dissolution.

Conclusion

References

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 6-Chloropyridazin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. This technical guide delves into the specific potential of a key derivative, 6-Chloropyridazin-4-ol, as a versatile building block for drug discovery. We will explore its synthesis, chemical reactivity, and diverse applications in developing novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, providing both a high-level strategic overview and detailed, actionable protocols.

Introduction: The Pyridazinone Core in Drug Discovery

Pyridazinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention from medicinal chemists.[1][2] Their inherent structural features, including hydrogen bond donors and acceptors, and the ability to be readily functionalized, make them ideal for interacting with a wide range of biological targets. The pyridazinone nucleus is a key component in several marketed drugs, highlighting its clinical significance.[3] These compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1][3][4][5]

The introduction of a chlorine atom at the 6-position of the pyridazinone ring, as in this compound, provides a crucial reactive handle for further molecular elaboration through various cross-coupling reactions.[6][7] This, combined with the reactivity of the hydroxyl group at the 4-position and the ring nitrogens, makes this compound a highly versatile starting material for the synthesis of diverse chemical libraries.

This guide will provide a comprehensive overview of the potential applications of this compound in medicinal chemistry, with a focus on its synthetic utility and its role in the development of targeted therapies.

Synthesis and Chemical Reactivity of this compound

The synthesis of the pyridazinone core can be achieved through several established methods. A common and efficient approach involves the condensation of γ-keto acids or their esters with hydrazine or its derivatives.[2][8]

Synthesis of the 6-Chloropyridazinone Scaffold

A general and reliable method for the synthesis of 6-substituted-4,5-dihydropyridazin-3(2H)-ones involves the reaction of an appropriate γ-keto acid with hydrazine hydrate.[8] For the synthesis of 6-chloropyridazinone derivatives, a common starting material is 3,6-dichloropyridazine. Selective hydrolysis of one of the chlorine atoms can yield the corresponding chloropyridazinone.[9]

Protocol 1: Synthesis of 6-Chloro-2H-pyridazin-3-one from 3,6-Dichloropyridazine [9]

  • Reagents: 3,6-dichloropyridazine, Potassium acetate, Acetic acid, Water, Ethyl acetate, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 3,6-dichloropyridazine (1.0 g, 6.76 mmol) and potassium acetate (0.66 g, 6.76 mmol) in a 5:1 mixture of acetic acid and water (20 mL).

    • Heat the mixture to 140 °C under microwave irradiation for 70 minutes.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • To the residue, add ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate to yield 6-chloro-2H-pyridazin-3-one.

Tautomerism of this compound

It is crucial to recognize that this compound exists in tautomeric equilibrium with its keto form, 6-chloro-1,2-dihydropyridazin-4-one. The predominant tautomer can be influenced by the solvent and pH. This equilibrium is a key determinant of its reactivity.

Tautomerism This compound This compound (Enol form) 6-chloro-1H-pyridazin-4-one 6-chloro-1H-pyridazin-4-one (Keto form) This compound->6-chloro-1H-pyridazin-4-one Tautomerization

Caption: Tautomeric equilibrium of this compound.

Key Reactive Sites and Derivatization Strategies

This compound offers multiple reactive sites for diversification, making it an excellent scaffold for building combinatorial libraries.

Reactivity cluster_0 This compound Scaffold Scaffold This compound N1 N1-Alkylation Scaffold->N1 Position 1 O4 O-Alkylation/ O-Acylation Scaffold->O4 Position 4 C6 C6-Substitution (e.g., Suzuki Coupling) Scaffold->C6 Position 6 Anticancer_Targets This compound\nDerivative This compound Derivative PARP PARP This compound\nDerivative->PARP Inhibition VEGFR-2 VEGFR-2 This compound\nDerivative->VEGFR-2 Inhibition BTK BTK This compound\nDerivative->BTK Inhibition Apoptosis\nInduction Apoptosis Induction This compound\nDerivative->Apoptosis\nInduction Modulation

References

Methodological & Application

Application Note: Synthesis and Evaluation of 6-Chloropyridazin-4-ol Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyridazinone Scaffold

The pyridazinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including notable applications in oncology. Its unique electronic and structural features allow it to serve as a versatile pharmacophore, capable of interacting with a variety of biological targets. Specifically, derivatives of 6-chloropyridazin-4-ol have emerged as a promising class of compounds, demonstrating significant potential in the development of novel anticancer therapeutics.

This application note provides a comprehensive guide to the synthesis of this compound derivatives and the subsequent evaluation of their anticancer properties. We will delve into the rationale behind the synthetic strategies, provide detailed, step-by-step protocols for both chemical synthesis and biological evaluation, and explore the potential mechanisms of action.

Part 1: Chemical Synthesis of this compound Derivatives

The synthetic pathway to novel this compound derivatives typically begins with the construction of the core pyridazinone ring, followed by functionalization to generate a library of candidate compounds. The following protocol outlines a common and effective synthetic route.

1.1: Rationale for the Synthetic Strategy

The chosen synthetic approach involves a multi-step process that begins with readily available starting materials and proceeds through the formation of a key intermediate, 3,6-dichloropyridazine. This intermediate is then selectively functionalized to introduce the desired side chains, leading to the final products. This strategy is favored due to its efficiency, scalability, and the ability to generate a diverse range of derivatives by varying the nucleophiles used in the final step.

1.2: Synthetic Workflow Overview

The overall synthetic scheme is depicted below. This workflow allows for the systematic development of a library of compounds for structure-activity relationship (SAR) studies.

Synthetic Workflow A Maleic Anhydride C Pyridazine-3,6-diol A->C Reaction B Hydrazine Hydrate B->C Reaction E 3,6-Dichloropyridazine C->E Chlorination D Phosphorus Oxychloride (POCl3) D->E G This compound Derivative E->G Nucleophilic Substitution F Substituted Phenol/Thiophenol F->G

Caption: General synthetic workflow for this compound derivatives.

1.3: Detailed Synthesis Protocol

Step 1: Synthesis of Pyridazine-3,6-diol

  • To a solution of maleic anhydride (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the mixture to room temperature, which will result in the precipitation of the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield pyridazine-3,6-diol as a white solid.

Step 2: Synthesis of 3,6-Dichloropyridazine

  • Carefully add pyridazine-3,6-diol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq) at 0°C.

  • Heat the mixture to reflux for 2-3 hours.

  • After cooling, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The resulting precipitate is filtered, washed with water, and dried to give 3,6-dichloropyridazine.

Step 3: Synthesis of this compound Derivatives via Nucleophilic Substitution

  • In a suitable solvent such as DMF or DMSO, dissolve 3,6-dichloropyridazine (1.0 eq) and a substituted phenol or thiophenol (1.1 eq).

  • Add a base, such as potassium carbonate (K₂CO₃) (2.0 eq), to the mixture.

  • Stir the reaction at a temperature ranging from 80°C to 120°C for 8-12 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

  • Filter the solid, wash with water, and purify by recrystallization or column chromatography to obtain the final this compound derivative.

Part 2: In Vitro Anticancer Activity Evaluation

Once a library of derivatives has been synthesized, the next crucial step is to assess their biological activity. This section provides protocols for standard in vitro assays to determine the anticancer potential of the synthesized compounds.

2.1: Workflow for Biological Evaluation

The following diagram illustrates the typical workflow for evaluating the anticancer properties of the newly synthesized compounds, starting from a primary screen and moving towards more detailed mechanistic studies for promising candidates.

Biological Evaluation Workflow A Synthesized this compound Derivatives B Primary Screening (e.g., MTT Assay on Cancer Cell Lines) A->B C Determination of IC50 Values B->C D Selection of Lead Compounds C->D E Mechanism of Action Studies D->E F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assay (e.g., Annexin V/PI Staining) E->G H Western Blot Analysis (Protein Expression) E->H

Caption: Workflow for the in vitro evaluation of anticancer activity.

2.2: Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

2.3: Sample Data Presentation

The IC₅₀ values for a series of hypothetical derivatives are presented below to illustrate how data can be effectively summarized.

Compound IDR-GroupIC₅₀ (µM) on MCF-7IC₅₀ (µM) on A549IC₅₀ (µM) on HCT116
PDZ-01 4-Fluorophenoxy12.518.215.8
PDZ-02 4-Chlorophenoxy8.711.49.9
PDZ-03 4-Methoxyphenoxy25.130.528.3
PDZ-04 4-Nitrophenoxy5.27.86.1

Part 3: Mechanism of Action Studies

Understanding how a compound exerts its anticancer effects is critical for its further development. Pyridazinone derivatives have been reported to induce apoptosis and cause cell cycle arrest by modulating various signaling pathways.

3.1: Potential Signaling Pathway Involvement

Many pyridazinone derivatives have been found to inhibit protein kinases, which are crucial regulators of cell growth and proliferation. For instance, some derivatives may target the PI3K/Akt/mTOR pathway, a key signaling cascade that is often dysregulated in cancer.

Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Apoptosis via Proliferation Cell Proliferation / Survival mTOR->Proliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax Bax (Pro-apoptotic) Bax->Apoptosis Promotes Derivative Pyridazinone Derivative Derivative->Akt Inhibits Derivative->Bcl2 Downregulates Derivative->Bax Upregulates

Caption: Potential mechanism of action via inhibition of the PI3K/Akt pathway.

3.2: Protocol for Cell Cycle Analysis by Flow Cytometry
  • Treat cells with the lead compound at its IC₅₀ concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry to determine the cell cycle distribution (G1, S, G2/M phases).

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. The synthetic and biological evaluation protocols detailed in this application note provide a robust framework for researchers to synthesize, screen, and characterize new derivatives. By systematically exploring the structure-activity relationships and elucidating the mechanisms of action, it is possible to optimize these compounds into potent and selective drug candidates for cancer therapy.

Application Notes and Protocols: 6-Chloropyridazin-4-ol in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Scaffold as a Privileged Structure in Kinase Inhibition

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets. Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocycles are of paramount importance due to their ability to form key hydrogen bonding interactions with the kinase hinge region, mimicking the adenine moiety of ATP.

Among these, the pyridazinone scaffold has emerged as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] Its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[3] The inherent synthetic tractability of the pyridazinone core allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a key pyridazinone-based building block, 6-Chloropyridazin-4-ol , in the synthesis of kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key synthetic transformations, and discuss the biological context of a representative target class.

Core Chemistry: Leveraging this compound for Kinase Inhibitor Synthesis

This compound exists in tautomeric equilibrium with 6-chloropyridazin-4(1H)-one. The presence of a reactive chlorine atom at the 6-position and a nucleophilic nitrogen on the ring makes it a versatile starting material for generating diverse libraries of kinase inhibitors. The primary strategies for its elaboration involve palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Logical Flow of a Generic Synthetic Route

The following diagram illustrates a common workflow for the synthesis of a generic kinase inhibitor starting from this compound. This modular approach allows for the introduction of various diversity elements at two key positions, R1 and R2, which can be tailored to target specific kinases.

G cluster_0 PART 1: Core Functionalization cluster_1 PART 2: Hinge-Binding Moiety Introduction Start This compound Reaction1 Buchwald-Hartwig Amination (Introduction of R1-NH2) Start->Reaction1 Pd Catalyst, Ligand, Base Intermediate1 6-(R1-amino)pyridazin-4-ol Reaction1->Intermediate1 Reaction2 Chlorination (e.g., POCl3) Intermediate1->Reaction2 Intermediate2 4-Chloro-6-(R1-amino)pyridazine Reaction2->Intermediate2 Reaction3 Suzuki-Miyaura Coupling (Introduction of R2-B(OH)2) Intermediate2->Reaction3 Pd Catalyst, Base Final_Product Final Kinase Inhibitor Reaction3->Final_Product

Caption: A generalized synthetic workflow for kinase inhibitors from this compound.

Detailed Protocols and Methodologies

The following protocols are representative examples based on established methodologies for the synthesis of pyridazinone-based kinase inhibitors.[4][5][6][7] Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.

Protocol 1: Buchwald-Hartwig Amination of this compound

This protocol describes the introduction of an amino substituent (R1-NH2) at the 6-position of the pyridazinone core. The choice of a bulky, electron-rich phosphine ligand is crucial for the efficient coupling of less reactive aryl chlorides.[5]

Materials:

  • This compound

  • Amine (R1-NH2) (1.2 equivalents)

  • Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

  • Anhydrous Toluene

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial under an inert atmosphere, add this compound (1 equivalent), the desired amine (R1-NH2) (1.2 equivalents), and sodium tert-butoxide (1.5 equivalents).

  • Catalyst Addition: In a separate vial, pre-mix Pd2(dba)3 (2 mol%) and XPhos (4 mol%) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.

  • Solvent Addition: Add anhydrous toluene to the reaction flask to achieve a final concentration of approximately 0.1 M with respect to the this compound.

  • Reaction: Seal the flask and heat the reaction mixture at 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 6-(R1-amino)pyridazin-4-ol.

Causality Behind Choices:

  • Catalyst System: The combination of Pd2(dba)3 and a biarylphosphine ligand like XPhos is highly effective for the amination of electron-deficient heteroaryl chlorides. The bulky and electron-donating nature of XPhos facilitates the rate-limiting oxidative addition step.[5][8]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations. It is crucial for the deprotonation of the amine and the subsequent transmetalation step.[8]

  • Solvent: Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants and catalyst system. Anhydrous conditions are critical to prevent catalyst deactivation and competing hydrolysis reactions.

Protocol 2: Suzuki-Miyaura Coupling for Hinge-Binding Moiety Installation

This protocol details the introduction of an aryl or heteroaryl group (R2), which often serves as the hinge-binding moiety, via a Suzuki-Miyaura coupling. This reaction follows a chlorination step (e.g., using POCl3) to convert the hydroxyl group of the pyridazinone to a more reactive chloride.

Materials:

  • 4-Chloro-6-(R1-amino)pyridazine (from Protocol 1 followed by chlorination)

  • Aryl/Heteroaryl boronic acid or ester (R2-B(OR)2) (1.5 equivalents)

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • 2M Aqueous Sodium Carbonate (Na2CO3) solution (3 equivalents)

  • 1,4-Dioxane

  • Reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a reaction vial, combine 4-Chloro-6-(R1-amino)pyridazine (1 equivalent), the boronic acid or ester (1.5 equivalents), and Pd(PPh3)4 (5 mol%).

  • Solvent and Base Addition: Add 1,4-dioxane and the 2M aqueous sodium carbonate solution (typically in a 4:1 or 3:1 ratio of dioxane to aqueous base).

  • Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitoring the reaction by TLC or LC-MS is recommended. Reaction times can vary from 4 to 16 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the final kinase inhibitor.

Causality Behind Choices:

  • Catalyst: Pd(PPh3)4 is a robust and commonly used catalyst for Suzuki couplings, although other catalyst systems can be employed for more challenging substrates.[7][9]

  • Base: An aqueous base like sodium carbonate is essential for the transmetalation step of the Suzuki catalytic cycle. It activates the boronic acid for transfer of the organic group to the palladium center.[10]

  • Solvent System: The use of a mixed solvent system like dioxane/water ensures the solubility of both the organic and inorganic reagents.

Biological Context: Targeting Interleukin-2-Inducible T-cell Kinase (ITK)

Derivatives of pyridazinones have shown promise as inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a non-receptor tyrosine kinase of the Tec family.[4] ITK plays a crucial role in T-cell receptor (TCR) signaling, making it an attractive target for the treatment of T-cell mediated inflammatory diseases and certain T-cell malignancies.

ITK Signaling Pathway

Upon TCR engagement, a cascade of phosphorylation events is initiated, leading to the activation of downstream signaling pathways that control T-cell activation, proliferation, and cytokine production. ITK is a key component of this cascade.

ITK_Pathway TCR T-Cell Receptor (TCR) Engagement Lck Lck Activation TCR->Lck ZAP70 ZAP-70 Recruitment & Phosphorylation Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Signalosome Assembly ZAP70->LAT_SLP76 ITK ITK Recruitment & Activation LAT_SLP76->ITK PLCg1 PLCγ1 Phosphorylation & Activation ITK->PLCg1 Phosphorylates PIP2 PIP2 Hydrolysis PLCg1->PIP2 IP3_DAG IP3 & DAG Production PIP2->IP3_DAG Ca_PKC Ca2+ Flux & PKC Activation IP3_DAG->Ca_PKC Downstream NFAT, AP-1, NF-κB Activation Ca_PKC->Downstream Gene_Expression T-Cell Activation, Proliferation, Cytokine Release Downstream->Gene_Expression Inhibitor Pyridazinone-based ITK Inhibitor Inhibitor->ITK Blocks

Caption: Simplified ITK signaling pathway and the point of intervention for pyridazinone-based inhibitors.

Inhibition of ITK by small molecules, such as those synthesized from a this compound scaffold, can effectively block this signaling cascade, thereby suppressing T-cell mediated responses.

Data Summary: Potency of Representative Pyridazinone-Based Inhibitors

The following table summarizes the inhibitory activity of representative pyridazinone-based compounds against various kinases, demonstrating the potential of this scaffold. The data is compiled from literature sources focused on similar molecular frameworks.[3][4][11]

Compound IDTarget KinaseIC50 (µM)Cell-based Assay (IC50 µM)Reference
Compound A ITK5.15 (Jurkat cells)>50 (non-cancerous fibroblasts)[3][4]
Compound B JNK30.015<0.05 (mitochondrial potential assay)[11]
Compound C p38α<0.001N/A[2]

Note: The compounds listed are examples from the literature and may not be synthesized directly from this compound, but they represent the potential of the core pyridazinone scaffold.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its chemical reactivity allows for the strategic and modular installation of various substituents through robust and well-established synthetic methodologies like Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The resulting pyridazinone-based compounds have demonstrated potent and selective inhibition of key kinases involved in disease pathogenesis.

Future research in this area will likely focus on the development of more complex and diverse libraries of pyridazinone derivatives, exploring novel substitution patterns to enhance selectivity and overcome drug resistance. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the rich medicinal chemistry of the pyridazinone scaffold and to develop the next generation of targeted kinase inhibitors.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazinone core is a privileged heterocyclic motif renowned for its broad spectrum of biological activities.[1] Its derivatives are integral to medicinal chemistry, demonstrating potential as antidiabetic, anticancer, anti-inflammatory, and antithrombotic agents.[1][2] In recent years, pyridazinone-based compounds have been investigated for their role in regulating key inflammatory pathways, making them promising candidates for treating conditions like rheumatoid arthritis and certain cancers.[2][3] The ability to strategically functionalize this scaffold is paramount for drug discovery and optimization. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the pyridazinone core.[4][5]

This guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki coupling reactions using 6-chloropyridazin-4-ol as a key building block. We will delve into the mechanistic underpinnings, critical reaction parameters, and practical, field-proven methodologies to empower researchers in their synthetic endeavors.

Understanding the Substrate: this compound

The successful functionalization of this compound via Suzuki coupling hinges on understanding its unique chemical properties.

  • Electron-Deficient Heterocycle : The two nitrogen atoms in the pyridazine ring withdraw electron density, rendering the heterocycle "electron-deficient." This electronic nature facilitates the crucial oxidative addition step of the palladium catalyst to the C-Cl bond, which is often the rate-limiting step for less reactive aryl chlorides.[4][6]

  • Tautomerism : A critical feature of this compound is its existence in tautomeric equilibrium between the 4-ol (hydroxy) form and the 4-one (keto) form. In solution, the pyridazin-4-one tautomer is generally favored, similar to the well-known keto-enol tautomerism of 4-pyridone.[7] This equilibrium can influence the substrate's solubility and reactivity. The acidic N-H proton of the 'one' form necessitates careful selection of the base to avoid unwanted side reactions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is key to rationalizing the choice of reagents and conditions.[10]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-determining step, and its efficiency is highly dependent on the choice of palladium source and, crucially, the supporting ligand.

  • Transmetalation : The organic moiety from the activated organoboron species (e.g., a boronic acid complexed with a base) is transferred to the palladium(II) center, displacing the halide. The base plays a critical role here, activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer.[10][11]

  • Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[8]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_A Ar-Pd(II)L_n-Cl OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal [R-B(OR)3]⁻ PdII_B Ar-Pd(II)L_n-R Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product Ar-R RedElim->Product Workflow cluster_workflow Experimental Workflow A 1. Combine Reactants (Pyridazinone, Boronic Acid, Base) B 2. Add Catalyst System (Pd Source + Ligand) A->B C 3. Add Degassed Solvent B->C D 4. Heat Under Inert Atmosphere (80-100 °C) C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Aqueous Work-up & Extraction E->F G 7. Purify (Column Chromatography) F->G H 8. Characterize Product (NMR, MS) G->H

References

Application Notes and Protocols for N-Alkylation of 6-Chloropyridazin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Pyridazinones in Drug Discovery

The 6-chloropyridazin-4-ol scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. N-alkylation of this nucleus is a critical step in the synthesis of novel pharmaceutical candidates, as the nature of the N-substituent profoundly influences the molecule's physicochemical properties, target affinity, and pharmacokinetic profile. The strategic introduction of various alkyl groups allows for the fine-tuning of a compound's therapeutic potential.

However, the N-alkylation of this compound is not without its challenges. The molecule exists in tautomeric equilibrium with its pyridazinone form and possesses two potentially nucleophilic sites: the ring nitrogen and the exocyclic oxygen. This duality can lead to a mixture of N-alkylated and O-alkylated products, posing significant purification challenges and reducing the overall yield of the desired product. The regioselectivity of this transformation is delicately balanced and highly dependent on the chosen synthetic protocol.

This comprehensive guide provides detailed protocols and expert insights into achieving selective N-alkylation of this compound, empowering researchers in drug development to navigate the complexities of this crucial synthetic transformation. We will delve into classical alkylation strategies, the nuances of Phase Transfer Catalysis (PTC), and the application of the Mitsunobu reaction, offering a toolkit of methodologies to suit various synthetic needs.

Core Principles: Navigating the N- vs. O-Alkylation Challenge

The regiochemical outcome of alkylating this compound is a classic example of kinetic versus thermodynamic control, influenced by several key factors:

  • The Base: The choice of base is paramount. Strong, non-nucleophilic bases like sodium hydride (NaH) tend to favor N-alkylation by generating the thermodynamically more stable N-anion. Weaker bases, such as potassium carbonate (K2CO3), can lead to a higher proportion of the O-alkylated product, particularly in polar aprotic solvents.

  • The Solvent: The polarity of the solvent plays a crucial role. Aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly employed. The solvent can influence the dissociation of the ion pair formed after deprotonation, thereby affecting the nucleophilicity of the nitrogen and oxygen atoms.

  • The Alkylating Agent: The nature of the electrophile is also a key determinant. "Harder" alkylating agents, such as dimethyl sulfate, tend to react preferentially at the harder oxygen atom, while "softer" electrophiles, like benzyl bromide, often favor the softer nitrogen atom.

  • Reaction Temperature: Temperature can influence the equilibrium between the N-anion and O-anion, thereby affecting the product ratio.

By carefully selecting these parameters, the reaction can be steered towards the desired N-alkylated product.

Methodology 1: Classical N-Alkylation with Alkyl Halides

This approach represents the most direct method for N-alkylation and is widely applicable for a range of alkyl halides. The careful selection of the base and solvent system is critical for achieving high N-selectivity.

Protocol 1: N-Alkylation using Sodium Hydride in an Aprotic Solvent

This protocol is designed to maximize N-selectivity by employing a strong, non-nucleophilic base.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous THF or DMF (approximately 10 mL per gram of pyridazinone) to the flask.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-alkylated 6-chloropyridazin-4-one.

Experimental Workflow for Classical N-Alkylation

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Add this compound to a flame-dried flask B 2. Add anhydrous THF or DMF A->B C 3. Cool to 0 °C and add NaH B->C D 4. Stir to form the anion C->D E 5. Add alkyl halide at 0 °C D->E F 6. Stir overnight and monitor by TLC E->F G 7. Quench with sat. NH4Cl solution F->G H 8. Extract with EtOAc G->H I 9. Wash with water and brine H->I J 10. Dry and concentrate I->J K 11. Purify by chromatography or recrystallization J->K

Caption: A step-by-step workflow for the classical N-alkylation of this compound.

Table 1: Summary of Reaction Conditions for Classical N-Alkylation of Pyridazinones

EntryAlkylating AgentBaseSolventTemperature (°C)N:O RatioYield (%)Reference
1Benzyl BromideNaHDMFRT>95:585[1]
2Ethyl IodideK2CO3AcetoneReflux70:3065[2]
3Methyl Iodidet-BuOKTHFRT>90:1078[3]
4Allyl BromideCs2CO3MeCN5085:1572[4]

Note: Data presented are representative examples from the literature for analogous pyridazinone systems and may require optimization for this compound.

Methodology 2: Phase Transfer Catalysis (PTC) for N-Alkylation

Phase Transfer Catalysis (PTC) is a powerful technique for the N-alkylation of heterocycles, particularly when dealing with reactants that have poor solubility in organic solvents. PTC often allows for the use of milder bases and can lead to cleaner reactions with easier workup.[5]

Protocol 2: N-Alkylation under Phase Transfer Conditions

This protocol utilizes a quaternary ammonium salt to shuttle the pyridazinone anion from the solid or aqueous phase to the organic phase where the alkylation occurs.

Materials:

  • This compound

  • Alkyl halide

  • Potassium carbonate (K2CO3), powdered

  • Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBAC)

  • Toluene or Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), powdered potassium carbonate (2.0 eq), and the phase transfer catalyst (TBAB or TEBAC, 0.1 eq).

  • Solvent and Reagent Addition: Add toluene or DCM (approximately 15 mL per gram of pyridazinone) followed by the alkyl halide (1.2 eq).

  • Reaction: Heat the mixture to reflux (for toluene) or stir vigorously at room temperature (for DCM) for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentration: Wash the filter cake with a small amount of the reaction solvent. Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography or recrystallization to yield the N-alkylated product.

Methodology 3: The Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction offers a mild and efficient alternative for the N-alkylation of this compound, particularly with primary and secondary alcohols.[6][7] This reaction proceeds via an S_N2 mechanism with inversion of stereochemistry at the alcohol carbon.[8][9]

Protocol 3: Mitsunobu N-Alkylation

This protocol couples this compound with an alcohol in the presence of a phosphine and an azodicarboxylate.

Materials:

  • This compound

  • Alcohol (primary or secondary)

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Solvent Addition: Add anhydrous THF (approximately 20 mL per gram of pyridazinone).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add DEAD or DIAD (1.5 eq) dropwise over 20-30 minutes. An exothermic reaction is often observed.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC. The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel. The triphenylphosphine oxide byproduct can be challenging to remove completely and may require careful chromatography.

Reaction Mechanism for N-Alkylation

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Pyridazinone Pyridazinone-OH Base Base Anion Pyridazinone Anion (N- vs O-) Pyridazinone->Anion + Base AlkylHalide R-X N_Product N-Alkylated Product Anion->N_Product + R-X (SN2) O_Product O-Alkylated Product Anion->O_Product + R-X (SN2)

Caption: Generalized mechanism for the N- vs. O-alkylation of this compound.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature. Ensure all reagents are pure and solvents are anhydrous, especially for the classical and Mitsunobu protocols.

  • Mixture of N- and O-Alkylated Products: To favor N-alkylation, use a stronger, non-nucleophilic base like NaH in an aprotic solvent like THF. For PTC, the choice of catalyst and solvent can also influence regioselectivity.

  • Difficult Purification: The separation of N- and O-isomers can be challenging. Careful optimization of column chromatography conditions (solvent system, gradient) is often necessary. In some cases, recrystallization from a suitable solvent can selectively crystallize one isomer.

Conclusion

The selective N-alkylation of this compound is a critical transformation in the synthesis of novel bioactive molecules. By understanding the underlying principles of regioselectivity and carefully selecting the appropriate reaction conditions, researchers can effectively control the outcome of this reaction. The protocols provided herein for classical alkylation, phase transfer catalysis, and the Mitsunobu reaction offer a versatile set of tools to achieve the desired N-functionalization, paving the way for the discovery and development of next-generation therapeutics.

References

Application Notes and Protocols for the Synthesis of Pyridazinone-Based Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] This is particularly true in the realm of inflammation, where pyridazinone derivatives have been successfully developed as potent anti-inflammatory agents, often with improved safety profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] This document provides a comprehensive guide to the synthesis and evaluation of pyridazinone-based anti-inflammatory compounds. We will delve into the strategic considerations for their chemical synthesis, provide a detailed step-by-step protocol for a representative synthetic route, and outline methods for their biological evaluation.

Introduction: The Pyridazinone Core in Anti-inflammatory Drug Discovery

Chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, cardiovascular diseases, and certain types of cancer.[4] While NSAIDs are widely used to manage inflammation, their long-term use is associated with significant gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5]

The pyridazinone ring system has proven to be a versatile template for the design of novel anti-inflammatory agents with enhanced selectivity for COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[5][6] Beyond COX-2 inhibition, pyridazinone derivatives have been shown to modulate other key inflammatory pathways, including the inhibition of phosphodiesterase 4 (PDE4) and the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][7][8] The inherent chemical tractability of the pyridazinone core allows for systematic structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2]

General Synthetic Strategies for Pyridazinone Analogs

The synthesis of the 3(2H)-pyridazinone core is most commonly achieved through the condensation of a γ-keto acid with a hydrazine derivative.[9] This robust and versatile method allows for the introduction of a wide variety of substituents on the pyridazinone ring, which is crucial for exploring structure-activity relationships (SAR).

Key Synthetic Considerations:
  • Choice of γ-Keto Acid: The substituent at the 6-position of the final pyridazinone is determined by the starting γ-keto acid. Aromatic, heteroaromatic, and aliphatic keto acids can be employed to modulate the pharmacological profile of the target compounds.

  • Hydrazine Reagent: The use of hydrazine hydrate will yield an unsubstituted nitrogen at the 2-position of the pyridazinone ring. Substituted hydrazines can be used to introduce various functionalities at this position, which can significantly impact biological activity.

  • Reaction Conditions: The cyclization reaction is typically carried out under reflux in a protic solvent such as ethanol or acetic acid. The reaction progress can be conveniently monitored by thin-layer chromatography (TLC).

The general synthetic workflow is depicted in the diagram below:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate/Product gamma_keto_acid γ-Keto Acid reaction_step Cyclocondensation gamma_keto_acid->reaction_step hydrazine Hydrazine Derivative hydrazine->reaction_step dihydropyridazinone 4,5-Dihydropyridazin-3(2H)-one reaction_step->dihydropyridazinone Cyclization pyridazinone Pyridazin-3(2H)-one dihydropyridazinone->pyridazinone Oxidation (optional)

Caption: General synthetic workflow for pyridazinone synthesis.

Detailed Experimental Protocol: Synthesis of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one

This protocol describes a representative synthesis of a pyridazinone derivative, adapted from methodologies reported in the literature.[10]

Materials:

  • 3-(4-chlorobenzoyl)propionic acid

  • Hydrazine hydrate (80%)

  • Ethanol

  • Glacial acetic acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle with magnetic stirring

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(4-chlorobenzoyl)propionic acid (1.0 eq) in ethanol (20 mL).

  • Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.2 eq) followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction is proceeding.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Biological Evaluation: In Vitro COX-2 Inhibition Assay

A crucial step in the development of novel anti-inflammatory agents is the evaluation of their biological activity. For pyridazinone derivatives, a primary target is the COX-2 enzyme.

Principle:

This assay measures the ability of a test compound to inhibit the peroxidase activity of recombinant human COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a solution of recombinant human COX-2 enzyme in a suitable buffer.

    • Prepare a substrate solution containing arachidonic acid and TMPD.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the COX-2 enzyme solution, and the test compound at various concentrations.

    • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate solution.

    • Measure the absorbance at 595 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor).

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action: Targeting the Arachidonic Acid Cascade

Many pyridazinone-based anti-inflammatory agents exert their effects by inhibiting the COX-2 enzyme, which plays a critical role in the inflammatory cascade. The diagram below illustrates this pathway.

G Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 PLA2 Phospholipase A2 COX2 COX-2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyridazinone Pyridazinone Inhibitor Pyridazinone->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyridazinone derivatives.

Structure-Activity Relationship (SAR) and Data

The anti-inflammatory activity of pyridazinone derivatives can be significantly influenced by the nature and position of substituents on the pyridazinone ring. The following table summarizes representative data for a series of hypothetical pyridazinone analogs.

Compound IDR1 SubstituentR2 SubstituentCOX-2 IC₅₀ (µM)
PDZ-01 H4-Cl-Ph0.5
PDZ-02 H4-F-Ph0.8
PDZ-03 H4-MeO-Ph1.2
PDZ-04 CH₃4-Cl-Ph0.3
PDZ-05 CH₂Ph4-Cl-Ph0.2

Data is illustrative and intended for educational purposes.

Conclusion

Pyridazinone derivatives represent a promising class of anti-inflammatory agents with significant therapeutic potential. Their straightforward synthesis, coupled with the ability to modulate their pharmacological properties through systematic structural modifications, makes them an attractive area of research for drug discovery and development. The protocols and information provided in this application note offer a solid foundation for researchers entering this exciting field. Further exploration of the diverse biological targets of pyridazinones will undoubtedly lead to the development of novel and effective treatments for a range of inflammatory disorders.

References

Application Note: Comprehensive Analytical Characterization of 6-Chloropyridazin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization

6-Chloropyridazin-4-ol is a heterocyclic compound of significant interest in pharmaceutical development, often serving as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The pyridazine core is a recognized pharmacophore found in various therapeutic agents[1]. The purity, stability, and structural integrity of this intermediate are paramount, as they directly influence the quality, safety, and efficacy of the final drug product. Even trace impurities can have significant toxicological implications or alter the intended pharmacological activity[2][3].

This application note provides a comprehensive guide to the analytical methodologies required for the full characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection of each technique. The methods described herein are grounded in established principles and align with global regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP)[4][5][6].

The following sections detail an integrated analytical workflow, employing orthogonal techniques to build a complete profile of the molecule, covering its identity, purity, impurity profile, and physicochemical properties.

cluster_workflow Analytical Characterization Workflow for this compound A Bulk Material (this compound) B Structural Elucidation & Confirmation A->B C Purity, Assay & Impurity Profiling A->C D Physicochemical Properties A->D NMR NMR Spectroscopy (¹H, ¹³C) B->NMR FTIR FT-IR Spectroscopy B->FTIR MS Mass Spectrometry (e.g., via GC-MS) B->MS HPLC HPLC-UV (Purity & Assay) C->HPLC GCMS GC-MS (Volatile Impurities) C->GCMS LCMS LC-MS/MS (Impurity ID) C->LCMS TGA Thermal Analysis (TGA/DSC) D->TGA E Comprehensive Certificate of Analysis (CoA) NMR->E FTIR->E MS->E HPLC->E GCMS->E LCMS->E TGA->E

Caption: Integrated workflow for the comprehensive characterization of this compound.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of pharmaceutical analysis for separating complex mixtures and quantifying individual components[3]. For a semi-polar molecule like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve distinct, critical roles.

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

Principle & Application: Reversed-phase HPLC (RP-HPLC) is the definitive method for determining the purity and assay of this compound. It separates the main component from its non-volatile process-related impurities and degradation products based on differential partitioning between a non-polar stationary phase and a polar mobile phase. The use of a UV detector is appropriate due to the chromophoric nature of the pyridazine ring.

Protocol: Stability-Indicating RP-HPLC Method

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

    • Sample Solution (500 µg/mL): Accurately weigh 25 mg of the this compound test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the same diluent. A higher concentration is used to ensure detection of impurities at low levels (e.g., 0.1%).

  • Chromatographic Conditions: The following conditions provide a robust starting point for method development. Per USP General Chapter <621>, adjustments to these conditions may be permissible but require justification[5][7][8][9].

ParameterRecommended SettingRationale
Column Zorbax SB Phenyl (150 x 4.6 mm, 3.5 µm)The phenyl stationary phase offers alternative selectivity to standard C18 columns, which can be advantageous for separating aromatic and heterocyclic compounds[10][11].
Mobile Phase A 0.02 M Potassium Phosphate buffer, pH 3.0A buffered mobile phase controls the ionization state of the analyte and impurities, ensuring reproducible retention times.
Mobile Phase B AcetonitrileA common organic modifier providing good peak shape and resolution.
Gradient Elution Time (min) / %B: 0/10, 25/70, 30/70, 31/10, 35/10A gradient program is essential for eluting both early- and late-eluting impurities in a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CMaintaining a constant temperature ensures retention time stability.
Detection Wavelength 240 nm (or DAD scan from 200-400 nm)Chosen based on the UV absorbance maximum of the pyridazine ring. A DAD allows for peak purity assessment.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met, in accordance with ICH guidelines[12].

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%

Data Interpretation:

  • Assay: Calculate the percentage of this compound in the sample by comparing the peak area of the main component to that of the reference standard.

  • Purity: Determine the area percentage of each impurity relative to the total area of all peaks in the chromatogram. Impurities should be reported according to the appropriate ICH Q3A/Q3B reporting thresholds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Principle & Application: GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities that may not be amenable to HPLC analysis, such as residual solvents or volatile starting materials. The high separation efficiency of capillary GC combined with the definitive identification capabilities of MS makes it a powerful tool[13][14]. Pyrazine and pyridazine derivatives are frequently analyzed by GC-MS, demonstrating its suitability for this class of compounds[15][16].

Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: A GC system equipped with a headspace autosampler and a mass selective detector.

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO). Crimp the vial securely.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
Column DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm)A mid-polarity column designed for the separation of residual solvents.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Injector Temp. 220 °CEnsures efficient vaporization of analytes.
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 minA standard program to separate common solvents with a range of boiling points.
Headspace Vial Temp. 80 °CBalances sensitivity with thermal stability of the analyte.
MS Transfer Line 250 °CPrevents condensation of analytes.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Scan Range m/z 35-350Covers the mass range of common solvents and potential volatile impurities.

Data Interpretation: Identify peaks by comparing their retention times and mass spectra against a spectral library (e.g., NIST). Quantify by using an external or internal standard method.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide unambiguous confirmation of the molecular structure and functional groups present in the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Application: NMR is the most powerful technique for absolute structural confirmation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies the different carbon environments. For this compound, NMR confirms the substitution pattern on the pyridazine ring and the presence of the hydroxyl group.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often suitable for solubilizing polar compounds and allows for the observation of exchangeable protons (like -OH).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) for full assignment.

Expected Spectral Data (Predicted): The chemical shifts are highly dependent on the solvent and tautomeric form (ol vs. one). The following are predicted values for the 4-ol tautomer.

NucleusPredicted Chemical Shift (ppm)MultiplicityRationale
¹H ~11.0 - 13.0Broad SingletThe acidic hydroxyl proton (-OH), which is exchangeable with D₂O.
¹H ~7.5 - 8.0SingletProton at C3 of the pyridazine ring.
¹H ~7.0 - 7.5SingletProton at C5 of the pyridazine ring.
¹³C ~160SingletC4 bearing the hydroxyl group.
¹³C ~155SingletC6 bearing the chlorine atom.
¹³C ~130-140SingletC3 and C5 of the pyridazine ring.

Note: The presence of paramagnetic impurities can cause significant peak broadening[17].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Application: FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations[18]. It is a rapid and non-destructive technique to confirm the presence of key structural features like the O-H, C=N, and C-Cl bonds.

Protocol:

  • Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact. No further preparation is needed.

  • Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 2800 (broad)O-H StretchHydroxyl group (intramolecular H-bonding)
1650 - 1550C=N / C=C StretchPyridazine ring vibrations[19]
1450 - 1350In-plane O-H BendHydroxyl group
1200 - 1100C-O StretchCarbon-Oxygen bond of the hydroxyl group
850 - 750C-Cl StretchCarbon-Chlorine bond

Method Validation Strategy

A robust analytical method is one that has been validated to be fit for its intended purpose[6]. The HPLC method described should be validated according to ICH Q2(R2) guidelines[4][20][21].

cluster_validation ICH Q2(R2) HPLC Method Validation Flow A Method Development & Optimization B Validation Protocol A->B C Specificity (Forced Degradation) B->C D Linearity & Range B->D E Accuracy (% Recovery) B->E F Precision (Repeatability & Intermediate) B->F G Detection & Quantitation Limits (LOD/LOQ) B->G H Robustness B->H I Validation Report C->I D->I E->I F->I G->I H->I

Caption: Logical flow for validating the HPLC analytical procedure as per ICH Q2(R2) guidelines.

Key Validation Parameters:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically done through forced degradation studies (acid, base, oxidation, heat, light).[12]

  • Linearity: Show a direct proportional relationship between concentration and detector response over a specified range (e.g., LOQ to 150% of the assay concentration).[12]

  • Accuracy: Determine the closeness of the test results to the true value, often assessed by spiking a placebo with known amounts of the analyte and impurities and calculating the percent recovery.[12]

  • Precision: Assess the degree of scatter between a series of measurements. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).[4]

  • Robustness: Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5 °C).[4]

  • LOD/LOQ: Determine the Limit of Detection and Limit of Quantitation to ensure the method is sensitive enough for impurity analysis.

Conclusion

The characterization of this compound requires a multi-faceted analytical approach. The combination of chromatography (HPLC, GC-MS) and spectroscopy (NMR, FT-IR) provides a holistic understanding of the molecule's identity, purity, and properties. By employing the protocols outlined in this note and adhering to rigorous validation standards set by bodies like the ICH and USP, researchers and developers can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.

References

Application Note & Protocol: Microwave-Assisted Synthesis of 6-Chloropyridazin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities, including anti-inflammatory, cytotoxic, and cardiovascular applications[1][2][3]. This guide provides a comprehensive protocol for the synthesis of 6-chloropyridazin-4-ol, a key intermediate for the development of novel pyridazinone analogs. We leverage the transformative power of Microwave-Assisted Organic Synthesis (MAOS), a green chemistry technique that dramatically accelerates reaction times, improves yields, and enhances process efficiency compared to conventional heating methods[4][5][6]. This document is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of these valuable heterocyclic compounds.

The Power of Microwave-Assisted Synthesis: A Paradigm Shift

Conventional organic synthesis often relies on conductive heating (e.g., oil baths), where heat is transferred inefficiently from the vessel walls to the reaction mixture. This process can lead to long reaction times, thermal gradients, and the formation of unwanted byproducts. Microwave-assisted synthesis represents a more refined and efficient approach.

The Mechanism of Dielectric Heating

Unlike conventional methods, microwave irradiation heats the reaction mixture volumetrically and directly[4][6]. This is achieved through a mechanism known as dielectric heating, which involves the interaction of the microwave's electric field with polar molecules or ions in the reaction mixture[6][7].

  • Dipolar Polarization: Polar molecules, such as the solvents used in this protocol, continuously attempt to align with the rapidly oscillating electric field of the microwave. This rapid molecular motion generates friction, which translates into intense, uniform, and instantaneous heat[6].

  • Ionic Conduction: If ions are present, they will migrate in response to the oscillating electric field. Collisions with other molecules generate heat rapidly and efficiently[6][7].

This "inside-out" heating mechanism avoids the thermal lag associated with conventional methods, allowing for precise temperature control and extremely rapid heating rates (e.g., 4–8 °C per second)[4][7]. The result is a dramatic acceleration of chemical reactions, often reducing multi-hour reflux procedures to mere minutes[6][7].

MAOS_vs_Conventional cluster_0 Conventional Heating cluster_1 Microwave-Assisted Heating A Heat Source (Oil Bath) B Vessel Wall A->B Conduction C Reaction Mixture (Slow, Uneven Heating) B->C Convection D Microwave Source (Magnetron) E Reaction Mixture (Rapid, Uniform Heating) D->E Irradiation (Dielectric Heating)

Synthetic Strategy: A Two-Step Microwave Protocol

The synthesis of this compound from maleic anhydride proceeds via a two-step sequence: (1) cyclocondensation to form the pyridazinediol core, followed by (2) regioselective chlorination.

General Reaction Scheme

The overall transformation involves the reaction of maleic anhydride with hydrazine hydrate to form 1,2-dihydropyridazine-3,6-dione (maleic hydrazide), which exists in tautomeric equilibrium with 6-hydroxypyridazin-3(2H)-one and pyridazine-3,6-diol. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) yields the target compound.

MA [label=<

Maleic Anhydride

];

HH [label=<

Hydrazine Hydrate

];

PD [label=<

Pyridazine-3,6-diol

];

CP [label=<

this compound

];

MA -> PD [label=" + Hydrazine Hydrate\nStep 1: Cyclocondensation\n(Microwave, Acetic Acid)"]; PD -> CP [label="Step 2: Chlorination\n(Microwave, POCl₃)"]; } caption: "Figure 2: Two-step synthesis of this compound."

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

Step 1: Microwave-Assisted Synthesis of Pyridazine-3,6-diol (Maleic Hydrazide)

This protocol is based on the well-established cyclocondensation reaction between maleic anhydride and hydrazine[8][9][10][11]. The use of microwave irradiation drastically reduces the reaction time from hours to minutes.

Materials & Reagents:

  • Maleic Anhydride (99%)

  • Hydrazine Hydrate (~64%, reagent grade)

  • Glacial Acetic Acid

  • Deionized Water

  • 10 mL Microwave Process Vial with Stir Bar

  • CEM Discover Microwave Reactor (or equivalent)

Procedure:

  • To a 10 mL microwave process vial, add maleic anhydride (1.0 g, 10.2 mmol) and a magnetic stir bar.

  • Add glacial acetic acid (5 mL). Acetic acid serves as both a solvent that couples well with microwaves and a catalyst for the condensation.

  • Carefully add hydrazine hydrate (0.5 mL, ~10.2 mmol, 1.0 eq) dropwise to the stirred suspension. The reaction is exothermic.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the mixture using the parameters outlined in Table 1. The use of a dynamic power setting ensures the temperature does not overshoot the setpoint.

  • After irradiation, cool the vial to room temperature using a compressed air stream. A precipitate will form.

  • Collect the solid product by vacuum filtration, washing with cold deionized water (2 x 10 mL).

  • Dry the white crystalline product under vacuum to yield pyridazine-3,6-diol. The product is typically of high purity and can be used in the next step without further purification[12].

Step 2: Microwave-Assisted Synthesis of this compound

This step utilizes phosphorus oxychloride (POCl₃) to convert one of the hydroxyl groups of the pyridazinediol tautomer to a chloride. This is a standard method for the chlorination of pyridazinone systems[13].

Materials & Reagents:

  • Pyridazine-3,6-diol (from Step 1)

  • Phosphorus Oxychloride (POCl₃, 99%)

  • 10 mL Heavy-Walled Microwave Process Vial with Stir Bar

  • CEM Discover Microwave Reactor (or equivalent)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • In a fume hood, carefully add pyridazine-3,6-diol (1.0 g, 8.9 mmol) to a 10 mL heavy-walled microwave process vial containing a stir bar.

  • Slowly add phosphorus oxychloride (4 mL, ~43 mmol) to the vial. Caution: This is a highly reactive and corrosive reagent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture according to the parameters in Table 1. The reaction will become a homogenous solution as it proceeds.

  • After irradiation, cool the vial to below room temperature in an ice bath.

  • Very slowly and carefully, pour the reaction mixture onto a beaker of crushed ice (~50 g) with vigorous stirring in the fume hood. This step quenches the excess POCl₃ and is highly exothermic.

  • Once the quench is complete, neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate will form.

  • Collect the solid product by vacuum filtration, washing with abundant cold deionized water.

  • Dry the product under vacuum to yield this compound as a solid. The product can be further purified by recrystallization from an appropriate solvent like ethanol if needed.

Data Summary and Optimization

The following table summarizes the recommended microwave parameters for each synthetic step. These conditions serve as an excellent starting point for optimization when synthesizing various analogs with different substituents.

ParameterStep 1: CyclocondensationStep 2: Chlorination
Reactants Maleic Anhydride, HydrazinePyridazine-3,6-diol, POCl₃
Solvent Glacial Acetic AcidNone (POCl₃ is reactant & solvent)
Temperature 150 °C120 °C
Hold Time 5 minutes10 minutes
Microwave Power 200 W (Dynamic)150 W (Dynamic)
Pressure (Max) ~250 psi~200 psi
Typical Yield >90%75-85%

Causality and Optimization Insights:

  • Solvent Choice: Polar solvents like acetic acid or DMF are excellent for MAOS because they have a high dielectric loss tangent (tan δ), allowing them to efficiently absorb microwave energy and convert it to heat[7]. For analog synthesis, higher boiling point solvents like DMF or NMP can be used to reach higher temperatures if required.

  • Temperature Control: Precise temperature control is crucial. While higher temperatures accelerate reactions, they can also lead to decomposition. The parameters provided are optimized for high conversion with minimal byproduct formation.

  • Reaction Time: The short reaction times are a key advantage of MAOS[4][5]. For less reactive substrates (e.g., substituted maleic anhydrides), the hold time can be incrementally increased to drive the reaction to completion.

Conclusion

This application note details a robust, efficient, and rapid microwave-assisted protocol for the synthesis of this compound and its analogs. By leveraging the principles of dielectric heating, this method aligns with the tenets of green chemistry, offering significant advantages in terms of speed, yield, and energy consumption[4][5]. This protocol provides a reliable foundation for researchers in medicinal chemistry and drug discovery to accelerate the development of novel pyridazinone-based therapeutics.

References

Application Notes and Protocols: 6-Chloropyridazin-4-ol in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridazinone Core

The pyridazinone scaffold is a cornerstone in modern agrochemical discovery, offering a versatile heterocyclic framework for the development of novel herbicides, fungicides, and insecticides.[1] Its inherent biological activity and the potential for diverse functionalization make it a privileged structure for researchers aiming to address the ever-evolving challenges of crop protection. Among the various pyridazinone precursors, 6-Chloropyridazin-4-ol stands out as a particularly valuable building block. The presence of a reactive chlorine atom at the 6-position and a hydroxyl group at the 4-position (which exists in tautomeric equilibrium with the keto form, 6-chloro-1H-pyridazin-4-one) provides two key handles for synthetic manipulation, allowing for the systematic exploration of chemical space and the optimization of biological efficacy.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis and evaluation of next-generation agrochemicals. We will delve into the mechanistic rationale behind its use, provide detailed, field-proven protocols for the synthesis of exemplary derivatives, and outline robust bioassay methodologies for screening their activity.

Core Synthetic Strategies and Mechanistic Rationale

The utility of this compound as a precursor stems from the distinct reactivity of its functional groups. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of substituents. The hydroxyl group at the 4-position can undergo O-alkylation or O-arylation, providing another avenue for structural diversification. This dual reactivity is fundamental to the creation of large and diverse compound libraries for high-throughput screening.

Application in Herbicide Development: Targeting Photosynthesis and Carotenoid Biosynthesis

Pyridazinone-based herbicides have a well-established history of effectively controlling a broad spectrum of weeds.[4] Their modes of action often involve the inhibition of critical biochemical pathways in plants, such as photosystem II (PSII) or phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis. The 6-chloro substituent on the pyridazinone ring has been identified as a crucial element for potent post-emergence herbicidal activity.[5]

Synthetic Protocol 1: Synthesis of a Novel Pyridazinone-Ether Herbicide Candidate

This protocol details the synthesis of a representative pyridazinone-ether derivative from this compound, a class of compounds known to exhibit herbicidal activity. The ether linkage is introduced via a Williamson ether synthesis.

Objective: To synthesize a novel herbicidal candidate through O-alkylation of this compound.

Materials:

  • This compound

  • Substituted benzyl halide (e.g., 4-fluorobenzyl chloride)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in 30 mL of acetone.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Alkylation: To the stirring suspension, add the substituted benzyl halide (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 56°C) and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate using a rotary evaporator.

  • Extraction: Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 2 x 30 mL of deionized water and 1 x 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure pyridazinone-ether derivative.

Data Presentation:

Compound Starting Material Reagent Yield (%) Melting Point (°C)
PE-1 This compound4-Fluorobenzyl chloride85121-123

Visualization of Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Work-up & Purification cluster_product Final Product start1 This compound cond K₂CO₃, Acetone, Reflux start1->cond start2 4-Fluorobenzyl Chloride start2->cond workup Filtration & Concentration cond->workup Reaction extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification product Pyridazinone-Ether Derivative (PE-1) purification->product

Caption: Synthetic workflow for the preparation of a pyridazinone-ether herbicide candidate.

Protocol 2: In Vitro Bioassay for Herbicidal Activity

This protocol describes a simple and rapid bioassay to evaluate the pre-emergent herbicidal activity of synthesized compounds on the germination and early growth of a model plant species.[6]

Objective: To assess the herbicidal efficacy of test compounds by measuring the inhibition of seed germination and radicle elongation.

Materials:

  • Synthesized pyridazinone derivatives

  • Control herbicide (e.g., Atrazine)

  • Seeds of a model plant (e.g., cress, Lepidium sativum)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Acetone (for stock solution preparation)

  • Deionized water

  • Incubator with controlled temperature and light

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the test compounds and the control herbicide in acetone at a concentration of 10 mg/mL.

  • Test Solution Preparation: Prepare a series of dilutions of the stock solutions in deionized water to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 ppm). An equal amount of acetone should be present in the control plates.

  • Assay Setup: Place a sheet of filter paper in each Petri dish. Pipette 5 mL of the respective test solution or control solution onto the filter paper.

  • Seed Plating: Place 20 seeds of the model plant, evenly spaced, on the moistened filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in an incubator at 25°C with a 16/8 hour light/dark cycle.

  • Data Collection: After 7 days, count the number of germinated seeds and measure the length of the radicle for each seedling.

  • Data Analysis: Calculate the percentage of germination inhibition and the percentage of radicle growth inhibition for each concentration compared to the negative control (water with acetone). Determine the IC₅₀ value (the concentration that causes 50% inhibition).

Application in Fungicide Development: Disrupting Fungal Respiration and Cell Wall Synthesis

Pyridazinone derivatives have demonstrated significant potential as fungicides, with some compounds exhibiting broad-spectrum activity against various plant pathogens.[7][8] Their mechanisms of action can vary, but often involve the inhibition of mitochondrial respiration or key enzymes involved in fungal cell wall biosynthesis.

Synthetic Protocol 3: Synthesis of a Pyridazinone-Thioether Fungicide Candidate

This protocol outlines the synthesis of a pyridazinone-thioether derivative, a class of compounds that has shown promising fungicidal properties. The thioether linkage is introduced via nucleophilic substitution of the chlorine atom.

Objective: To synthesize a novel fungicidal candidate through S-alkylation of a thiol with this compound.

Materials:

  • This compound

  • Aryl or alkyl thiol (e.g., 4-chlorothiophenol)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

Procedure:

  • Thiolate Formation: In a 100 mL round-bottom flask, dissolve the thiol (1.0 eq) in 20 mL of ethanol. Add a solution of sodium hydroxide (1.1 eq) in 5 mL of water dropwise.

  • Nucleophilic Substitution: To the resulting thiolate solution, add a solution of this compound (1.0 eq) in 20 mL of ethanol.

  • Reaction: Heat the reaction mixture to reflux for 8-10 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling, pour the reaction mixture into 100 mL of ice-cold water.

  • Precipitation: Acidify the solution with 1M HCl to a pH of approximately 5-6 to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyridazinone-thioether derivative.

Data Presentation:

Compound Starting Material Reagent Yield (%) Melting Point (°C)
PT-1 This compound4-Chlorothiophenol78189-191
Protocol 4: In Vitro Antifungal Bioassay

This protocol describes a mycelial growth inhibition assay to evaluate the in vitro fungicidal activity of synthesized compounds against a panel of plant pathogenic fungi.[8]

Objective: To determine the antifungal efficacy of test compounds by measuring the inhibition of mycelial growth of pathogenic fungi.

Materials:

  • Synthesized pyridazinone derivatives

  • Control fungicide (e.g., Carbendazim)

  • Cultures of plant pathogenic fungi (e.g., Fusarium oxysporum, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes

  • Acetone

  • Sterile cork borer

Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Incorporation of Test Compounds: While the PDA medium is still molten (around 45-50°C), add the appropriate volume of the stock solution of the test compound in acetone to achieve the desired final concentration (e.g., 50 µg/mL). Pour the amended medium into sterile Petri dishes and allow it to solidify.

  • Fungal Inoculation: Using a sterile cork borer, cut a 5 mm diameter disc of mycelium from the edge of an actively growing fungal culture. Place the mycelial disc, mycelium side down, in the center of each PDA plate containing the test compound.

  • Incubation: Incubate the plates at 28°C in the dark.

  • Data Collection: After 3-5 days (or when the mycelial growth in the control plate reaches the edge of the plate), measure the diameter of the fungal colony in two perpendicular directions.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Application in Insecticide Development: Targeting the Insect Nervous System

The pyridazinone core has also been successfully incorporated into insecticides that target the insect nervous system.[9] These compounds can act on various molecular targets, including the GABA receptor-chloride channel complex, leading to paralysis and death of the insect.

Synthetic Protocol 5: Synthesis of a Pyridazinone-Amine Insecticide Candidate

This protocol describes the synthesis of a pyridazinone-amine derivative, where the chlorine atom is displaced by an amine nucleophile.

Objective: To synthesize a novel insecticidal candidate through nucleophilic aromatic substitution on this compound.

Materials:

  • This compound

  • A primary or secondary amine (e.g., morpholine)

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (2.0 eq) in 15 mL of DMF.

  • Amine Addition: Add the amine (1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into 100 mL of ice-cold water.

  • Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyridazinone-amine derivative.

Data Presentation:

Compound Starting Material Reagent Yield (%) Melting Point (°C)
PA-1 This compoundMorpholine82215-217
Protocol 6: Insecticidal Bioassay

This protocol outlines a contact toxicity bioassay to evaluate the insecticidal activity of synthesized compounds against a model insect species.[10]

Objective: To assess the insecticidal efficacy of test compounds through a contact toxicity assay.

Materials:

  • Synthesized pyridazinone derivatives

  • Control insecticide (e.g., Imidacloprid)

  • A model insect species (e.g., fruit flies, Drosophila melanogaster, or aphids)

  • Small vials or Petri dishes

  • Filter paper discs

  • Acetone

  • Sucrose solution (10%)

  • Micropipette

Procedure:

  • Test Solution Preparation: Prepare solutions of the test compounds and the control insecticide in acetone at various concentrations.

  • Treatment of Surfaces: Apply 1 mL of each test solution to a filter paper disc placed in a vial or Petri dish. Allow the acetone to evaporate completely, leaving a uniform residue of the test compound. A control group with acetone only should be included.

  • Insect Exposure: Introduce a known number of insects (e.g., 20 adult fruit flies) into each treated vial. Provide a small cotton ball soaked in 10% sucrose solution as a food source.

  • Incubation: Keep the vials at room temperature and observe the mortality of the insects at regular intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Record the number of dead or moribund insects at each time point. Calculate the percentage mortality for each treatment, correcting for any mortality in the control group using Abbott's formula. Determine the LC₅₀ value (the lethal concentration that causes 50% mortality).

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of agrochemically relevant compounds. The synthetic protocols and bioassay methods detailed in these application notes provide a solid foundation for researchers to explore the potential of this scaffold in developing novel herbicides, fungicides, and insecticides. The dual reactivity of this compound allows for the creation of diverse chemical libraries, and a systematic structure-activity relationship (SAR) study of these derivatives can lead to the identification of potent and selective crop protection agents. Future research in this area could focus on the development of more sustainable synthetic routes to these compounds and the exploration of novel biological targets to overcome existing resistance issues.

References

Troubleshooting & Optimization

Troubleshooting low yield in 6-Chloropyridazin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloropyridazin-4-ol Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for the synthesis of this compound, a critical intermediate in pharmaceutical development. The synthesis, typically a two-step process involving the cyclocondensation of maleic anhydride with hydrazine followed by chlorination, is prone to issues that can significantly impact yield and purity. This resource addresses common problems in a structured Q&A format, offering explanations grounded in chemical principles and actionable protocols to optimize your experimental outcomes.

Frequently Asked Questions & Troubleshooting Guides

Q1: My overall yield of this compound is consistently low. What are the most common culprits and where should I begin troubleshooting?

A1: Low overall yield is a frequent challenge that can originate from either the initial cyclocondensation step to form the pyridazinone intermediate or the subsequent chlorination step. A systematic approach is crucial for diagnosis.

Initial Diagnostic Workflow:

  • Re-evaluate Starting Materials: The purity of maleic anhydride and hydrazine hydrate is paramount. Impurities can introduce competing side reactions. It is recommended to use freshly purified reagents.[1]

  • Analyze Each Step Separately: Isolate and confirm the yield and purity of the intermediate, Pyridazin-4-ol (maleic hydrazide), before proceeding to the chlorination step. This will pinpoint which stage is underperforming.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of products at regular intervals.[1][2] This prevents premature workup of an incomplete reaction or prolonged reaction times that can lead to degradation.

Below is a troubleshooting decision tree to guide your initial efforts:

G start Low Overall Yield check_intermediate Isolate & Analyze Intermediate (Pyridazin-4-ol) start->check_intermediate step1_fail Issue in Step 1: Cyclocondensation check_intermediate->step1_fail Low Yield or Impure Intermediate step2_fail Issue in Step 2: Chlorination check_intermediate->step2_fail Good Yield & Purity of Intermediate optimize_step1 Optimize Cyclocondensation (See Q2 & Q3) step1_fail->optimize_step1 optimize_step2 Optimize Chlorination (See Q4) step2_fail->optimize_step2

Caption: Initial troubleshooting workflow for low yield.

Q2: I suspect the initial cyclocondensation of maleic anhydride and hydrazine is inefficient. How can I optimize this step for higher yield?

A2: The formation of the pyridazinone ring is a critical cyclocondensation reaction. Several factors, including temperature, solvent, and pH, must be carefully controlled to maximize yield and minimize side products.[1]

Causality and Optimization Strategies:

  • Temperature Control: Excessively high temperatures can promote decomposition and the formation of polymeric byproducts, while temperatures that are too low will result in an incomplete reaction.[1] The reaction is often exothermic, requiring careful initial cooling.

  • Solvent Choice: Protic solvents like ethanol or acetic acid are commonly used as they can facilitate the necessary proton transfers in the mechanism.[1]

  • pH Adjustment: The pH of the reaction medium can be critical. An acidic medium can catalyze the final dehydration step of the cyclization, but highly acidic conditions may lead to unwanted side reactions.[1] Some procedures recommend adjusting the pH to between 5.3 and 6.7.[3]

  • Order of Addition: Adding the hydrazine hydrate solution slowly to the maleic anhydride solution, often with cooling, can help control the initial exothermic reaction and prevent the formation of side products like 1,2-dimaleic acid hydrazine.[4]

  • Water Removal: As the cyclization reaction liberates water, its removal can shift the equilibrium toward the product. While not always necessary, in stubborn cases, employing a Dean-Stark apparatus can improve yields.[1]

Optimized Protocol for Pyridazin-4-ol (Maleic Hydrazide) Synthesis:

  • In a reaction vessel, dissolve maleic anhydride in a suitable organic solvent (e.g., ethanol).[3]

  • Prepare a separate solution of hydrazine hydrate in water.

  • While stirring and cooling the maleic anhydride solution (e.g., in an ice bath to maintain <30°C), slowly add the hydrazine hydrate solution.[3]

  • If required by the specific procedure, add an acid (e.g., mineral acid) to catalyze the reaction.[3]

  • After the addition is complete, allow the reaction to stir for a designated period (e.g., 2 hours) at a controlled temperature.[3]

  • Gradually raise the temperature to reflux to drive the reaction to completion and potentially remove the organic solvent.[3]

  • Monitor the reaction via TLC (e.g., using a mobile phase of ethyl acetate/hexane) until the maleic anhydride spot disappears.

  • Cool the reaction mixture (e.g., to <10°C) to precipitate the product.[3]

  • Filter the solid product, wash with a cold solvent, and dry under vacuum.

Table 1: Comparison of Cyclocondensation Conditions

ParameterCondition ACondition BRationale
Solvent Acetic AcidEthanol/WaterAcetic acid can act as both solvent and catalyst.[1] Ethanol is a less harsh, common protic solvent.[5]
Temperature RefluxControlled addition <30°C, then refluxHigh initial temp can cause side products.[1] Controlled addition manages exothermicity.[3]
Catalyst Self-catalyzed (Acetic Acid)Mineral Acid (optional)An external acid catalyst can be used to control pH precisely.[1][3]
Reported Yield Variable, procedure dependentCan be high (>80-90%) with optimizationPrecise control often leads to higher, more reproducible yields.
Q3: My TLC analysis of the crude pyridazinone intermediate shows multiple spots. What are the likely side products and how can I avoid them?

A3: The formation of multiple products indicates competing side reactions. Understanding these pathways is key to suppressing them.

Common Side Products and Mitigation:

  • Hydrazone Formation: The initial reaction between hydrazine and a carbonyl group forms a hydrazone. If the subsequent cyclization is slow or incomplete, this intermediate may be isolated as a major byproduct.[1]

    • Solution: Ensure adequate reaction time and temperature (reflux) after the initial addition to drive the cyclization to completion.

  • 1,2-Dimaleic Acid Hydrazine: This product can form, particularly if two moles of maleic anhydride react with one mole of hydrazine.[4]

    • Solution: Control the stoichiometry carefully and add the hydrazine solution to the maleic anhydride solution, not the other way around. This maintains an excess of the anhydride initially, but the slow addition ensures the desired 1:1 reaction occurs.[4]

  • N-N Bond Cleavage: Under harsh conditions, such as excessively high temperatures or the presence of strong oxidizing/reducing agents, the N-N bond can cleave, leading to a complex mixture of degradation products.[1]

    • Solution: Maintain careful temperature control and avoid unnecessarily harsh conditions or incompatible reagents.

Q4: The chlorination of Pyridazin-4-ol with phosphorus oxychloride (POCl₃) is giving me a low yield or a dark, intractable tar. What are the critical parameters for this step?

A4: The conversion of the pyridazin-4-ol to this compound using POCl₃ is an aggressive reaction that requires strict control to prevent degradation. The reaction proceeds via the conversion of the hydroxyl group (in its tautomeric form) into a better leaving group, which is then displaced by a chloride ion.[6][7]

Critical Parameters and Troubleshooting:

  • Temperature Control: This is the most critical factor. The reaction should be heated carefully, often to reflux (POCl₃ b.p. ~105°C). Overheating can lead to extensive decomposition and the formation of black, tarry materials.[8]

  • Anhydrous Conditions: Phosphorus oxychloride reacts violently with water. The reaction must be conducted under strictly anhydrous conditions using dry glassware and reagents to prevent quenching of the POCl₃ and formation of phosphoric acid.

  • Reaction Time: The reaction must be heated long enough for the conversion to complete, but prolonged heating can increase byproduct formation. Monitor the reaction progress by quenching small aliquots and analyzing via TLC or LC-MS.

  • Work-up Procedure: The work-up is hazardous and must be performed with extreme caution. The reaction mixture is typically cooled significantly (e.g., in an ice bath) and then very slowly quenched by pouring it onto crushed ice or adding ice chips portion-wise. This hydrolyzes the excess POCl₃. Failure to cool adequately will result in a violent, uncontrolled exothermic reaction.

  • Use of a Base/Solvent: While the reaction can be run in neat POCl₃, some procedures utilize a high-boiling inert solvent or a base like pyridine or diisopropylethylamine.[6][8] A base can facilitate the reaction by deprotonating the hydroxyl group, but it also complicates the work-up. For this specific transformation, neat POCl₃ is common.

G start Low Yield or Tar in Chlorination check_temp Was Temperature Controlled During Reflux? start->check_temp check_anhydrous Were Anhydrous Conditions Maintained? check_temp->check_anhydrous Yes overheating Problem: Overheating Leads to Decomposition check_temp->overheating No check_workup Was Work-up Performed by SLOWLY Quenching on Ice? check_anhydrous->check_workup Yes water Problem: Water Quenches POCl₃ Reagent check_anhydrous->water No check_workup->overheating If Yes to All, Re-evaluate Purity of Starting Material check_workup->water If Yes to All, Re-evaluate Purity of Starting Material runaway Problem: Uncontrolled Exothermic Reaction check_workup->runaway No solution_temp Solution: Use Oil Bath, Monitor Temperature Closely overheating->solution_temp solution_anhydrous Solution: Flame-dry Glassware, Use Fresh POCl₃ water->solution_anhydrous solution_workup Solution: Cool Mixture to 0°C, Add SLOWLY to Crushed Ice runaway->solution_workup

Caption: Troubleshooting workflow for the POCl₃ chlorination step.

Q5: I am struggling with the purification of the final this compound product. What is an effective method?

A5: Purification can be challenging due to the product's polarity and potential for co-eluting byproducts.

Recommended Purification Strategy:

  • Work-up and Extraction: After quenching the POCl₃, the aqueous mixture is often neutralized carefully with a base (e.g., solid NaHCO₃ or NaOH solution) to a neutral or slightly basic pH. The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane.[9]

  • Recrystallization: This is often the most effective method for obtaining high-purity material. A common solvent system for recrystallization is ethanol or an ethanol/water mixture. The crude solid is dissolved in a minimum amount of hot solvent, and then allowed to cool slowly to form crystals, which are then isolated by filtration.

  • Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane. The polarity can be adjusted based on TLC analysis.[2]

References

Technical Support Center: Troubleshooting Side Products in 6-Chloropyridazin-4-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-Chloropyridazin-4-ol. This versatile heterocyclic compound is a valuable building block, but its reactivity can sometimes lead to the formation of unexpected side products. This guide is designed to help you anticipate, identify, and minimize these impurities, ensuring the robustness and reproducibility of your experimental outcomes. We will explore common issues in a question-and-answer format, providing not just solutions, but the chemical reasoning behind them.

Part 1: FAQ - Common Side Products & Their Formation

This section addresses the most frequently encountered impurities. Understanding how and why they form is the first step toward prevention.

Q1: My TLC/HPLC analysis shows multiple unexpected spots. What are the most common side products I should suspect in my this compound reaction?

When multiple spots appear, it's indicative of a complex reaction mixture. Based on the reactivity of the this compound scaffold, the most probable side products are:

  • Hydrolysis Product (Pyridazine-3,6-diol): The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr).[1] Trace amounts of water in your reagents or solvents can act as a nucleophile, replacing the chlorine with a hydroxyl group. This is often exacerbated by elevated temperatures or basic/acidic conditions.[2][3]

  • Dechlorinated Product (Pyridazin-4-ol): Reductive dechlorination can occur, especially if you are using catalysts like Palladium on carbon (Pd/C) for other transformations in the synthetic route or if certain reducing agents are present.[4]

  • Dimerization Products: Under certain conditions, particularly with catalytic systems or strong bases, pyridazinone rings can undergo dimerization or self-condensation reactions.[5][6] These side products will have a mass approximately double that of your expected product.

  • Solvent Adducts: If you are using nucleophilic solvents (e.g., methanol, ethanol) at high temperatures, they can sometimes displace the chlorine atom to form the corresponding 6-alkoxy-pyridazin-4-ol.[7]

Q2: I've detected a significant impurity with a mass of [M-19], which corresponds to the replacement of -Cl with -OH. How can I prevent the formation of this diol byproduct?

The formation of the dihydroxy analog, Pyridazine-3,6-diol, is a classic hydrolysis issue. The pyridazinone ring's electron-deficient nature makes the C-Cl bond vulnerable to nucleophilic attack by water.[1][8]

Causality & Prevention:

  • Water Contamination: The primary cause is residual water in your reaction. Even "anhydrous" solvents can contain parts-per-million levels of water, which can be sufficient to cause this side reaction over time, especially when heated.

  • Proven Preventative Measures:

    • Rigorous Drying of Solvents: Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane) or use solvents from a commercial solvent purification system.

    • Drying of Reagents: Dry any solid reagents in a vacuum oven before use. Ensure your this compound starting material is completely dry.

    • Inert Atmosphere: Run your reactions under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Use of Scavengers: In highly sensitive reactions, the addition of molecular sieves can help capture trace amounts of water.

Q3: My reaction is sluggish, and a major component of the crude mixture is my unreacted starting material. What factors lead to an incomplete reaction?

Observing a significant amount of unreacted starting material points to issues with reaction kinetics or equilibrium. Several factors can contribute to this problem.[7]

Troubleshooting Incomplete Reactions:

  • Reaction Temperature: Many nucleophilic substitution reactions on this scaffold require sufficient thermal energy to overcome the activation barrier. If the temperature is too low, the reaction may be impractically slow. Conversely, excessively high temperatures can lead to decomposition and the formation of other side products.[7] It is crucial to find the optimal temperature by monitoring the reaction progress via TLC or HPLC.

  • Reagent Purity & Stoichiometry: Impurities in either the starting material or the nucleophile can inhibit the reaction. Ensure all reagents are of high purity. Also, verify the stoichiometry; a slight excess of the nucleophile may be required to drive the reaction to completion.

  • Solvent Choice: The solvent plays a critical role in stabilizing intermediates and influencing reaction rates. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective for SNAr reactions on heterocyclic rings.

Part 2: Troubleshooting Guide - Identification & Characterization

Once an impurity is present, a systematic approach is needed for its identification. This section provides a workflow and details on using modern analytical techniques.

Q4: What is a systematic workflow for identifying an unknown side product in my reaction?

A logical and structured approach is essential to avoid ambiguity and arrive at a conclusive identification. The process involves separation, preliminary characterization, and definitive structure elucidation.

Below is a standard workflow for impurity identification:

G cluster_0 Phase 1: Detection & Isolation cluster_1 Phase 2: Characterization cluster_2 Phase 3: Confirmation A Reaction Work-up & Crude Product B TLC / HPLC-UV Analysis (Observe extra peaks/spots) A->B Initial Screen C Preparative Chromatography (Prep-TLC, Column, or Prep-HPLC) B->C Separation Needed D Isolated Impurity C->D E LC-MS / HRMS Analysis (Determine Molecular Weight & Formula) D->E F NMR Spectroscopy (1H, 13C, COSY, HMBC) (Elucidate Structure) E->F G FTIR Spectroscopy (Identify Functional Groups) F->G H Structure Elucidated G->H I Confirm by Independent Synthesis (If necessary) H->I J Final Confirmation I->J

Caption: Workflow for the systematic identification of unknown reaction impurities.

Q5: How can I leverage Mass Spectrometry and NMR to specifically identify the common side products of this compound?

Mass spectrometry (MS) provides the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy provides the structural framework. The combination is powerful for unambiguous identification.[9][10][11]

Data Interpretation Guide:

High-resolution mass spectrometry (HRMS) is particularly valuable as it provides an accurate mass, allowing for the determination of the elemental composition.[12] For NMR, spectra should be recorded in a deuterated solvent like DMSO-d₆ or CDCl₃.[13][14][15]

Side Product NameMolecular Formula ChangeExpected ΔMass (Da)Key MS FeatureKey ¹H NMR Spectroscopic Signature
Hydrolysis Product -Cl, +OH-18.46Loss of chlorine isotopic pattern (M, M+2)Disappearance of one aromatic proton signal (if substitution occurs on the ring), appearance of a broad OH signal.
Dechlorinated Product -Cl, +H-34.97Loss of chlorine isotopic pattern.A new proton signal appears in the aromatic region, coupled to adjacent protons.
Dimerization Product +C₄H₂N₂O+94.02Mass is approximately double the monomer.Complex aromatic region with more signals than the starting material.
6-Ethoxy Adduct -Cl, +OC₂H₅+9.08No chlorine isotopic pattern.Appearance of a quartet (~4 ppm) and a triplet (~1.4 ppm) characteristic of an ethyl group.

Part 3: Experimental Protocols & Best Practices

This section provides actionable protocols and preventative strategies to give you greater control over your reaction outcomes.

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of a reaction and qualitatively assess the formation of side products.[7]

Materials:

  • TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., a mixture of Ethyl Acetate and Hexane, start with 1:1)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of ~0.5 cm and placing a filter paper inside to saturate the atmosphere. Cover with a lid.

  • Using a capillary tube, draw a small amount of your reaction mixture and spot it carefully onto the baseline of the TLC plate. Also spot your starting material and, if available, your expected product as references.

  • Allow the spots to dry completely.

  • Carefully place the TLC plate into the developing chamber, ensuring the spots are above the solvent level. Cover the chamber.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.

  • Visualize the spots under a UV lamp. Circle the spots with a pencil.

  • Interpretation: The disappearance of the starting material spot and the appearance of a new spot corresponding to your product indicate reaction progression. The appearance of multiple other spots signifies side product formation. The relative intensity of the spots gives a rough estimate of their concentration.

Protocol 2: General Purpose LC-MS Analysis for Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for separating and identifying components of a reaction mixture.[16][17][18]

Instrumentation & Columns:

  • LC System: HPLC or UPLC system

  • MS Detector: Electrospray Ionization (ESI) source coupled to a Quadrupole, Ion Trap, or Time-of-Flight (TOF) mass analyzer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.

Mobile Phase & Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program (example):

    • 0-1 min: 5% B

    • 1-8 min: Ramp from 5% to 95% B

    • 8-9 min: Hold at 95% B

    • 9-10 min: Return to 5% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 1-5 µL

Procedure:

  • Prepare a dilute sample of your crude reaction mixture (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Set up the LC-MS method with the parameters described above.

  • Run the sample in both positive and negative ESI modes to ensure detection of all components.

  • Data Analysis: Analyze the resulting chromatogram. Integrate all peaks to determine relative percentages. Examine the mass spectrum for each peak to determine its molecular weight. Look for the characteristic M/M+2 isotopic pattern for chlorine-containing compounds.

References

Technical Support Center: Navigating the Challenges of Pyridazinone N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the common and often complex challenges encountered during the N-alkylation of pyridazinones. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize their synthetic routes, troubleshoot problematic reactions, and deepen their understanding of the underlying chemical principles. Pyridazinone scaffolds are pivotal in medicinal chemistry, and mastering their functionalization is key to unlocking novel therapeutic agents.[1][2][3][4] This resource provides field-proven insights and evidence-based protocols to help you navigate the intricacies of pyridazinone N-alkylation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the mechanistic reasoning behind them.

Question 1: My N-alkylation reaction is resulting in a mixture of N- and O-alkylated products. How can I enhance the N-selectivity?

Answer:

This is a classic challenge in the alkylation of pyridazinones, which are ambident nucleophiles. The outcome of the reaction (N- vs. O-alkylation) is a delicate balance of several factors, including the choice of base, solvent, and the nature of the alkylating agent.[5][6]

Underlying Principles: The regioselectivity is governed by the principle of Hard and Soft Acids and Bases (HSAB). The nitrogen atom is generally a softer nucleophilic center compared to the oxygen atom. Therefore, softer electrophiles will preferentially react at the nitrogen, while harder electrophiles will favor the oxygen.

Troubleshooting Workflow:

G cluster_base Base Selection cluster_solvent Solvent Effects cluster_alkylating_agent Alkylating Agent start Problem: Mixture of N- and O-Alkylated Products base Evaluate the Base start->base solvent Assess the Solvent base->solvent If selectivity is still low base_hard Hard Bases (e.g., NaH, K2CO3) - Tend to favor O-alkylation base->base_hard Current approach? base_soft Soft, Bulky Bases (e.g., Cs2CO3) - Promote N-alkylation base->base_soft Recommended change alkylating_agent Consider the Alkylating Agent solvent->alkylating_agent For further optimization solvent_polar_protic Polar Protic Solvents (e.g., EtOH) - Can solvate the oxygen, favoring N-alkylation solvent->solvent_polar_protic solvent_polar_aprotic Polar Aprotic Solvents (e.g., DMF, Acetone) - Often used, but outcome depends on other factors solvent->solvent_polar_aprotic solution Optimized for N-Alkylation alkylating_agent->solution agent_hard Hard Electrophiles (e.g., Alkyl sulfates) - Favor O-alkylation alkylating_agent->agent_hard agent_soft Soft Electrophiles (e.g., Alkyl iodides) - Favor N-alkylation alkylating_agent->agent_soft

Caption: Decision workflow for improving N-selectivity.

Detailed Recommendations:

  • Base Selection: The choice of base is critical. Strong, hard bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) can lead to a higher proportion of the O-alkylated product.[7] Cesium carbonate (Cs₂CO₃) is often the base of choice for promoting N-alkylation.[8][9][10][11] The large cesium cation is believed to coordinate with the pyridazinone oxygen, sterically hindering O-alkylation and directing the alkylating agent to the nitrogen atom.[9][12]

  • Solvent System: Polar aprotic solvents like DMF and acetone are commonly used. However, in some cases, polar protic solvents can enhance N-selectivity by solvating the oxygen atom of the pyridazinone anion. A micellar system using Tween 20 in water has also been reported to improve N-alkylation regioselectivity.[13][14]

  • Alkylating Agent: Softer alkylating agents, such as alkyl iodides, generally favor N-alkylation over harder ones like alkyl bromides or chlorides. If you are using an alkyl bromide, consider converting it to the corresponding iodide in situ by adding a catalytic amount of potassium iodide (Finkelstein reaction conditions).[7]

Experimental Protocol: Selective N-Alkylation using Cesium Carbonate

  • To a solution of the pyridazinone (1.0 eq) in anhydrous DMF (0.1 M), add cesium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 2: I am observing a mixture of N1 and N2 regioisomers. How can I control the regioselectivity of alkylation on the pyridazinone ring nitrogens?

Answer:

Controlling the N1 versus N2 alkylation is a significant challenge, influenced by both steric and electronic factors of the pyridazinone substrate and the alkylating agent.[15]

Governing Factors:

  • Steric Hindrance: Bulky substituents on the pyridazinone ring will generally direct the incoming alkyl group to the less sterically hindered nitrogen atom.[15] Similarly, a bulky alkylating agent will favor the more accessible nitrogen.

  • Electronic Effects: The electron density on the two nitrogen atoms, which is influenced by the substituents on the ring, plays a crucial role. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it.[15]

Strategies for Controlling Regioselectivity:

  • Systematic Screening of Reaction Conditions: A thorough screening of bases, solvents, and temperatures is often necessary to find the optimal conditions for selective alkylation at either N1 or N2.[15]

  • Protecting Group Strategies: In complex cases, it may be necessary to employ a protecting group strategy to block one of the nitrogen atoms, perform the alkylation, and then deprotect.

  • Directed Alkylation: In some systems, substituents can act as directing groups, favoring alkylation at a specific nitrogen. For instance, a substituent capable of chelating with the cation of the base could direct alkylation to the proximal nitrogen.

Data Summary: Influence of Reaction Parameters on Regioselectivity

ParameterConditionExpected Outcome on N1/N2 SelectivityRationale
Sterics Bulky substituent at C6Favors N1-alkylationSteric hindrance at N2
Bulky alkylating agentFavors the less hindered nitrogenSteric approach control
Electronics Electron-withdrawing group at C4May favor alkylation at the more distant nitrogenReduced nucleophilicity of the closer nitrogen
Base Strong, non-chelating base (e.g., NaH)Selectivity driven primarily by electronics/stericsDeprotonation without significant cation coordination
Chelating base (e.g., Cs₂CO₃)Can favor the nitrogen proximal to a chelating substituentCation coordination directs the alkylating agent
Question 3: My N-alkylation reaction is proceeding with very low yield. What are the common causes and how can I improve it?

Answer:

Low yields in pyridazinone N-alkylation can stem from several factors, including incomplete reaction, side reactions, or product degradation. A systematic approach to troubleshooting is essential.[15]

Troubleshooting Workflow for Low Yields:

G cluster_conditions Reaction Conditions start Problem: Low Reaction Yield reagents Check Purity of Starting Materials start->reagents conditions Optimize Reaction Conditions reagents->conditions If reagents are pure side_reactions Investigate Side Reactions conditions->side_reactions If optimization fails temp Temperature: Too low (incomplete reaction) or too high (degradation)? conditions->temp time Reaction Time: Monitor by TLC/LC-MS to determine optimal time. conditions->time base_strength Base: Is the base strong enough for complete deprotonation? conditions->base_strength workup Review Workup & Purification side_reactions->workup If side products are minimal solution Improved Yield workup->solution

Caption: A systematic workflow for troubleshooting low yields.

Potential Causes and Solutions:

  • Purity of Starting Materials: Ensure that the pyridazinone starting material and the alkylating agent are pure. Impurities can inhibit the reaction or lead to unwanted side products.[15]

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can cause decomposition.[15] Monitor the reaction progress at different temperatures to find the optimal balance.

  • Base Strength and Stoichiometry: The base may not be strong enough to fully deprotonate the pyridazinone. Consider using a stronger base or increasing the stoichiometry.

  • Side Reactions: Common side reactions include over-alkylation (if the product is also nucleophilic) and decomposition of the starting material or product under the reaction conditions.[15] Analyzing the crude reaction mixture by LC-MS can help identify byproducts.

  • Alternative Alkylation Methods: If standard Williamson ether synthesis-type conditions are failing, consider alternative methods:

    • Mitsunobu Reaction: This reaction uses triphenylphosphine and an azodicarboxylate (like DEAD or DIAD) to alkylate the pyridazinone with an alcohol.[6][16][17][18] It proceeds under mild, neutral conditions and can be effective for substrates that are sensitive to strong bases. However, be aware that O-alkylation can sometimes compete.[6][16]

    • Phase-Transfer Catalysis (PTC): PTC can be a highly efficient method for N-alkylation, especially on an industrial scale.[19][20][21] It involves using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to transport the pyridazinone anion from an aqueous or solid phase into an organic phase where it reacts with the alkylating agent.[21][22][23]

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to confirm the regioselectivity of my N-alkylation?

A1: A combination of techniques is ideal. 1D NMR (¹H and ¹³C) is a good starting point. For distinguishing between N- and O-alkylation, the chemical shifts of the protons on the alkyl group will be different. To differentiate between N1 and N2 isomers, 2D NMR techniques like NOESY or HMBC are invaluable.[24] In a NOESY experiment, you can look for through-space correlations between the protons of the newly introduced alkyl group and the protons on the pyridazinone ring. An HMBC experiment can show long-range correlations between the alkyl group protons and the carbons of the pyridazinone ring. X-ray crystallography provides unambiguous structural confirmation if a suitable crystal can be obtained.

Q2: Are there any known side reactions to be aware of during pyridazinone N-alkylation?

A2: Yes, several side reactions can occur. Over-alkylation can be an issue if the product is still nucleophilic.[15] Under harsh conditions, N-N bond cleavage has been observed.[15] If your pyridazinone has other reactive functional groups, these may also react with the alkylating agent or the base. It is always advisable to monitor your reaction closely by TLC or LC-MS to track the formation of any byproducts.

Q3: Can I use microwave irradiation to accelerate my N-alkylation reactions?

A3: Microwave-assisted synthesis can be a very effective tool for accelerating N-alkylation reactions.[7] The rapid heating can significantly reduce reaction times and sometimes improve yields by minimizing the formation of degradation products that can occur with prolonged heating. However, it is important to carefully screen the reaction conditions (temperature, time, and power) to avoid decomposition.

References

Technical Support Center: Advanced Purification Strategies for Polar Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar pyridazinone compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic scaffolds. Pyridazinones are known for their diverse biological activities, but their inherent polarity and basicity often present significant purification hurdles.[1][2][3] This document moves beyond standard protocols to provide in-depth, troubleshooting-focused guidance rooted in fundamental chemical principles.

Core Principles: Understanding the Purification Challenge

The primary difficulty in purifying pyridazinone derivatives stems from their physicochemical properties. The presence of two adjacent nitrogen atoms in the heterocyclic ring, often combined with a carbonyl group and other polar functional moieties, results in compounds that are:

  • Highly Polar: Leading to poor solubility in non-polar organic solvents typically used in normal-phase chromatography and weak retention in standard reversed-phase chromatography.[4]

  • Basic: The nitrogen atoms can interact strongly with acidic silanol groups on standard silica gel, causing significant peak tailing and poor separation efficiency.[5]

  • Prone to Tautomerism: The pyridazin-3(2H)-one scaffold can exist in tautomeric forms, which can complicate analysis and purification.[2]

This guide provides solutions to navigate these challenges effectively.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of polar pyridazinones in a direct question-and-answer format.

Q1: My pyridazinone compound is streaking badly on a silica gel column. How can I get sharp peaks?

Answer: This is the most frequent issue and is almost always caused by the interaction of the basic nitrogen atoms in your compound with the acidic silanol (Si-OH) groups on the silica surface.[5] This strong, often irreversible, binding leads to slow elution from active sites, resulting in tailed or streaked peaks.

Causality: The lone pair of electrons on the pyridazinone nitrogens acts as a Lewis base, while the surface silanol groups are weakly acidic. This acid-base interaction is stronger than the desired polar-polar interactions of the separation, disrupting the chromatographic process.

Solutions:

  • Deactivate the Silica with a Basic Modifier: The most effective solution is to add a small amount of a volatile base to your mobile phase. This base will "cap" the acidic silanol sites, preventing your compound from binding too strongly.[5]

    • Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your mobile phase (e.g., Ethyl Acetate/Hexane). TEA is volatile and can be easily removed with your solvent on a rotary evaporator.[5]

    • Ammonia: Prepare your mobile phase using a solvent saturated with ammonia (e.g., by bubbling ammonia gas through it or using a concentrated ammonium hydroxide solution). This is highly effective but requires careful handling in a fume hood.[6]

  • Use an Alternative Stationary Phase: If modifiers are not sufficient or desirable, consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.[5]

    • Amine-Functionalized Silica: These columns have an amine-coated surface, which shields the silanol groups and provides a less acidic environment.[7]

Q2: My polar pyridazinone shows little to no retention on my C18 reversed-phase column. It elutes in the solvent front. What should I do?

Answer: This occurs because your compound is too polar to interact effectively with the non-polar C18 (octadecylsilane) stationary phase.[4][8] In reversed-phase chromatography, retention is driven by hydrophobic interactions; highly polar molecules prefer the polar mobile phase (like water/acetonitrile) and are washed off the column quickly.[9]

Solutions:

  • Use a Polar-Embedded or Polar-Endcapped Column: These are specialized reversed-phase columns that have polar functional groups embedded within the alkyl chains or at the surface. This design provides an alternative interaction mechanism for polar analytes, enhancing retention.[10]

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the ideal technique for very polar compounds that are poorly retained in reversed-phase.[4][7]

    • Mechanism: HILIC uses a polar stationary phase (like silica, amine, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[11][12] A water layer forms on the stationary phase, and your polar analyte partitions into this layer, leading to retention. Water acts as the strong, eluting solvent.[13]

    • Advantage: This "reverse-reversed phase" mode provides excellent retention and separation for compounds that fail on C18 columns.[11]

  • Aqueous Normal-Phase (ANP) Chromatography: This is a related technique that uses polar stationary phases with mobile phases that bridge the gap between normal and reversed-phase conditions.[14]

Q3: I'm struggling to find a suitable solvent for recrystallizing my pyridazinone derivative. It's either insoluble or too soluble in everything.

Answer: Finding the right recrystallization solvent is a common challenge, especially for polar compounds. The ideal solvent should dissolve your compound poorly at low temperatures but completely at high temperatures.[5]

Causality: The high polarity of pyridazinones means they often have poor solubility in non-polar solvents (like hexanes) but are highly soluble in very polar solvents (like methanol or water), leaving a narrow window for suitable single-solvent systems.

Solution: Use a Two-Solvent System

This is the most reliable strategy when a single solvent fails.

  • Select a "Soluble" and "Insoluble" Solvent Pair: Find a solvent in which your compound is highly soluble (e.g., Methanol, Ethanol, Acetone, THF) and a miscible solvent in which it is poorly soluble (e.g., Water, Hexane, Diethyl Ether, Ethyl Acetate).[15][16]

  • Perform the Recrystallization:

    • Dissolve your crude compound in the minimum amount of the hot "soluble" solvent.

    • While the solution is still hot, add the "insoluble" solvent dropwise until you see persistent cloudiness (turbidity).

    • Add a drop or two of the hot "soluble" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]

Common Solvent Pairs for Polar Compounds
Methanol / Diethyl Ether
Ethanol / Water
Acetone / Hexane
Ethyl Acetate / Hexane[15]
Dichloromethane / Hexane
Q4: My purification yields are consistently low. Could my compound be degrading during the process?

Answer: Yes, degradation is a possibility, especially under certain conditions. Pyridazinone rings can be susceptible to hydrolysis or oxidation.

Troubleshooting Steps:

  • Assess Stability: Before purification, run small-scale stability tests. Dissolve your crude material in the intended mobile phase and monitor it by TLC or LC-MS over several hours to see if new impurity spots appear.

  • Avoid Harsh Conditions:

    • pH: Avoid strongly acidic or basic conditions unless necessary for solubility or chromatography. If using acid (e.g., TFA) or base (e.g., TEA) modifiers, ensure they are removed promptly after purification.

    • Temperature: Avoid excessive heat. When removing solvent, use a rotary evaporator at a moderate temperature (e.g., 30-40°C). Some compounds may be thermally labile.[5][17]

  • Use Dry Loading: For column chromatography, dissolving the crude product in a strong solvent and directly loading it onto the column can lead to poor separation. Instead, use "dry loading":

    • Dissolve your crude material in a minimal amount of a low-boiling-point solvent (like DCM or methanol).

    • Add a small amount of silica gel or Celite to this solution.

    • Evaporate the solvent completely to get a dry, free-flowing powder of your compound adsorbed onto the support.

    • Carefully load this powder onto the top of your packed column. This technique often results in much sharper bands and better separation.[5]

Methodology & Experimental Protocols

Protocol 1: Modified Normal-Phase Flash Chromatography for Basic Pyridazinones

This protocol is designed to purify basic pyridazinone derivatives on silica gel while minimizing peak tailing.[5]

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., 5% Ethyl Acetate in Hexane).

  • Column Packing: Pour the slurry into your column and use gentle pressure or tapping to create a well-packed, uniform bed.

  • Mobile Phase Preparation: Prepare your mobile phase solvents. Add 0.5% (v/v) triethylamine to your more polar solvent (e.g., Ethyl Acetate) to neutralize the silica.

  • Sample Loading: Use the dry loading technique described in Q4 for best results.

  • Elution: Begin eluting the column with a low-polarity mobile phase. Gradually increase the proportion of the polar, TEA-containing solvent to elute your compound.

  • Fraction Collection & Analysis: Collect fractions and monitor the elution using Thin Layer Chromatography (TLC). Combine the pure fractions.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator. The triethylamine is volatile and will be removed under vacuum.

Protocol 2: HILIC Method Development for Highly Polar Pyridazinones

This protocol outlines a starting point for developing a HILIC separation method.

  • Column Selection: Start with a bare silica, amide (e.g., TSKgel Amide-80), or zwitterionic (e.g., HILIC-Z) column.[11][18]

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Acetate or Ammonium Formate in Water.

    • Solvent B: Acetonitrile.

  • Initial Gradient Conditions:

    • Time (min) | % A (Aqueous) | % B (Acetonitrile)

    • --- | --- | ---

    • 0.0 | 5 | 95

    • 10.0 | 50 | 50

    • 12.0 | 50 | 50

    • 12.1 | 5 | 95

    • 15.0 | 5 | 95

  • Optimization:

    • If retention is too low, decrease the initial percentage of the aqueous solvent (A).

    • If retention is too high, increase the initial percentage of the aqueous solvent (A).

    • Adjust the gradient slope to improve the separation of closely eluting peaks.

Visualized Workflows and Decision Guides

Purification Strategy Selection

Choosing the right technique from the start can save significant time and resources. Use this decision tree to guide your initial approach.

G start Start: Crude Polar Pyridazinone Compound solubility_check Soluble in common NP solvents (EtOAc/Hex)? start->solubility_check np_chrom Use Normal-Phase (NP) Chromatography solubility_check->np_chrom Yes rp_check Try Reversed-Phase (RP) Chromatography on C18 solubility_check->rp_check No np_issue Observe significant peak tailing? np_chrom->np_issue np_modified Use Modified NP: Add 0.5% TEA to mobile phase np_issue->np_modified Yes recryst_check Is the compound a solid? np_issue->recryst_check No, peak is good np_modified->recryst_check rp_retention Is there adequate retention? rp_check->rp_retention rp_optimize Optimize RP method (gradient, pH) rp_retention->rp_optimize Yes hilic Switch to HILIC: Use Silica, Amide, or Zwitterionic column rp_retention->hilic No, elutes in void rp_optimize->recryst_check hilic->recryst_check recryst Attempt Recrystallization (two-solvent system) recryst_check->recryst Yes

Caption: Decision tree for selecting a purification strategy.

General Purification Workflow

This diagram illustrates a standard workflow from crude material to a purified, characterized compound.

G crude Crude Reaction Mixture analysis1 Initial Analysis (TLC, LC-MS) crude->analysis1 decision Select Purification Method (see tree) analysis1->decision purify Perform Purification (e.g., Chromatography) decision->purify fractions Collect & Analyze Fractions purify->fractions combine Combine Pure Fractions fractions->combine evap Solvent Removal (Rotovap) combine->evap final_analysis Final Purity Check (NMR, LC-MS, etc.) evap->final_analysis

Caption: A typical experimental workflow for purification.

References

Preventing decomposition of 6-Chloropyridazin-4-ol during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Chloropyridazin-4-ol

Welcome to the technical support center for the synthesis and handling of this compound. This guide is designed for researchers, chemists, and drug development professionals who work with this versatile heterocyclic intermediate. Given its unique electronic properties, the pyridazinone core is a valuable scaffold in medicinal chemistry.[1][2][3] However, the presence of both a hydroxyl group and a reactive chlorine atom introduces specific stability challenges during synthesis.

This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions. Our goal is to help you preemptively address common issues, optimize your reaction conditions, and ensure the integrity of your final product.

Troubleshooting Guide: A Mechanistic Approach

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.

Q1: I'm experiencing significantly low yields and see multiple unknown spots on my TLC. What is the most likely cause?

A1: The primary suspect is decomposition via hydrolysis.

The this compound structure is highly susceptible to nucleophilic attack, particularly from water. The pyridazinone ring's electron-withdrawing nature, combined with the presence of the hydroxyl group, increases the electrophilicity of the carbon atom bonded to the chlorine. This makes the C-Cl bond vulnerable to hydrolysis, especially under neutral to basic conditions or at elevated temperatures.

Causality & Mechanism:

  • Zwitterionic Character: The pyridazinone ring can exist in equilibrium with a zwitterionic resonance form, which places a partial positive charge on the ring system. This polarization significantly enhances the electrophilicity at the C6 position, making it a prime target for nucleophiles like water or hydroxide ions.[4]

  • Reaction Pathway: The hydrolysis pathway leads to the formation of 6-hydroxypyridazin-4-ol, an undesired and often difficult-to-separate byproduct.

Preventative & Remedial Actions:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures, perform a time-course study using TLC or LC-MS to identify the point at which byproduct formation begins to accelerate.

  • pH Management: During workup, avoid prolonged exposure to strong aqueous bases. If a base is necessary, use it at low temperatures and process the reaction mixture swiftly.

Q2: My final product analysis (NMR/MS) shows a significant amount of Pyridazin-4-ol, the dehalogenated version of my target molecule. Why is this happening?

A2: You are likely observing the effects of unintentional reductive dehalogenation.

The C-Cl bond on an electron-deficient ring is susceptible to cleavage by reducing agents. This process can be surprisingly facile and may be initiated by sources you haven't considered.

Causality & Mechanism:

  • Radical Pathways: Many dehalogenation reactions proceed via a radical mechanism.[5] Trace metals, certain organic reagents, or even light can initiate the formation of an aryl radical, which then abstracts a hydrogen atom from the solvent or another reagent to yield the dehalogenated product.

  • Common Culprits:

    • Catalyst Residues: Trace amounts of palladium, nickel, or other transition metals from previous steps in a synthesis sequence can catalyze dehalogenation.

    • Reagent Choice: Reagents like certain phosphites or amines, especially when heated or exposed to light, can act as reductants.

    • Hydride Sources: Unintentional hydride sources in your reaction can lead to nucleophilic displacement of the chloride.

Preventative & Remedial Actions:

  • Reagent Purity: Use high-purity reagents and solvents. Be particularly cautious if you are using reagents that have been stored for extended periods.

  • Avoid Reductive Conditions: Scrutinize your protocol for any component that could act as a reducing agent. This includes certain bases, solvents (like THF, which can contain peroxide inhibitors that interfere), and additives.

  • Quench Carefully: During workup, ensure that any potentially reductive species are thoroughly quenched before product isolation.

  • Photostability: Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil) to minimize the risk of photochemically induced radical dehalogenation.

Visualizing the Problem: Decomposition Pathways & Troubleshooting Logic

To better understand the challenges, the following diagrams illustrate the primary degradation routes and a logical workflow for troubleshooting your synthesis.

Diagram 1: Key Decomposition Pathways

A This compound (Target Molecule) B 6-Hydroxypyridazin-4-ol (Hydrolysis Product) A->B H₂O / OH⁻ (Moisture, Protic Solvents) C Pyridazin-4-ol (Dehalogenation Product) A->C [H] (Reducing Agents, Metal Traces) D Ring-Opened / Polymeric Byproducts (Degradation) A->D Harsh Acid/Base High Temp (>150°C)

Caption: Primary decomposition routes for this compound.

Diagram 2: Troubleshooting Workflow

decision decision start Synthesis Issue Identified (e.g., Low Yield, Impurities) d1 Major Impurity Type? start->d1 a1 Review & Enforce Strict Anhydrous Conditions (Solvents, Glassware, Atmosphere) d1->a1 Polar / M+18 a2 Analyze Reagents for Purity Screen for Trace Metals Protect Reaction from Light d1->a2 Dehalogenated / M-34 a3 Re-evaluate Reaction Temp. & pH Range (Especially during workup) d1->a3 Discoloration / Tar check_workup Is Aqueous Workup Prolonged or Basic? a1->check_workup check_reagents Are Reductive Reagents/Catalysts Present? a2->check_reagents check_temp Is Reaction Temperature >100°C? a3->check_temp

Caption: A logical workflow for diagnosing synthesis problems.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for chlorination when synthesizing this molecule from its dihydroxy precursor?

A1: The choice of chlorinating agent is critical. Phosphorus oxychloride (POCl₃) is commonly used but requires careful temperature management.

  • Recommendation: Use POCl₃ with a catalytic amount of a phase-transfer catalyst or DMF. Start the reaction at a low temperature (0-5°C) and allow it to warm slowly to a moderate reflux (e.g., 60-80°C). Overheating with neat POCl₃ can lead to extensive charring and decomposition.[6]

  • Alternative: Thionyl chloride (SOCl₂) can also be used, often with a catalytic amount of DMF (Vilsmeier-Haack conditions). This may offer a milder alternative for sensitive substrates.

Q2: Which solvents are best to minimize decomposition?

A2: Aprotic solvents are strongly recommended. The choice depends on the specific reaction step, but the key is to avoid solvents that can act as a nucleophile or a proton source.

SolventTypeRationale for Use / Avoidance
Toluene Aprotic, Non-polarRecommended. Excellent for reactions requiring heating; inert and easy to dry.
Dichloromethane (DCM) Aprotic, PolarGood for lower temps. Useful for workup and chromatography, but must be anhydrous.
Acetonitrile (ACN) Aprotic, PolarUse with caution. While aprotic, it can be challenging to render completely anhydrous.
Methanol / Ethanol ProticAvoid. Act as nucleophiles and proton sources, promoting hydrolysis.
Water ProticAvoid at all costs during the reaction. Use minimally and at low temps during workup.
Q3: How should I store the purified this compound to ensure its long-term stability?

A3: The compound's stability is compromised by moisture and heat.

  • Atmosphere: Store under an inert atmosphere (Argon is preferred).

  • Temperature: Keep refrigerated at 2-8°C.[7]

  • Light: Store in an amber vial or in the dark to prevent potential photodegradation.

Reference Protocol: Chlorination of Pyridazine-4,6-diol

This protocol outlines a generalized procedure with critical control points emphasized. Note: This is a representative method and should be adapted and optimized for your specific scale and equipment.

  • Preparation (Critical Step): Under a nitrogen atmosphere, add pyridazine-4,6-diol (1.0 eq) to a flame-dried, three-neck flask equipped with a reflux condenser and thermometer.

  • Reagent Addition: Add anhydrous toluene (10 vol). Cool the suspension to 0°C in an ice bath.

  • Chlorination: Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10°C.

    • Scientist's Note: A large excess of POCl₃ can sometimes be used as both reagent and solvent, but this can make workup more difficult and increases the risk of decomposition if overheated. Using an inert solvent like toluene provides better temperature control.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature, then heat to 70-80°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every hour. Look for the disappearance of the starting material. Do not let the reaction run significantly longer than necessary.

  • Quenching (Critical Step): Once the reaction is complete, cool the mixture back down to 0°C. Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring.

    • Scientist's Note: This is a highly exothermic and hazardous step. The quench must be done slowly in a well-ventilated fume hood.

  • Neutralization & Extraction: Once the quench is complete, carefully neutralize the aqueous layer to pH 7-8 with a saturated solution of sodium bicarbonate at low temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Table of Critical Process Parameters

ParameterRecommended ConditionRationale & Risk of Deviation
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis from atmospheric moisture. Deviation leads to byproduct formation and lower yield.
Temperature < 100°C (reaction dependent)Minimizes thermal decomposition and unwanted side reactions.[8] Higher temperatures risk ring opening and polymerization.
pH Control Near-neutral during workupThe C-Cl bond is labile to both strong acid and strong base. Prolonged exposure leads to hydrolysis.
Reagent Quality Anhydrous solvents, pure reagentsWater is a reactant in the primary decomposition pathway. Metal impurities can catalyze dehalogenation.

References

Technical Support Center: Scaling Up the Synthesis of 6-Chloropyridazin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-chloropyridazin-4-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs). Our goal is to empower you with the knowledge to overcome common challenges, optimize your synthetic routes, and successfully scale up your production.

Introduction: The Importance of this compound Derivatives

This compound and its analogues are pivotal structural motifs in medicinal chemistry and agrochemistry.[1][2] Their versatile chemical nature allows for a wide range of further functionalization, leading to the development of novel therapeutic agents and specialized agrochemicals.[3][4] The successful and efficient synthesis of these compounds is therefore a critical step in the discovery and development pipeline.

This guide provides a structured approach to understanding and troubleshooting the synthesis of these valuable compounds, with a focus on practical, field-proven insights for scaling up production.

I. Core Synthetic Strategies

The synthesis of the pyridazinone core typically involves the cyclocondensation of a 1,4-dicarbonyl compound or its equivalent with a hydrazine derivative.[5][6] Understanding the fundamental reaction mechanism is key to troubleshooting and optimization.

Primary Synthetic Route: Cyclocondensation

The most common approach to the pyridazin-4-one ring system involves the reaction of a β-ketoester with hydrazine.

DOT Script for Cyclocondensation Workflow

Cyclocondensation_Workflow Start β-Ketoester + Hydrazine Derivative Step1 Hydrazone Formation Start->Step1 Initial reaction Step2 Intramolecular Cyclization Step1->Step2 Tautomerization & Ring Closure Step3 Dehydration Step2->Step3 Product Pyridazin-4-one Core Step3->Product

Caption: General workflow for pyridazin-4-one synthesis.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives in a question-and-answer format.

Q1: My cyclocondensation reaction is resulting in a low yield of the desired pyridazinone. What are the likely causes and how can I improve it?

A1: Low yields are a frequent challenge in pyridazinone synthesis and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: The purity of your β-ketoester and hydrazine source is critical. Impurities can lead to unwanted side reactions and inhibit the desired cyclization.

    • Recommendation: Ensure your starting materials are of high purity. Recrystallize or distill them if necessary.

  • Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition of the product.

    • Recommendation: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

  • Solvent Choice: The polarity and protic nature of the solvent can significantly influence the reaction rate and equilibrium.

    • Recommendation: Protic solvents like ethanol or acetic acid are commonly used as they can facilitate proton transfer steps in the mechanism. Experiment with different solvents to find the optimal one for your specific substrate.

  • Water Removal: The cyclocondensation reaction produces water, which can be reversible.

    • Recommendation: In some cases, removing water using a Dean-Stark apparatus or molecular sieves can drive the reaction towards the product and improve the yield.

DOT Script for Low Yield Troubleshooting

Low_Yield_Troubleshooting Problem Low Yield of Pyridazinone Cause1 Impure Starting Materials Problem->Cause1 Cause2 Suboptimal Temperature/ Time Problem->Cause2 Cause3 Incorrect Solvent Problem->Cause3 Cause4 Water Inhibition Problem->Cause4 Solution1 Purify Reactants Cause1->Solution1 Solution2 Optimize Temperature & Monitor by TLC Cause2->Solution2 Solution3 Solvent Screening Cause3->Solution3 Solution4 Implement Water Removal Cause4->Solution4

Caption: Troubleshooting workflow for low reaction yields.

Q2: I am observing multiple spots on my TLC, indicating the presence of byproducts. What are the common side reactions?

A2: The formation of side products is a common issue. Understanding these potential side reactions is crucial for minimizing their formation.

  • Incomplete Cyclization: The intermediate hydrazone may be stable under the reaction conditions and fail to cyclize completely, leading to its presence as a major byproduct.

  • Formation of Isomers: If unsymmetrical dicarbonyl compounds are used, the formation of regioisomers is possible.

  • N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong acids or bases, the N-N bond in the pyridazinone ring can cleave, leading to a complex mixture of degradation products.

Q3: How can I achieve regioselective chlorination at the 6-position of the pyridazin-4-ol core?

A3: Regioselective chlorination of pyridazinones can be challenging. The position of chlorination is influenced by the electronic properties of the ring and the reaction conditions.

  • Directing Group Effects: The existing substituents on the pyridazinone ring will direct the electrophilic chlorination. The hydroxyl group at the 4-position is an activating group, and its directing effect needs to be considered.

  • Choice of Chlorinating Agent: The reactivity and steric bulk of the chlorinating agent can influence regioselectivity. Common chlorinating agents include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and phosphorus oxychloride (POCl₃).[1]

  • Reaction Conditions: Temperature, solvent, and the presence of a catalyst can all play a role in directing the chlorination to the desired position. For instance, chlorination of pyridine N-oxides can be directed by the choice of reagents and conditions.[7]

III. Scaling Up Synthesis: From Bench to Production

Scaling up the synthesis of this compound derivatives presents a unique set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.[8]

Parameter Lab Scale (grams) Pilot Scale (kilograms) Production Scale (tonnes)
Heat Transfer Efficient heat dissipationPotential for localized overheatingCritical for safety and yield
Mixing Homogeneous mixing easily achievedPotential for poor mixing and "hot spots"Requires specialized reactor design
Reagent Addition Rapid addition often possibleControlled addition rate is crucialPrecise control of addition is mandatory
Work-up & Isolation Simple extraction and filtrationLarger volumes require specialized equipmentEfficient and safe product isolation is key
Safety Manageable on a small scaleDetailed risk assessment requiredComprehensive safety protocols are essential
Key Considerations for Scale-Up:
  • Process Safety: A thorough safety assessment is paramount. This includes understanding the thermal stability of intermediates and products, potential for runaway reactions, and safe handling of all reagents and solvents.[9][10][11][12]

  • Impurity Profile: Impurities that are minor at the lab scale can become significant issues at a larger scale. It is crucial to identify and control the formation of byproducts.

  • Crystallization and Polymorphism: The solid-state properties of the final product, including crystal form and particle size, are critical for formulation and bioavailability. Controlled crystallization is a key step in the scale-up process.

  • Process Analytical Technology (PAT): Implementing in-process monitoring techniques can provide real-time data on reaction progress, impurity formation, and product quality, enabling better control over the manufacturing process.[13][14]

IV. Experimental Protocols

The following are representative protocols that can be adapted for the synthesis of this compound derivatives. Note: These are general guidelines and should be optimized for your specific substrates and equipment.

Protocol 1: Synthesis of a Pyridazin-4-one Core
  • Reaction Setup: To a solution of the appropriate β-ketoester (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Protocol 2: Chlorination of the Pyridazin-4-ol Core
  • Reaction Setup: Dissolve the pyridazin-4-ol (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

  • Reagent Addition: Add the chlorinating agent (e.g., N-chlorosuccinimide, 1.1 eq) portion-wise at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction: Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction with a suitable aqueous solution (e.g., sodium bisulfite solution). Extract the product with an organic solvent.

  • Purification: The crude product can be purified by column chromatography on silica gel.

V. Concluding Remarks

The successful synthesis and scale-up of this compound derivatives require a thorough understanding of the underlying chemical principles, careful optimization of reaction conditions, and a proactive approach to troubleshooting. This guide provides a framework for addressing common challenges and implementing robust synthetic processes. For further assistance, always refer to the primary literature and consult with experienced process chemists.

References

Validation & Comparative

The Rise of Pyridazinol Derivatives: A Comparative Analysis Against the Multi-Kinase Inhibitor Sorafenib in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the multi-kinase inhibitor Sorafenib has long been a benchmark, particularly in the treatment of advanced hepatocellular carcinoma (HCC) and renal cell carcinoma. Its mechanism, primarily targeting the RAF-MEK-ERK signaling pathway and key receptor tyrosine kinases like VEGFR and PDGFR-β, has paved the way for a generation of orally administered anticancer agents.[1][2] However, the clinical utility of Sorafenib is often hampered by the development of resistance and a challenging side-effect profile.[3][4] This has spurred the development of novel kinase inhibitors, with 6-Chloropyridazin-4-ol derivatives emerging as a promising class of compounds. This guide provides a comparative analysis of the efficacy of these derivatives against Sorafenib, supported by preclinical data, to offer researchers and drug development professionals a comprehensive overview of this evolving field.

The Rationale for Pyridazinol Derivatives as Sorafenib Alternatives

The pyridazine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[5][6] The development of pyridazinol-based derivatives as Sorafenib surrogates is a strategic approach to enhance therapeutic efficacy while potentially mitigating off-target effects. The core concept involves retaining the key pharmacophoric features of Sorafenib responsible for kinase binding, while introducing the pyridazinol moiety to improve pharmacological properties, such as solubility, metabolic stability, and target selectivity.

Head-to-Head Comparison: Aminopyridinol-Sorafenib Hybrids vs. Sorafenib

A key study in this area involved the synthesis and evaluation of aminopyridinol-Sorafenib hybrids, providing direct comparative data against the parent drug.[1] The findings from this research offer valuable insights into the potential of these derivatives.

Kinase Inhibition Profile

The primary mechanism of action for both Sorafenib and its derivatives is the inhibition of protein kinases. A comparative analysis of their inhibitory activity against a panel of Raf kinases is crucial for understanding their therapeutic potential.

CompoundB-Raf (IC50, nM)B-Raf (V600E) (IC50, nM)C-Raf (IC50, nM)VEGFR-2 (% inhibition @ 1µM)
Sorafenib 28386~95%
Compound 4 >10,0002,52040~32%
Compound 6 9212511~ -6%

Table 1: Comparative Kinase Inhibition Data.[1]

As the data indicates, Sorafenib exhibits potent inhibition of C-Raf and B-Raf kinases. The aminopyridinol hybrid, Compound 6 , demonstrated IC50 values against Raf kinases that were 1.8 to 3.3 times higher than those of Sorafenib, suggesting a slightly lower but still significant inhibitory activity.[1] Notably, Compound 4 showed considerably weaker inhibition. Interestingly, while Sorafenib is a potent inhibitor of VEGFR-2, the tested hybrids showed significantly reduced activity against this kinase.[1] This could imply a more targeted approach for the derivatives, potentially reducing side effects associated with broad-spectrum kinase inhibition.

In Vitro Anti-Proliferative Activity

The ultimate goal of a kinase inhibitor is to halt the proliferation of cancer cells. The comparative efficacy of the aminopyridinol-Sorafenib hybrids and Sorafenib was assessed against a panel of human hepatocellular carcinoma (HCC) cell lines.

CompoundHepG2 (IC50, µM)Hep3B (IC50, µM)Huh7 (IC50, µM)H6c7 (normal epithelial) (IC50, µM)CCD841 (normal epithelial) (IC50, µM)
Sorafenib 4.85.26.17.58.3
Compound 6 6.27.18.5>20>20

Table 2: Comparative Anti-Proliferative Activity in HCC and Normal Cell Lines.[1]

The anti-proliferative activity of Compound 6 in HCC cell lines was slightly lower than that of Sorafenib.[1] However, a critical finding was the significantly lower cytotoxicity of Compound 6 in normal epithelial cell lines (H6c7 and CCD841).[1] This suggests a potentially wider therapeutic window and a more favorable safety profile for this derivative compared to Sorafenib.

In Vivo Antitumor Efficacy

To translate in vitro findings into a more physiologically relevant context, the antitumor effects of the compounds were evaluated using a chick chorioallantoic membrane (CAM) tumor model implanted with Huh7 cells.

TreatmentTumor Weight Inhibition
Vehicle -
Sorafenib Significant Inhibition
Compound 4 Weaker than Sorafenib
Compound 6 Similar to Sorafenib

Table 3: Comparative In Vivo Antitumor Efficacy in a CAM Model.[1]

In this in vivo model, Compound 6 demonstrated an inhibitory effect on tumor weight that was similar to that of Sorafenib, while Compound 4 was less effective.[1] This is a crucial piece of evidence suggesting that despite a slightly lower in vitro kinase inhibitory potency, Compound 6 can achieve comparable antitumor efficacy in a living system.

Signaling Pathways and Experimental Workflows

Understanding the underlying molecular mechanisms and the experimental designs used to evaluate these compounds is essential for researchers.

Key Signaling Pathway: RAF-MEK-ERK

Sorafenib and its derivatives primarily target the RAF kinases within the RAS-RAF-MEK-ERK signaling cascade. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS RAF RAF (B-Raf, C-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Sorafenib Sorafenib & Derivatives Sorafenib->RAF Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: The RAF-MEK-ERK signaling pathway and the inhibitory action of Sorafenib and its derivatives.

Experimental Workflow: From Synthesis to In Vivo Testing

The evaluation of novel anticancer compounds follows a rigorous, multi-step process to ensure scientific validity and reproducibility.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment Synthesis Design & Synthesis of Pyridazinol Derivatives KinaseAssay Kinase Inhibition Assays (IC50 Determination) Synthesis->KinaseAssay CellAssay Cell Proliferation Assays (HCC & Normal Cell Lines) KinaseAssay->CellAssay CAM_Model Chick Chorioallantoic Membrane (CAM) Tumor Model CellAssay->CAM_Model Efficacy Evaluation of Antitumor Efficacy CAM_Model->Efficacy

Caption: A streamlined experimental workflow for the comparative evaluation of novel kinase inhibitors.

Experimental Protocols

To ensure the reproducibility of the findings, detailed experimental protocols are paramount.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., HepG2, Hep3B, Huh7) and normal cells (e.g., H6c7, CCD841) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (Sorafenib and derivatives) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

This is a fluorescence resonance energy transfer (FRET)-based assay for quantifying kinase-inhibitor interactions.

  • Reagent Preparation: Prepare assay buffer, fluorescently labeled ATP tracer, europium-labeled anti-tag antibody, and the specific kinase (e.g., B-Raf, C-Raf).

  • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Plate Preparation: Add the kinase, tracer, and antibody to the wells of a 384-well plate.

  • Inhibitor Addition: Add the diluted test compounds or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • FRET Measurement: Read the plate on a fluorescence plate reader capable of time-resolved FRET measurements (emission at 665 nm and 615 nm with excitation at 340 nm).

  • Data Analysis: Calculate the emission ratio and determine the IC50 values from the dose-response curves.

Conclusion and Future Directions

The development of this compound derivatives, particularly aminopyridinol-Sorafenib hybrids, represents a promising avenue in the quest for more effective and safer cancer therapeutics. The preclinical data for compounds like Compound 6 suggest that it is possible to achieve comparable in vivo antitumor efficacy to Sorafenib while exhibiting a more favorable safety profile in vitro.[1] The reduced off-target activity, especially against VEGFR-2, may translate to a better-tolerated treatment in a clinical setting.

Future research should focus on a broader characterization of these derivatives, including their pharmacokinetic and pharmacodynamic properties in more advanced animal models. Investigating their efficacy in Sorafenib-resistant cancer models is also a critical next step. The continued exploration of the structure-activity relationships of pyridazinol derivatives will undoubtedly lead to the discovery of even more potent and selective kinase inhibitors, ultimately benefiting patients with advanced cancers.

References

Navigating the Structure-Activity Relationship of 6-Chloropyridazin-4-ol Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 6-chloropyridazin-4-ol scaffold represents a privileged starting point for the discovery of novel therapeutics. Its inherent structural features and synthetic tractability have led to the exploration of a diverse chemical space, yielding potent modulators of various biological targets. This guide provides an in-depth comparative analysis of this compound analogs, elucidating the critical structure-activity relationships (SAR) that govern their biological profiles, with a focus on their applications as kinase and inflammatory pathway inhibitors.

The pyridazinone core is a versatile heterocyclic motif found in numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The strategic incorporation of a chlorine atom at the 6-position and a hydroxyl group at the 4-position of the pyridazine ring provides key anchor points for molecular interactions and serves as a versatile handle for synthetic elaboration. This guide will dissect the impact of substitutions at various positions of the this compound core, offering a rationale-driven exploration of how subtle molecular modifications can translate into significant gains in potency and selectivity.

Comparative Analysis of Biological Activity: Unraveling the SAR of this compound Analogs

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the pyridazinone ring. Strategic modifications are typically explored at the N2, C3, and C5 positions to optimize target engagement, selectivity, and pharmacokinetic properties.

Kinase Inhibitory Activity: Targeting p38 MAP Kinase

The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a pivotal role in inflammatory responses, making it an attractive target for the development of anti-inflammatory drugs.[3][4] Several studies have highlighted the potential of pyridazine-based compounds as potent p38 MAPK inhibitors.[5][6][7]

A key SAR insight for trisubstituted pyridazines as p38 MAPK inhibitors is the relative positioning of aryl and heteroaryl groups. Analogs with an aryl group at the position alpha to the ring nitrogen and a heteroaryl group at the beta position have demonstrated significant in vitro inhibitory activity.[5] Furthermore, the introduction of dialkylamino substituents at the 6-position of the pyridazine core has yielded inhibitors with impressive potency, exhibiting IC50 values in the low nanomolar range (1-20 nM).[5]

Table 1: Comparative p38 MAPK Inhibitory Activity of Substituted Pyridazine Analogs

Compound IDR1 (alpha-position)R2 (beta-position)R3 (6-position)p38 IC50 (nM)
A-1 4-FluorophenylPyridin-4-yl-H150
A-2 4-FluorophenylPyridin-4-yl-N(CH3)212
A-3 4-FluorophenylPyridin-4-yl-Morpholino8
B-1 PhenylPyrimidin-5-yl-H200
B-2 PhenylPyrimidin-5-yl-N(Et)225

This table presents hypothetical data based on SAR trends described in the literature for illustrative purposes.

The data suggests that substitution at the 6-position with a dialkylamino group, particularly a morpholino moiety, significantly enhances p38 MAPK inhibitory potency. This is likely due to favorable interactions with a specific pocket of the kinase active site.

Anti-inflammatory Activity: COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its selective inhibition is a well-established strategy for the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs. Pyridazine-containing hybrids have emerged as promising selective COX-2 inhibitors.[1]

The design of pyrazole-pyridazine hybrids has shown that the combination of these two pharmacophores can lead to potent and selective COX-2 inhibition.[1] Structure-activity relationship studies on these hybrids revealed that compounds with a pyrazolone skeleton generally exhibit more potent COX-2 inhibitory activity than those with an aminopyrazole scaffold.[1] The nature of the substituent on the benzylidene ring attached to the pyrazole moiety also plays a crucial role in determining the inhibitory potency.

Table 2: Comparative COX-2 Inhibitory Activity of Pyrazole-Pyridazine Hybrids

Compound IDScaffoldR (on Benzylidene)COX-2 IC50 (µM)
C-1 Pyrazolone4-OCH32.5
C-2 Pyrazolone4-Cl1.8
C-3 Pyrazolone3-OH15.2
D-1 Aminopyrazole4-OCH38.1
D-2 Aminopyrazole4-Cl5.6

This table presents hypothetical data based on SAR trends described in the literature for illustrative purposes.

The SAR for these hybrids indicates that electron-withdrawing groups, such as a chlorine atom at the para position of the benzylidene ring, enhance COX-2 inhibitory activity. Conversely, a hydroxyl group at the meta position is detrimental to activity.

Experimental Protocols

Reproducibility and standardization are paramount for the validation of experimental findings. The following are detailed methodologies for key assays relevant to the biological screening of this compound analogs.

In Vitro p38 MAPK Inhibition Assay

This assay determines the ability of test compounds to inhibit the activity of the p38 MAPK enzyme.

Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 100 µM.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO for the vehicle control.

  • Kinase/Substrate Addition: Add 10 µL of a 2X p38 MAPK/substrate (e.g., ATF2) solution prepared in kinase assay buffer.

  • Initiate Kinase Reaction: Add 10 µL of a 2X ATP solution (at a concentration near the Km for p38 MAPK) to each well to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value from the resulting dose-response curve.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of test compounds to inhibit the cyclooxygenase activity of recombinant human COX-2.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and arachidonic acid (substrate) in the appropriate assay buffer.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compounds or vehicle (DMSO) for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the reaction mixture at 37°C for 10 minutes.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value from the dose-response curve.

Visualization of Key Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and biological pathways.

SAR_p38_Inhibitors cluster_scaffold This compound Core cluster_activity Biological Activity Core Pyridazinone Scaffold R1 Aryl Group (alpha-position) Core->R1 Substitution R2 Heteroaryl Group (beta-position) Core->R2 Substitution R3 Dialkylamino Group (6-position) Core->R3 Substitution Potency Increased p38 MAPK Inhibitory Potency R1->Potency R2->Potency R3->Potency

Caption: Key SAR features for p38 MAPK inhibition.

Experimental_Workflow start Start: Compound Library assay1 In Vitro Kinase Assay (e.g., p38 MAPK) start->assay1 assay2 In Vitro COX-2 Inhibition Assay start->assay2 data_analysis IC50 Determination & Dose-Response Curves assay1->data_analysis assay2->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General workflow for SAR studies.

Conclusion

The this compound scaffold serves as a highly promising platform for the development of potent and selective inhibitors of key biological targets implicated in inflammation and cancer. The structure-activity relationships discussed in this guide highlight the critical importance of strategic substitutions around the pyridazinone core. The introduction of specific aryl and heteroaryl moieties, as well as dialkylamino groups, can dramatically influence inhibitory potency against targets such as p38 MAPK. Similarly, the generation of hybrid molecules incorporating the pyridazine nucleus has proven to be a successful strategy for achieving selective COX-2 inhibition. The detailed experimental protocols and illustrative workflows provided herein offer a practical framework for researchers engaged in the discovery and optimization of novel therapeutics based on this versatile scaffold. Future efforts in this area should continue to explore novel substitutions and bioisosteric replacements to further refine the pharmacological profiles of these promising compounds.

References

The Pyridazinone Scaffold: A Privileged Core for Selective Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Mechanism of Action of Pyridazinone Inhibitors Targeting Phosphodiesterases, p38 MAPK, and γ-Secretase

The pyridazinone ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1][2] Its structural versatility and ability to engage in various non-covalent interactions have led to the development of a diverse array of potent and selective inhibitors for several key enzyme families implicated in a range of pathologies, from cardiovascular diseases and inflammation to neurodegenerative disorders.[3][4] This guide provides an in-depth comparison of the mechanisms of action of pyridazinone-based inhibitors targeting three critical enzyme classes: phosphodiesterases (PDEs), p38 mitogen-activated protein kinase (MAPK), and γ-secretase. We will explore the molecular intricacies of their inhibitory actions, supported by experimental data, and provide detailed protocols for their characterization.

Phosphodiesterase (PDE) Inhibitors: Fine-Tuning a Ubiquitous Signaling Pathway

Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4][5] The tissue-specific expression and distinct functional roles of different PDE isoforms make them attractive targets for therapeutic intervention. Pyridazinone-based inhibitors have been successfully developed to selectively target several PDE families, most notably PDE3, PDE4, and PDE5.

Mechanism of Action

Pyridazinone-based PDE inhibitors are competitive inhibitors that bind to the active site of the enzyme, preventing the hydrolysis of cAMP or cGMP. The pyridazinone core often forms key hydrogen bonds with conserved residues within the active site, while substituents on the pyridazinone ring can be modified to achieve selectivity for different PDE isoforms by exploiting subtle differences in the shape and chemical nature of their respective active sites.[6][7][8]

For instance, in PDE4 inhibitors, the pyridazinone scaffold can form a crucial hydrogen bond with a conserved glutamine residue.[9] The planar nature of the pyridazinone ring allows it to fit snugly into the oblong active site cavity, while modifications to the substituents can enhance interactions with surrounding hydrophobic pockets, leading to increased potency and selectivity.[6][9]

Comparative Efficacy of Pyridazinone-Based PDE Inhibitors

The efficacy of pyridazinone-based PDE inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for representative pyridazinone inhibitors against different PDE isoforms.

Compound ClassTarget PDERepresentative CompoundIC50 (nM)Reference
PyrazolopyridazinonesPDE3Compound 2210,000[10]
Indolyl-pyridazinonesPDE4BCompound 4ba251[6]
Pyrazolo[3,4-d]pyridazinonesPDE5N/AVaries[10]
Pyridazinone DerivativesPDE3Indolidan130[11]
Pyridazinone DerivativesPDE33,3-Dimethyl-5-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-1H-indol-2-one13[11]

Note: IC50 values can vary depending on the specific assay conditions.

Phosphodiesterase Signaling Pathway

The inhibition of PDEs leads to an increase in the intracellular levels of cAMP or cGMP, which in turn activates downstream signaling pathways.

PDE_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Signal Receptor Receptor Signal->Receptor 1. Ligand Binding AC/GC Adenylyl/Guanylyl Cyclase Receptor->AC/GC 2. Activation cAMP/cGMP cAMP/cGMP AC/GC->cAMP/cGMP 3. Synthesis ATP/GTP ATP/GTP PDE PDE cAMP/cGMP->PDE Hydrolysis PKA/PKG Protein Kinase A/G cAMP/cGMP->PKA/PKG 4. Activation 5'-AMP/5'-GMP 5'-AMP/5'-GMP PDE->5'-AMP/5'-GMP Cellular Response Cellular Response PKA/PKG->Cellular Response 5. Phosphorylation of target proteins Pyridazinone Inhibitor Pyridazinone Inhibitor Pyridazinone Inhibitor->PDE Inhibition

Caption: Phosphodiesterase signaling pathway and the point of intervention by pyridazinone inhibitors.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors: Taming the Inflammatory Cascade

The p38 MAPK signaling pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress.[12][13] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, making p38 MAPK a prime target for therapeutic intervention. Pyridazinone-based compounds have been identified as potent inhibitors of p38 MAPK.

Mechanism of Action

Pyridazinone inhibitors of p38 MAPK are ATP-competitive inhibitors that bind to the ATP-binding pocket of the kinase.[14] The pyridazinone core and its substituents engage in specific interactions with key amino acid residues in the active site, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. The binding mode of these inhibitors often involves hydrogen bonding and hydrophobic interactions that contribute to their high affinity and selectivity.

Comparative Efficacy of Pyridazinone-Based p38 MAPK Inhibitors

The potency of pyridazinone-based p38 MAPK inhibitors is reflected in their IC50 values.

Compound ClassTargetRepresentative CompoundIC50 (nM)Reference
Trisubstituted Pyridazinesp38 MAPKN/A1-20[15]
Pyridazinone Derivativesp38αDoramapimod (BIRB-796)38[16]
Pyridazinone Derivativesp38βDoramapimod (BIRB-796)65[16]
Pyridazinone Derivativesp38γDoramapimod (BIRB-796)200[16]
Pyridazinone Derivativesp38δDoramapimod (BIRB-796)520[16]
Pyridazinone Derivativesp38αPCGN/A[17]

Note: IC50 values can vary depending on the specific assay conditions.

p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a multi-tiered pathway that culminates in the activation of transcription factors and other effector proteins involved in inflammation and stress responses.

p38_MAPK_Signaling Stress Stimuli Stress Stimuli MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress Stimuli->MAPKKK Activation MKK3/6 MKK3/6 MAPKKK->MKK3/6 Phosphorylation p38 MAPK p38 MAPK MKK3/6->p38 MAPK Phosphorylation Transcription Factors Transcription Factors (e.g., ATF2, NF-κB) p38 MAPK->Transcription Factors Phosphorylation Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response Gene Expression Pyridazinone Inhibitor Pyridazinone Inhibitor Pyridazinone Inhibitor->p38 MAPK Inhibition Gamma_Secretase_Signaling cluster_app APP Processing cluster_notch Notch Signaling APP APP Gamma-Secretase_APP γ-Secretase APP->Gamma-Secretase_APP Cleavage Abeta42 Aβ42 (Pathogenic) Gamma-Secretase_APP->Abeta42 Abeta38 Aβ38 (Non-pathogenic) Gamma-Secretase_APP->Abeta38 Pyridazinone Modulator Pyridazinone Modulator Pyridazinone Modulator->Gamma-Secretase_APP Modulation Notch Receptor Notch Receptor Gamma-Secretase_Notch γ-Secretase Notch Receptor->Gamma-Secretase_Notch Cleavage NICD Notch Intracellular Domain (NICD) Gamma-Secretase_Notch->NICD Cell Fate Decisions Cell Fate Decisions NICD->Cell Fate Decisions Nuclear Translocation & Gene Expression

References

A Head-to-Head Comparison of Pyridazinone-Based Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases has led to the development of numerous clinical candidates targeting a range of therapeutic areas, from oncology to autoimmune diseases. This guide provides a detailed, head-to-head comparison of different pyridazinone-based kinase inhibitors, focusing on their performance against key kinase targets: c-Met, Bruton's Tyrosine Kinase (BTK), and Tyrosine Kinase 2 (TYK2). We will delve into the experimental data that underpins their activity and provide insights into the methodological considerations for their evaluation.

The Pyridazinone Scaffold: A Versatile Kinase Hinge-Binder

The core pyridazinone structure offers a unique combination of a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to effectively mimic the adenine region of ATP and bind to the hinge region of the kinase domain. This fundamental interaction provides a strong anchor for the inhibitor, allowing for the exploration of various substituents to achieve high potency and selectivity. The versatility of the pyridazinone core allows for synthetic modifications at multiple positions, enabling chemists to fine-tune the inhibitor's properties to fit the specific topology of the target kinase's active site.

I. c-Met Kinase Inhibitors: Targeting a Key Oncogene

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[1][2] Dysregulation of the c-Met signaling pathway is a key driver in various cancers, making it a prime target for therapeutic intervention.[3][4] Several pyridazinone-based inhibitors have been developed to target c-Met, demonstrating potent anti-tumor activity.

Signaling Pathway of c-Met

Upon HGF binding, c-Met dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. This leads to the activation of multiple pathways, including the RAS-MAPK, PI3K-AKT, and STAT3 pathways, which collectively promote cell growth, survival, and invasion.[1][4]

cMet_pathway HGF HGF cMet c-Met Receptor HGF->cMet binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization activates GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS PI3K PI3K Dimerization->PI3K STAT3 STAT3 Dimerization->STAT3 recruits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus translocates to AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT3->Nucleus translocates to Proliferation Proliferation, Survival, Motility Nucleus->Proliferation regulates gene expression for

Figure 1: Simplified c-Met Signaling Pathway.
Comparative Analysis of Pyridazinone-Based c-Met Inhibitors

While direct head-to-head studies of different pyridazinone-based c-Met inhibitors are limited, we can compile and compare data from various sources to provide a valuable overview. Here, we compare representative pyridazinone compounds with a well-known multi-kinase inhibitor that also targets c-Met.

Inhibitor (Scaffold)c-Met IC50 (nM)Kinase Selectivity ProfileReference Compoundc-Met IC50 (nM)Reference
Compound 19 (6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinone)1.9Highly selective for c-MetCabozantinib (XL184)1.3[5]
MSC2156119 (EMD 1214063) (Pyridazinone derivative)1.1High selectivity against a panel of kinasesCrizotinib4[6]
Compound 2m (Pyridazinone-based dual c-Met/HDAC inhibitor)0.71 (c-Met) 38 (HDAC1)Dual inhibitor of c-Met and HDAC1Chidamide (HDACi)N/A[7]

Causality Behind Experimental Choices: The selection of these compounds for comparison is based on their potent c-Met inhibitory activity and the availability of published data. The use of established inhibitors like Cabozantinib and Crizotinib as reference points allows for a contextual understanding of the pyridazinone inhibitors' performance. The dual-inhibitor, Compound 2m, is included to showcase the versatility of the pyridazinone scaffold in developing multi-targeted agents.[7]

Experimental Protocol: In Vitro c-Met Kinase Assay (ADP-Glo™)

This protocol outlines a common method for determining the in vitro potency of inhibitors against c-Met kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[6][8][9][10]

adp_glo_workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Inhibitor_Dilution Prepare Inhibitor Serial Dilutions Dispense Dispense Inhibitor, Kinase, and Substrate/ATP to Plate Inhibitor_Dilution->Dispense Kinase_Prep Prepare c-Met Kinase Solution Kinase_Prep->Dispense Substrate_ATP_Prep Prepare Substrate/ATP Mixture Substrate_ATP_Prep->Dispense Incubate_Reaction Incubate at RT (e.g., 60 min) Dispense->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate at RT (e.g., 40 min) Stop_Reaction->Incubate_Stop Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubate_Stop->Add_Detection Incubate_Detection Incubate at RT (e.g., 30 min) Add_Detection->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence

Figure 2: Workflow for an In Vitro c-Met Kinase Assay using ADP-Glo™.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the pyridazinone-based inhibitor in DMSO. A typical starting concentration is 10 mM.

    • Dilute recombinant human c-Met kinase to the desired concentration in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[8]

    • Prepare a mixture of the substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP in kinase buffer. The final ATP concentration should be at or near the Km for c-Met.[8]

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

    • Add 2 µL of the diluted c-Met kinase solution to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.[8]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[9]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[6]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

II. Bruton's Tyrosine Kinase (BTK) Inhibitors: A Focus on B-Cell Malignancies and Autoimmunity

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling, which is essential for B-cell development, proliferation, and survival.[11][12] Consequently, BTK has emerged as a key therapeutic target for B-cell malignancies and autoimmune diseases.[13][14]

Signaling Pathway of BTK

Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling pathways, including PLCγ2, which ultimately results in the activation of transcription factors like NF-κB and NFAT.[12] These transcription factors drive the expression of genes involved in B-cell proliferation and survival.[11]

BTK_pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activates Antigen Antigen Antigen->BCR binds BTK BTK LYN_SYK->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC activates NFAT NFAT Ca_flux->NFAT activates NFkB NF-κB PKC->NFkB activates Nucleus Nucleus NFAT->Nucleus translocates to NFkB->Nucleus translocates to Proliferation_Survival B-Cell Proliferation & Survival Nucleus->Proliferation_Survival regulates gene expression for

Figure 3: Simplified BTK Signaling Pathway in B-Cells.
Comparative Analysis of Pyridazinone-Based BTK Inhibitors

Here we compare a pyrazolo[3,4-d]pyridazinone-based irreversible BTK inhibitor with the first-in-class BTK inhibitor, ibrutinib.

Inhibitor (Scaffold)BTK IC50 (nM)MechanismReference CompoundBTK IC50 (nM)Reference
Compound 8 (Pyrazolo[3,4-d]pyridazinone)2.1Irreversible (Covalent)Ibrutinib0.5[15][16]

Causality Behind Experimental Choices: The pyrazolo[3,4-d]pyridazinone scaffold was designed as a novel core to generate irreversible BTK inhibitors with potentially improved pharmacokinetic properties compared to existing inhibitors like ibrutinib.[15] The acrylamide moiety is retained as the "warhead" to form a covalent bond with Cys481 in the BTK active site, a strategy proven effective by ibrutinib.

Experimental Protocol: Cellular BTK Target Engagement Assay (NanoBRET™)

This protocol describes a method to quantify the binding of an inhibitor to BTK within living cells, providing a more physiologically relevant measure of target engagement than a biochemical assay.[17][18][19]

nanobret_workflow cluster_prep Cell & Reagent Preparation cluster_assay Target Engagement Assay cluster_detection Signal Detection Cell_Culture Culture HEK293 cells expressing NanoLuc-BTK fusion protein Seed_Cells Seed cells into a 384-well plate Cell_Culture->Seed_Cells Inhibitor_Dilution Prepare Inhibitor Serial Dilutions Add_Inhibitor Add diluted inhibitor to cells Inhibitor_Dilution->Add_Inhibitor Tracer_Prep Prepare NanoBRET™ Tracer Solution Add_Tracer Add NanoBRET™ Tracer Tracer_Prep->Add_Tracer Seed_Cells->Add_Inhibitor Incubate_Inhibitor Incubate (e.g., 1-2 hours) Add_Inhibitor->Incubate_Inhibitor Incubate_Inhibitor->Add_Tracer Incubate_Tracer Incubate (e.g., 2 hours) Add_Tracer->Incubate_Tracer Read_BRET Read BRET Signal (Donor & Acceptor Emission) Incubate_Tracer->Read_BRET

Figure 4: Workflow for a Cellular BTK Target Engagement Assay using NanoBRET™.

Step-by-Step Methodology:

  • Cell and Reagent Preparation:

    • Culture HEK293 cells transiently or stably expressing a NanoLuc®-BTK fusion protein.

    • Prepare a serial dilution of the pyridazinone-based BTK inhibitor in an appropriate solvent.

    • Prepare the NanoBRET™ fluorescent tracer at the recommended concentration.

  • Assay Procedure:

    • Seed the NanoLuc®-BTK expressing cells into a 384-well white assay plate.

    • Treat the cells with the serially diluted inhibitor or vehicle control and incubate for a predetermined time (e.g., 1-2 hours) to allow for target binding.

    • Add the NanoBRET™ tracer to the wells.

    • Incubate for a further period (e.g., 2 hours) to allow the tracer to equilibrate with the target.

  • Signal Detection and Analysis:

    • Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Determine the IC50 value for target engagement by plotting the BRET ratio against the inhibitor concentration and fitting to a dose-response curve.

III. Tyrosine Kinase 2 (TYK2) Inhibitors: A Selective Approach for Autoimmune Diseases

TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling of key cytokines such as IL-12, IL-23, and Type I interferons.[20][21][22] These cytokines are central to the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis and psoriatic arthritis.[22]

Signaling Pathway of TYK2

TYK2 associates with the intracellular domains of cytokine receptors.[23] Upon cytokine binding, the receptors dimerize, bringing the associated TYK2 molecules into close proximity, leading to their activation via trans-phosphorylation. Activated TYK2 then phosphorylates and activates STAT (Signal Transducer and Activator of Transcription) proteins, which translocate to the nucleus to regulate the expression of inflammatory genes.[20]

TYK2_pathway Cytokine Cytokine (e.g., IL-23, IL-12, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor binds TYK2 TYK2 Receptor->TYK2 activates JAK JAK (e.g., JAK2) Receptor->JAK activates STAT STAT TYK2->STAT phosphorylates JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation regulates

Figure 5: Simplified TYK2-Mediated Cytokine Signaling Pathway.
Comparative Analysis of Pyridazinone-Based TYK2 Inhibitors

Deucravacitinib (BMS-986165) is a first-in-class, oral, selective TYK2 inhibitor with a pyridazinone core. Its unique allosteric mechanism of inhibition sets it apart from other JAK inhibitors that are ATP-competitive.[24][25][26]

Inhibitor (Scaffold)TYK2 IC50 (nM)Selectivity vs. JAK1/2/3MechanismReference CompoundJAK1/2/3 IC50 (nM)Reference
Deucravacitinib (Pyridazinone)~1Highly selective for TYK2AllostericTofacitinibJAK1: 112JAK2: 20JAK3: 1[24][27]

Causality Behind Experimental Choices: Deucravacitinib was designed to be a highly selective TYK2 inhibitor to avoid the off-target effects associated with broader JAK inhibition, such as those seen with pan-JAK inhibitors like tofacitinib.[24] The pyridazinone scaffold was likely chosen for its favorable drug-like properties and its ability to be modified to achieve the desired allosteric binding mode in the regulatory pseudokinase (JH2) domain of TYK2, rather than the conserved ATP-binding site in the kinase (JH1) domain.[24][26] This allosteric mechanism is the key to its high selectivity.[24][26]

Experimental Protocol: Cellular STAT Phosphorylation Assay (Flow Cytometry)

This protocol describes a method to assess the functional activity of TYK2 inhibitors by measuring the phosphorylation of downstream STAT proteins in response to cytokine stimulation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).[28][29][30]

stat_phospho_workflow cluster_prep Sample & Reagent Preparation cluster_assay Cell Treatment & Staining cluster_detection Flow Cytometry Analysis Sample_Prep Isolate PBMCs or use whole blood Preincubate Pre-incubate cells with inhibitor Sample_Prep->Preincubate Inhibitor_Dilution Prepare Inhibitor Serial Dilutions Inhibitor_Dilution->Preincubate Stimulate Stimulate with cytokine (e.g., IFN-α) Preincubate->Stimulate Fix_Perm Fix and permeabilize cells Stimulate->Fix_Perm Stain Stain with fluorescently labeled anti-pSTAT and cell surface marker antibodies Fix_Perm->Stain Acquire_Data Acquire data on a flow cytometer Stain->Acquire_Data Analyze_Data Analyze pSTAT levels in specific cell populations Acquire_Data->Analyze_Data

Figure 6: Workflow for a Cellular STAT Phosphorylation Assay using Flow Cytometry.

Step-by-Step Methodology:

  • Sample Preparation:

    • Isolate PBMCs from healthy donor blood using density gradient centrifugation or use whole blood.

  • Cell Treatment:

    • Pre-incubate the cells with serially diluted deucravacitinib or a vehicle control for a specified time (e.g., 1 hour).

    • Stimulate the cells with a TYK2-dependent cytokine, such as IFN-α, for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Cell Staining:

    • Fix the cells with a formaldehyde-based fixation buffer to preserve the phosphorylation state.

    • Permeabilize the cells with a methanol-based permeabilization buffer to allow antibody access to intracellular targets.

    • Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the relevant STAT protein (e.g., phospho-STAT1 for IFN-α stimulation) and with antibodies against cell surface markers to identify specific immune cell populations (e.g., CD3 for T-cells, CD19 for B-cells).

  • Flow Cytometry Analysis:

    • Acquire the data on a flow cytometer.

    • Gate on the specific cell populations of interest based on their surface marker expression.

    • Quantify the median fluorescence intensity (MFI) of the phospho-STAT signal within each population.

    • Calculate the percent inhibition of STAT phosphorylation at each inhibitor concentration and determine the IC50 value.

Conclusion

The pyridazinone scaffold has proven to be a highly valuable and versatile core for the development of a diverse range of kinase inhibitors. The examples of c-Met, BTK, and TYK2 inhibitors highlighted in this guide demonstrate the power of this chemical motif to generate potent, selective, and clinically relevant drug candidates. The head-to-head comparisons, though often indirect, underscore the competitive performance of pyridazinone-based inhibitors against other established agents. The detailed experimental protocols provided herein offer a practical framework for the robust evaluation of novel pyridazinone-based kinase inhibitors, ensuring scientific rigor and facilitating the advancement of new therapies for a multitude of diseases.

References

A Senior Application Scientist's Guide to the Validation of 6-Chloropyridazin-4-ol as a Viable Drug Lead

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyridazinone Scaffold

The pyridazinone core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in potent, selective, and drug-like molecules.[1] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3] This versatility stems from the pyridazinone ring's electronic properties and its amenability to chemical modification at various positions, allowing for the fine-tuning of its pharmacological profile. Within this promising chemical class lies 6-Chloropyridazin-4-ol, a simple yet intriguing molecule whose potential as a drug lead remains largely untapped. This guide provides a strategic framework for the systematic validation of this compound, outlining the scientific rationale, comparative analysis with established drugs, and detailed experimental protocols to rigorously assess its therapeutic potential.

Part 1: In Silico Assessment - A First Look at Drug-Likeness

Before embarking on extensive and costly laboratory experiments, an initial in silico assessment can provide valuable insights into the potential of a molecule to be developed into an orally administered drug. This is often guided by principles such as Lipinski's Rule of Five.[4]

Lipinski's Rule of Five Analysis for this compound

Lipinski's Rule of Five stipulates that for a compound to have good oral bioavailability, it should generally not violate more than one of the following criteria:

  • No more than 5 hydrogen bond donors (HBD)

  • No more than 10 hydrogen bond acceptors (HBA)

  • A molecular weight (MW) of less than 500 Daltons

  • A calculated octanol-water partition coefficient (logP) not greater than 5

Below is a calculated profile for this compound:

PropertyValueLipinski's Rule of Five Compliance
Molecular FormulaC4H3ClN2O
Molecular Weight130.53 g/mol ✓ ( < 500)
Hydrogen Bond Donors1✓ (≤ 5)
Hydrogen Bond Acceptors2✓ (≤ 10)
Calculated logP~1.1✓ (≤ 5)

Interpretation: this compound adheres to all of Lipinski's criteria, suggesting that it possesses physicochemical properties consistent with good membrane permeability and oral bioavailability. This strong theoretical foundation justifies proceeding with experimental validation.

Part 2: Proposed Biological Targets and Rationale

Based on the extensive literature on pyridazinone derivatives, two primary and highly relevant therapeutic targets are proposed for the initial validation of this compound:

  • GABA-A Receptors: The central nervous system (CNS) is a common target for pyridazine-containing compounds. Notably, several pyridazinyl derivatives of gamma-aminobutyric acid (GABA) are potent and specific antagonists of the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the brain.[5][6] Modulation of GABA-A receptors is the mechanism of action for widely used drugs such as benzodiazepines (e.g., Diazepam) for anxiety and seizure disorders.

  • Cyclooxygenase-2 (COX-2): The anti-inflammatory activity of many pyridazinone derivatives is well-documented.[1][7] A key enzyme in the inflammatory cascade is COX-2, which is responsible for the synthesis of prostaglandins. Selective COX-2 inhibitors (e.g., Celecoxib) are effective anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

The following sections will detail the experimental workflows to test the activity of this compound against these two targets.

Part 3: Comparative Analysis Framework

A crucial aspect of validating a new drug lead is to benchmark its performance against well-characterized compounds. This provides context for its potency, selectivity, and potential therapeutic advantages.

GABA-A Receptor Modulation: A Comparative Overview

Here, we will compare the activity of this compound with a known positive allosteric modulator (PAM), Diazepam, and a competitive antagonist, Bicuculline.

ParameterThis compoundDiazepam (Valium®)Bicuculline
Mechanism of Action To be determinedPositive Allosteric ModulatorCompetitive Antagonist
Binding Site To be determinedBenzodiazepine site (α/γ subunit interface)GABA binding site (β/α subunit interface)
Effect on GABA-induced Cl⁻ current To be determinedPotentiationInhibition
In Vitro Potency (EC₅₀/IC₅₀) To be determinedEC₅₀ ≈ 7 nM (subtype dependent)IC₅₀ ≈ 1-3 µM
COX-2 Inhibition: A Comparative Overview

For anti-inflammatory activity, we will compare this compound with the selective COX-2 inhibitor, Celecoxib.

ParameterThis compoundCelecoxib (Celebrex®)
Mechanism of Action To be determinedSelective COX-2 Inhibitor
In Vitro Potency (IC₅₀) To be determinedIC₅₀ ≈ 40 nM
Selectivity (COX-1/COX-2 IC₅₀ ratio) To be determined~30

Part 4: Experimental Validation Protocols

The following are detailed, step-by-step protocols for the in vitro assays required to populate the comparison tables above and validate the activity of this compound.

Protocol 1: GABAA Receptor Activity - Electrophysiology Assay

This protocol uses the whole-cell patch-clamp technique on cells expressing recombinant GABA-A receptors to directly measure the effect of this compound on GABA-induced chloride currents.

Workflow Diagram:

GABAA_Assay_Workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis cell_culture Culture HEK293 cells stably expressing GABAA receptor subunits (e.g., α1β2γ2) transfection or Transiently transfect cells plating Plate cells onto coverslips for recording transfection->plating patch Establish whole-cell patch-clamp configuration plating->patch gaba_app Apply GABA (EC₁₀-EC₂₀) to elicit a baseline current patch->gaba_app compound_app Co-apply GABA with varying concentrations of this compound gaba_app->compound_app washout Washout and recovery compound_app->washout measure Measure peak current amplitude in response to each condition washout->measure normalize Normalize current to baseline GABA response measure->normalize dose_response Plot dose-response curve and calculate EC₅₀ or IC₅₀ normalize->dose_response

Caption: Workflow for GABAA receptor activity assay.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • For stable cell lines, maintain selection pressure with the appropriate antibiotic.

    • Alternatively, transiently transfect cells with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) using a suitable transfection reagent.

    • Plate cells onto glass coverslips 24-48 hours prior to recording.

  • Electrophysiological Recording:

    • Prepare an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH 7.4).

    • Prepare an internal pipette solution containing (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, and 0.2 Na-GTP (pH 7.2).

    • Transfer a coverslip with adherent cells to a recording chamber continuously perfused with the external solution.

    • Using a glass micropipette filled with the internal solution, establish a whole-cell patch-clamp configuration on a single cell.

    • Voltage-clamp the cell at a holding potential of -60 mV.

  • Drug Application and Data Acquisition:

    • Establish a baseline by applying a low concentration of GABA (e.g., EC₁₀-EC₂₀, the concentration that elicits 10-20% of the maximal response) to elicit a stable inward chloride current.

    • Prepare a series of solutions containing the same concentration of GABA plus varying concentrations of this compound (e.g., from 1 nM to 100 µM).

    • Sequentially perfuse the cell with these solutions, allowing for a washout period between applications to ensure the current returns to baseline.

    • Record the current responses using an appropriate data acquisition system.

  • Data Analysis:

    • Measure the peak amplitude of the current elicited by each concentration of this compound in the presence of GABA.

    • Normalize the responses by expressing them as a percentage of the control GABA response.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoid dose-response curve to determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition).

Protocol 2: COX-2 Inhibition - Fluorometric Assay

This protocol provides a high-throughput method to screen for COX-2 inhibitors by measuring the fluorescence generated from a probe that reacts with the initial product of the COX-2 enzymatic reaction.

Workflow Diagram:

COX2_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_readout Measurement and Analysis reagents Prepare Assay Buffer, COX-2 enzyme, probe, cofactor, and Arachidonic Acid substrate plate_setup Add test compounds, controls (no inhibitor, positive inhibitor), and enzyme to a 96-well plate reagents->plate_setup inhibitors Prepare serial dilutions of this compound and Celecoxib (positive control) inhibitors->plate_setup pre_incubation Pre-incubate to allow inhibitor binding plate_setup->pre_incubation reaction_start Initiate reaction by adding Arachidonic Acid pre_incubation->reaction_start read_plate Measure fluorescence kinetically (Ex/Em = 535/587 nm) reaction_start->read_plate calc_rate Calculate the rate of reaction for each well read_plate->calc_rate calc_inhibition Determine the percent inhibition for each compound concentration calc_rate->calc_inhibition plot_ic50 Plot percent inhibition vs. concentration to calculate IC₅₀ calc_inhibition->plot_ic50

Caption: Workflow for COX-2 fluorometric inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions (e.g., Assay Genie BN00777).[8]

    • Prepare a stock solution of Arachidonic Acid.

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions at 10 times the final desired concentration in COX Assay Buffer.

    • Prepare a similar dilution series for Celecoxib to serve as a positive control.

  • Assay Procedure:

    • In a 96-well white opaque plate, add 10 µl of the diluted this compound or Celecoxib solutions to the appropriate wells.

    • For the enzyme control (100% activity), add 10 µl of COX Assay Buffer.

    • For the inhibitor control, add a known concentration of Celecoxib.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 80 µl of the Reaction Mix to each well.

    • Add 10 µl of the diluted COX-2 enzyme solution to all wells except the no-enzyme control.

    • Pre-incubate the plate at 25°C for 10-15 minutes.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µl of the Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes at 25°C.

  • Data Analysis:

    • For each well, determine the rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Sample) / Rate of Enzyme Control] * 100

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This guide provides a comprehensive, data-driven framework for the initial validation of this compound as a novel drug lead. The strong in silico profile suggests that it is a promising candidate for further development. The proposed experimental workflows, targeting the high-value GABAA receptor and COX-2 enzyme, will provide the necessary data to quantify its biological activity and benchmark it against established drugs.

Should this compound demonstrate significant activity in these primary assays, the next logical steps in its preclinical development would include:

  • Selectivity Profiling: Assessing its activity against other related targets (e.g., other GABA receptor subtypes, COX-1) to determine its selectivity.

  • In Vitro ADME Studies: Experimentally determining its metabolic stability, permeability, and potential for drug-drug interactions.

  • In Vivo Efficacy Studies: Evaluating its therapeutic effects in relevant animal models of anxiety, epilepsy, or inflammation.

By following this structured approach, researchers can efficiently and rigorously evaluate the potential of this compound, paving the way for the development of a new generation of therapeutics based on the versatile pyridazinone scaffold.

References

A Comparative Guide to the Biological Activity of 6-Chloropyridazin-4-ol and Its Isomers: A Structure-Activity Relationship Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazinone Scaffold and the Significance of Isomerism

The pyridazinone ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are recognized as "privileged structures" due to their ability to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[2][3][4] The compound 6-Chloropyridazin-4-ol is a simple representation of this versatile scaffold.

However, the precise arrangement of substituents—in this case, the chloro and hydroxyl groups—can dramatically alter a molecule's physicochemical properties and, consequently, its biological activity. This guide delves into the known biological activities of the pyridazinone class to build a comparative framework for this compound and its key positional isomers. While direct, head-to-head experimental data for these specific simple molecules is limited in published literature, we can infer potential activities and differences by examining the extensive research on more complex pyridazinone derivatives. This analysis of structure-activity relationships (SAR) provides a critical foundation for future research and drug design.

The isomers in focus are positional isomers, where the core pyridazinone structure remains, but the locations of the chlorine atom and the hydroxyl group change.

Caption: Chemical structures of this compound and key positional isomers.

Comparative Analysis of Biological Activities

Research into pyridazinone derivatives has revealed significant potential in two primary therapeutic areas: oncology and infectious diseases. The location of substituents on the pyridazinone ring is crucial in defining both the potency and selectivity of these actions.

Anticancer Activity

Pyridazinone-based compounds have emerged as promising anticancer agents, often acting as kinase inhibitors or apoptosis inducers.[5][6]

Mechanism of Action: Many pyridazinone derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase (PARP).[6][7] Inhibition of these pathways can arrest the cell cycle and trigger apoptosis (programmed cell death).[7] For instance, certain derivatives have been shown to upregulate pro-apoptotic genes like p53 and Bax while downregulating the anti-apoptotic gene Bcl-2.[8][7]

Structure-Activity Relationship Insights:

  • Substitution Position: Studies on complex pyridazinone derivatives suggest that the nature and position of substituents are critical. For example, in a series of pyrazolo[3,4-d]pyridazinones, a benzyl group at the pyridazine 2-nitrogen was associated with potent and selective inhibitory activity toward PDE5, an enzyme relevant in some cancers.[6]

  • Electronegativity: The electronegativity of substituents on phenyl rings attached to the pyridazinone core has been shown to be crucial in controlling Dihydrofolate Reductase (DHFR) inhibitory activity, with a 4-Bromo-phenyl substitution showing high potency.[6]

This strongly implies that the position of the electronegative chlorine atom in this compound versus its isomers would significantly impact target binding and overall anticancer efficacy. An isomer that places the chlorine atom in a key binding pocket of a target kinase, for example, would be expected to show superior activity.

Illustrative Anticancer Data for Pyridazinone Derivatives:

Compound ClassCancer Cell LineActivity MetricResultReference
Pyridazinone-based diarylurea (10l)A549 (NSCLC)GI₅₀1.66–100 µM[7]
Pyridazinone-based diarylurea (17a)Melanoma, NSCLC, Prostate, Colon% Growth Inhibition62.21–100.14%[7]
Pyridazin-3(2H)-one with quinolinePanc-1, Paca-2 (Pancreatic)IC₅₀2.9 µM, 2.2 µM[6]
Antimicrobial and Antifungal Activity

The pyridazinone scaffold is also a fertile ground for the development of novel antimicrobial and antifungal agents.[4][9] This is particularly relevant for treating infections in immunocompromised patients, such as those undergoing chemotherapy.[8][7]

Mechanism of Action: The precise mechanisms are varied, but the heterocyclic nature of the pyridazinone ring, with its hydrogen bond donors and acceptors, allows for interaction with essential microbial enzymes or structural components.

Structure-Activity Relationship Insights:

  • Positional Influence of Halogens: The position of halogen substituents has a demonstrated impact on activity. One study found that a chloro substitution at the 3-position of a phenyl urea derivative attached to the pyridazinone core boosted antifungal activity against Candida albicans.[7]

  • Isomeric Differences: A clear relationship between stereoisomerism and biological activity has been reported. In multiple studies, cis-isomers of pyridazine derivatives were consistently found to be more active as antimicrobial agents compared to their corresponding trans-isomers.[10][11] While this relates to geometric rather than positional isomerism, it underscores the principle that spatial arrangement is critical.

  • Compound Selectivity: The substitution pattern not only affects potency but also the spectrum of activity. For instance, in one series, saturated pyrrolopyridazine derivatives were more active against Pseudomonas aeruginosa and Candida albicans, while partially saturated derivatives were more effective against Staphylococcus aureus and Bacillus subtilis.[10][11]

This evidence strongly suggests that this compound and its positional isomers would exhibit distinct antimicrobial profiles. One isomer might be a potent agent against Gram-positive bacteria, while another could be more effective against fungal pathogens, depending on how its specific structure interacts with microbial targets.

Illustrative Antimicrobial Data for Pyridazinone Derivatives:

Compound ClassTarget OrganismActivity MetricResultReference
Pyridazinone-based diarylurea (10h)Staphylococcus aureusMIC16 µg/mL[7]
Pyridazinone-based diarylurea (8g)Candida albicansMIC16 µg/mL[7]
Pyridazinone-thiadiazole derivativeA. fumigates, S. racemosumModerate to Potent Activity-[3]

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of this compound and its isomers, standardized, self-validating assays are required. Below are detailed protocols for assessing anticancer and antimicrobial efficacy.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is a widely used method to assess cell viability and cytotoxicity by measuring the metabolic activity of mitochondria.[12][13]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a selected cancer cell line (e.g., A549, MCF-7) in a T-75 flask to 70-80% confluency.

    • Detach cells using Trypsin-EDTA, neutralize, and centrifuge to form a pellet.[14]

    • Resuspend the cell pellet and dilute to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[14]

    • Incubate for 24 hours (37°C, 5% CO₂) to allow cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of this compound and its isomers in sterile DMSO.

    • Perform serial dilutions in complete culture medium to achieve a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[14]

    • Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include vehicle-only (DMSO) controls.

    • Incubate for 48-72 hours.[14][15]

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.[14]

    • Incubate for another 4 hours at 37°C. Viable cells will convert MTT to formazan.[14]

  • Formazan Solubilization and Data Acquisition:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[15]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.[14]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: Experimental workflow for the MTT cell viability and cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution Assay)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16][17] It is considered more quantitative than diffusion methods.[18]

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compounds in a liquid growth medium. The lack of turbidity after incubation indicates inhibition of growth.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Streak the test bacterium (e.g., S. aureus ATCC 29213) onto an agar plate and incubate overnight.

    • Select 4-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17]

    • Dilute this suspension to achieve the final desired inoculum concentration for the assay.

  • Compound Dilution:

    • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Prepare a stock solution of each isomer. Add 100 µL of the highest concentration to be tested to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 35-37°C for 18-24 hours.[19]

  • Data Interpretation:

    • After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-Well) prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_compounds Prepare Stock Solutions of Isomers serial_dilute Perform 2-Fold Serial Dilution of Isomers in Broth prep_compounds->serial_dilute serial_dilute->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Read Plate Visually for Turbidity incubate->read_mic determine_mic Determine MIC: Lowest Concentration with No Growth read_mic->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination via broth microdilution.

Conclusion and Future Directions

The pyridazinone scaffold is a validated platform for the discovery of potent anticancer and antimicrobial agents. The existing body of research strongly indicates that the biological activity of these compounds is exquisitely sensitive to their isomeric structure. Positional isomerism, which dictates the spatial arrangement of key functional groups like chloro and hydroxyl moieties, is a critical determinant of molecular interactions with biological targets.

Based on structure-activity relationship principles derived from related, more complex derivatives, it is highly probable that this compound and its isomers would exhibit distinct biological profiles. One isomer may show enhanced cytotoxicity against a specific cancer cell line, while another may possess a more potent or broader spectrum of antimicrobial activity.

This guide provides the scientific rationale and the necessary experimental frameworks to move from inference to empirical validation. A direct, systematic comparison of these isomers using the detailed protocols herein would provide invaluable data for the drug discovery community. Such a study would not only elucidate the specific therapeutic potential of each molecule but also contribute to a more profound understanding of the structure-activity rules governing the promising pyridazinone class of compounds.

References

Efficacy of 6-Chloropyridazin-4-ol derivatives against resistant cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Efficacy of Novel Pyridazinone Derivatives Against Drug-Resistant Cancer Cell Lines

The emergence of multidrug resistance (MDR) is a primary obstacle in modern cancer chemotherapy, leading to treatment failure and disease relapse. Cancer cells develop resistance through various mechanisms, including increased drug efflux, target protein mutations, and enhanced DNA repair pathways. This guide provides a comprehensive comparison of the efficacy of a promising class of compounds, halogenated pyridazinone derivatives, against resistant cancer cell lines, contextualized with the performance of standard chemotherapeutic agents. While specific data on 6-chloropyridazin-4-ol derivatives is limited in publicly available research, this guide will focus on closely related chlorinated pyridazinone compounds to illustrate the potential of this chemical scaffold.

The Challenge of Multidrug Resistance

Cancer cells can develop resistance to a wide range of structurally and functionally diverse anticancer drugs. A key mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell, reducing their intracellular concentration and thus their efficacy.[1][2] This leads to the need for novel therapeutic strategies that can either bypass these resistance mechanisms or re-sensitize cancer cells to existing drugs.

Halogenated Pyridazinones: A Promising Chemical Scaffold

Pyridazinone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[3][4] The introduction of halogen atoms, such as chlorine, into the pyridazinone scaffold can significantly enhance their cytotoxic potential and ability to overcome drug resistance.

One notable example is the chlorinated pyridazin-3(2H)-one derivative, DCPYR. In a study involving the resistant MAC 16 murine colon cancer cell line, DCPYR demonstrated a remarkable 53% inhibition of tumor growth in vivo, surpassing the efficacy of the standard chemotherapeutic agent 5-fluorouracil (5-FU).[5] This suggests that the chlorinated pyridazinone core may possess a dual mechanism of action, potentially acting as both an anti-metabolite and an alkylating agent, which could contribute to its effectiveness against resistant tumors.[5]

Comparative Efficacy Against Resistant Cancer Cell Lines

To objectively assess the potential of halogenated pyridazinones, it is crucial to compare their cytotoxic activity (measured as IC50 values - the concentration required to inhibit 50% of cell growth) against both drug-sensitive and drug-resistant cancer cell lines, and in relation to standard-of-care drugs.

Table 1: Comparative Cytotoxicity (IC50) of a Halogenated Pyran Derivative and Doxorubicin in Doxorubicin-Resistant Breast Cancer Cells (MCF-7/ADR)

CompoundMCF-7 (Sensitive) IC50 (µM)MCF-7/ADR (Resistant) IC50 (µM)Resistance Index (RI)Source
Doxorubicin ~0.05-1.65128.5 - 50.9~78-2570[6][7][8][9]
Compound 4c (a chlorinated pyran derivative) Not Reported34.7Not Applicable[6]

Resistance Index (RI) = IC50 in resistant cells / IC50 in sensitive cells

The data in Table 1 highlights the significant challenge of doxorubicin resistance in MCF-7/ADR cells, with resistance indices soaring into the hundreds or even thousands. While not a pyridazinone, the chlorinated pyran derivative in the same study demonstrated potent activity against this resistant cell line, with an IC50 value of 34.7 µM, showcasing the potential of halogenated heterocyclic compounds in overcoming doxorubicin resistance.[6]

Table 2: Comparative Cytotoxicity (IC50) of Cisplatin in Sensitive and Resistant Non-Small Cell Lung Cancer Cells (A549)

CompoundA549 (Sensitive) IC50 (µmol/L)A549/CDDP (Resistant) IC50 (µmol/L)Resistance Index (RI)Source
Cisplatin 16.4833.852.05[10]

Table 2 provides a benchmark for cisplatin resistance in the A549 non-small cell lung cancer cell line. A study on pyridazinone derivatives, while not providing a direct comparison in a resistant A549 line, identified compounds with potent cytotoxicity against the parental A549 cell line, with IC50 values lower than 3.9 µg/mL, outperforming cisplatin in this sensitive line.[11] This suggests that these compounds warrant further investigation in cisplatin-resistant models.

Unraveling the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The efficacy of many anticancer agents lies in their ability to induce programmed cell death, or apoptosis. Halogenated pyridazinone and related derivatives have been shown to trigger this crucial pathway.

Experimental Workflow: Assessing Apoptosis

A standard method to quantify apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis start Treat cells with Pyridazinone Derivative harvest Harvest cells (including supernatant) start->harvest wash_pbs Wash with PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend add_annexin Add Annexin V-FITC Incubate 15 min (dark) resuspend->add_annexin add_pi Add Propidium Iodide add_annexin->add_pi flow Analyze by Flow Cytometry add_pi->flow results Quantify Apoptotic Populations (Early, Late, Necrotic) flow->results

Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.

This protocol allows for the differentiation of viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic or necrotic cells (Annexin V+ and PI+). Studies on pyridazinone-based diarylurea derivatives have demonstrated their ability to upregulate pro-apoptotic genes like p53 and Bax while downregulating the anti-apoptotic gene Bcl-2, confirming their pro-apoptotic mechanism.[12][13]

Experimental Workflow: Cell Cycle Analysis

Cancer is characterized by uncontrolled cell proliferation. Many chemotherapeutic agents exert their effects by arresting the cell cycle at specific phases, preventing cancer cells from dividing.

G cluster_0 Cell Preparation & Fixation cluster_1 Staining cluster_2 Analysis start Treat cells with Pyridazinone Derivative harvest Harvest and wash cells start->harvest fix Fix cells in cold 70% ethanol harvest->fix wash Wash to remove ethanol fix->wash stain Stain with Propidium Iodide and RNase A wash->stain flow Analyze by Flow Cytometry stain->flow results Determine percentage of cells in G0/G1, S, and G2/M phases flow->results

Caption: Workflow for Cell Cycle Analysis using Propidium Iodide Staining.

For instance, certain pyridazinone-based diarylurea derivatives have been shown to induce a G0-G1 phase cell cycle arrest in the A549 cell line.[12][13] This prevents the cells from entering the S phase, where DNA replication occurs, thereby halting proliferation.

Proposed Signaling Pathway for Apoptosis Induction

The pro-apoptotic effects of halogenated pyridazinones are likely mediated through the intrinsic mitochondrial pathway, a key signaling cascade in programmed cell death.

G drug Halogenated Pyridazinone Derivative ros Increased ROS Production drug->ros bcl2 Bcl-2 (Anti-apoptotic) Downregulation drug->bcl2 bax Bax (Pro-apoptotic) Upregulation drug->bax mito Mitochondrial Membrane Depolarization ros->mito bcl2->mito bax->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed Intrinsic Apoptosis Pathway Induced by Halogenated Pyridazinones.

Detailed Experimental Protocols

For researchers looking to validate these findings, detailed, step-by-step methodologies are crucial.

Protocol 1: MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control to the wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay

  • Cell Treatment and Harvesting: Treat cells with the test compound at its IC50 concentration for 24-48 hours. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis

  • Cell Treatment and Fixation: Treat cells with the test compound for 24 hours. Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Conclusion and Future Directions

While direct evidence for the efficacy of this compound derivatives against resistant cancer cell lines is still emerging, the broader class of halogenated pyridazinones shows significant promise. Their ability to induce apoptosis and cell cycle arrest, coupled with demonstrated efficacy in resistant in vivo models, positions them as a valuable scaffold for the development of novel anticancer therapeutics.

Future research should focus on:

  • Synthesizing and evaluating a broader range of halogenated pyridazinone derivatives, including the this compound scaffold.

  • Conducting head-to-head comparisons with standard-of-care drugs in a panel of well-characterized drug-resistant cell lines.

  • Elucidating the precise molecular mechanisms by which these compounds overcome resistance, including their potential to inhibit efflux pumps like P-glycoprotein.

By systematically exploring the structure-activity relationships and mechanisms of action, the full therapeutic potential of halogenated pyridazinones in combating drug-resistant cancers can be realized.

References

A Comparative Benchmarking Guide for Novel 6-Chloropyridazin-4-ol Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark novel 6-chloropyridazin-4-ol derivatives against current standard-of-care drugs in oncology. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating approach to compound evaluation.

Introduction: The Pyridazine Scaffold as a Privileged Structure in Oncology

The pyridazine chemical scaffold is a prominent feature in many biologically active compounds, demonstrating diverse pharmacological applications, including cancer therapy.[1][2] Pyridazinone derivatives, in particular, have garnered significant interest due to their potential to modulate critical signaling pathways involved in cell proliferation and survival, often by acting as kinase inhibitors.[1][3][4]

The development of new this compound derivatives represents a promising avenue in the search for more effective and selective anticancer agents.[5][6] However, to ascertain their true therapeutic potential, a rigorous, multi-faceted benchmarking process against established standard-of-care drugs is not just necessary, but imperative. This guide outlines a logical, phased approach to this comparative analysis, grounded in established in vitro methodologies.

The Therapeutic Rationale: Targeting Key Cancer Signaling Pathways

Many cancers are driven by aberrant signaling through pathways that control cell growth, differentiation, and survival. Two of the most critical and well-characterized pathways in oncology are the RAS/MAPK and PI3K/Akt signaling cascades.[7][8]

  • The RAS/MAPK Pathway: This pathway, which includes the kinases BRAF, MEK, and ERK, is frequently hyperactivated in various cancers, most notably in melanoma due to mutations in the BRAF gene.[7][9][10] Constitutive activation of this pathway leads to uncontrolled cellular growth and proliferation.[9]

  • The HER2 Signaling Pathway: The human epidermal growth factor receptor 2 (HER2) is a receptor tyrosine kinase that, when overexpressed (amplified), can form potent signaling heterodimers (e.g., with HER3) that strongly activate the PI3K/Akt pathway, promoting cell survival and proliferation.[8][11][12] HER2 amplification is a key driver in a significant subset of breast and gastric cancers.[11]

Given that pyridazinone derivatives are often developed as kinase inhibitors, a primary hypothesis is that new this compound compounds may exert their anticancer effects by inhibiting key kinases within these or similar pathways.[1][3] Therefore, our benchmarking strategy will focus not only on cellular effects (cytotoxicity) but also on target engagement and selectivity.

Below is a simplified representation of the BRAF signaling pathway, a common target for kinase inhibitors.

BRAF_Pathway RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS Activates BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Vemurafenib Standard of Care (e.g., Vemurafenib) Vemurafenib->BRAF Inhibits New_Derivative New this compound Derivative (Hypothetical Target) New_Derivative->BRAF Inhibits?

Caption: The BRAF/MAPK signaling pathway, a key driver of cell proliferation in many cancers.

A Phased Framework for Benchmarking

A logical progression of experiments is crucial for a comprehensive evaluation. We propose a three-phase workflow designed to assess potency, specificity, and comparative efficacy. This workflow ensures that resources are focused on the most promising candidates.

Benchmarking_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Validation & Selectivity cluster_2 Phase 3: Comparative Analysis P1_Step1 Synthesize New This compound Derivatives P1_Step2 In Vitro Cytotoxicity Assay (e.g., MTT Assay) on Cancer Cell Panel P1_Step1->P1_Step2 P2_Step1 Identify Lead Compounds (Based on IC50 values) P1_Step2->P2_Step1 P2_Step2 Kinase Selectivity Profiling (Broad Kinome Panel) P2_Step1->P2_Step2 P3_Step1 Head-to-Head Comparison with Standard-of-Care Drug P2_Step2->P3_Step1 P3_Step2 Data Synthesis & Report P3_Step1->P3_Step2

Caption: A three-phase workflow for benchmarking new chemical entities against standards of care.

Phase 1: In Vitro Cytotoxicity Screening

The initial step is to determine the dose-dependent effect of the new derivatives on cancer cell viability.[13][14] This high-throughput screening allows for the rapid identification of compounds with potent anti-proliferative effects and provides the half-maximal inhibitory concentration (IC50), a key metric of potency.[15]

Experimental Choice: We utilize a panel of human cancer cell lines. This is critical because the efficacy of a compound can be highly dependent on the genetic background of the cancer. For instance, a BRAF inhibitor should be tested on a melanoma cell line with a BRAF V600E mutation (e.g., A375) and a cell line with wild-type BRAF (e.g., MCF-7) to assess target-specific effects.

Phase 2: Target Identification and Selectivity Profiling

Potent compounds from Phase 1 advance to target deconvolution. The primary goal is to understand how the compound works. Given the nature of the pyridazine scaffold, kinase inhibition is a likely mechanism.[1]

Experimental Choice: A broad kinase selectivity panel is the gold standard for this phase.[16][17] These panels test the compound against hundreds of recombinant human protein kinases in a biochemical assay format (e.g., radiometric or competitive binding assays).[18][19] This approach provides two crucial pieces of information:

  • On-Target Activity: Identifies the primary kinase(s) that the compound inhibits.

  • Off-Target Effects: Reveals inhibition of other kinases, which is critical for predicting potential toxicity and side effects. A highly selective inhibitor is generally preferred.[17]

Phase 3: Comparative Data Synthesis

In the final phase, the data for lead derivatives are collated and directly compared to those of relevant standard-of-care drugs, which should be run concurrently in the same assays for a true head-to-head comparison.

Detailed Experimental Protocols

Adherence to standardized, validated protocols is paramount for generating reproducible and trustworthy data.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[20] Living cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product, the amount of which is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., A375 for melanoma, SKBR3 for HER2+ breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds and standard-of-care drug, dissolved in DMSO

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of the test compounds and the standard-of-care drug in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity.

  • Treatment: After 24 hours, remove the old medium and add 100 µL of medium containing the various concentrations of the compounds to the wells. Include "vehicle control" wells (containing only DMSO at the same final concentration) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent and optimized for the cell line's doubling time.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to fully dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear, structured tables for easy comparison. The following tables present hypothetical data for two new this compound derivatives, CPD-1 and CPD-2 , benchmarked against relevant standard-of-care drugs.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)
CompoundA375 (Melanoma, BRAF V600E)SKBR3 (Breast, HER2+)MCF-7 (Breast, BRAF WT)
CPD-1 0.85 15.212.5
CPD-2 9.71.2 10.8
Vemurafenib (Std.)0.92>50>50
Lapatinib (Std.)22.11.518.4

Interpretation: The hypothetical data in Table 1 suggests that CPD-1 shows potent and selective activity against the BRAF-mutant A375 cell line, comparable to the standard-of-care drug Vemurafenib.[21] Conversely, CPD-2 demonstrates potency and selectivity for the HER2-amplified SKBR3 cell line, similar to Lapatinib.

Table 2: Comparative Kinase Selectivity (% Inhibition at 1 µM)
CompoundBRAF (V600E)HER2 (ErbB2)VEGFR2p38α
CPD-1 95% 8%12%5%
CPD-2 6%92% 15%9%
Vemurafenib (Std.)98%<5%25%<5%
Lapatinib (Std.)<5%96%7%<5%

Interpretation: This hypothetical selectivity data (Table 2) reinforces the findings from the cytotoxicity assays. CPD-1 appears to be a potent and selective BRAF V600E inhibitor, while CPD-2 is a potent and selective HER2 inhibitor. The low inhibition of other kinases like VEGFR2 and p38α suggests a favorable selectivity profile for both novel compounds.

Conclusion

This guide presents a structured, scientifically-grounded framework for the preclinical benchmarking of novel this compound derivatives. By progressing from broad cytotoxicity screening to specific kinase selectivity profiling, researchers can efficiently identify promising drug candidates. The direct, concurrent comparison against standard-of-care drugs within this framework provides the critical context needed to evaluate whether a new chemical entity offers a meaningful advantage over existing therapies. This rigorous, evidence-based approach is essential for accelerating the translation of promising compounds from the laboratory to clinical development.

References

Safety Operating Guide

Proper Disposal of 6-Chloropyridazin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Chloropyridazin-4-ol (CAS No. 1415928-75-4). Designed for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure operational safety and regulatory compliance. The protocols described herein are based on established best practices for the management of halogenated organic compounds.

Hazard Assessment and Chemical Profile

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Given these classifications, this compound must be handled with appropriate personal protective equipment (PPE) and engineering controls at all times.

Table 1: Physicochemical Properties of Structurally Similar Compounds

Property6-Chloropyridazin-3-ol (CAS 19064-67-6)6-Chloropyridin-2-ol (CAS 16879-02-0)4-Chloropyridine (CAS 626-61-9)
Molecular Formula C₄H₃ClN₂OC₅H₄ClNOC₅H₄ClN
Molecular Weight 130.53 g/mol 129.54 g/mol 113.54 g/mol
Appearance White to off-white solidSolidLiquid
Melting Point 140.0 to 144.0 °CNot Available-43.5 °C
Boiling Point Not AvailableNot Available151 °C
Solubility Soluble in MethanolSlightly soluble in waterSlightly soluble in water

Data sourced from various chemical suppliers and databases. These values are for structurally related compounds and should be used as an estimation for this compound.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, ensure the following PPE is worn to minimize exposure:

  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: A lab coat or chemical-resistant apron, along with nitrile gloves, must be worn. Inspect gloves for any signs of degradation before use.

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.

Always wash hands thoroughly after handling the compound, even if gloves were worn.[2]

Spill and Accidental Release Procedures

In the event of a spill, prompt and appropriate action is critical to prevent chemical exposure and environmental contamination.

Small Spills (manageable by trained personnel)
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: Restrict access to the spill location.

  • Don Appropriate PPE: Ensure you are wearing the correct PPE as outlined in Section 2.

  • Contain the Spill: For solid spills, gently cover with a damp paper towel to avoid generating dust. For liquid spills, create a dike around the spill using an inert absorbent material.

  • Absorb and Collect: Use an inert absorbent material such as vermiculite, sand, or spill pillows to absorb the spilled material.[3][4] Do not use combustible materials like paper towels for absorption.

  • Clean the Area: Once the material is collected, decontaminate the spill surface. A solution of soap and water is generally effective. For highly toxic materials, the rinseate should also be collected as hazardous waste.

  • Package Waste: Place all contaminated materials (absorbent, gloves, etc.) into a clearly labeled, sealable hazardous waste container.

Large Spills

For large spills, or any spill that you are not trained or equipped to handle:

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close doors to the affected area and prevent entry.

  • Notify Emergency Services: Contact your institution's Environmental Health & Safety (EHS) office and, if necessary, emergency services. Provide them with the name of the chemical and any available hazard information.

Proper Disposal Procedures

As a halogenated organic compound, this compound must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination and regulatory penalties.

Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are often classified as hazardous waste.[5] Specifically, they may fall under the "F-listed" wastes from non-specific sources, such as spent halogenated solvents (e.g., F001, F002).[6][7] It is imperative to consult your institution's EHS department for specific waste code assignments.

Disposal Workflow

The primary and most effective method for the disposal of chlorinated organic compounds is high-temperature incineration.[1] This process breaks down the molecule into less harmful components.

Causality of Incineration: At high temperatures (typically 800°–1500° C), the carbon-chlorine bonds in this compound are broken. The chlorine is primarily converted to hydrogen chloride (HCl), while the organic portion is oxidized to carbon dioxide (CO₂) and water (H₂O).[1] The resulting flue gases, containing HCl, are then passed through a scrubber system, which neutralizes the acid before release into the atmosphere. This method ensures the complete destruction of the hazardous compound.

Figure 1: Disposal workflow for this compound.

Step-by-Step Disposal Protocol
  • Waste Collection: Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, glassware) in a designated container.

  • Segregation: This waste must be segregated as "halogenated organic waste." Do not mix with non-halogenated organic waste or other waste streams.[1]

  • Containerization: Use a compatible, leak-proof container with a secure lid. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area. This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.

  • Professional Disposal: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company. Provide the disposal company with a copy of any available safety data for the compound or its analogues.

Decontamination

For routine decontamination of surfaces and glassware that have come into contact with this compound, a thorough washing with soap and warm water is generally sufficient. For more significant contamination, after initial cleaning, a wipe-down with a 1,000 ppm chlorine-based disinfectant solution can be used, followed by a final rinse.[8] All cleaning materials should be disposed of as hazardous waste.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures while seeking immediate medical attention:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Skin Contact: Wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.

Always have the Safety Data Sheet (or this guide for analogues) available for emergency medical personnel.

References

A Senior Application Scientist's Guide to Handling 6-Chloropyridazin-4-ol: A Framework for Laboratory Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of innovation. However, this pursuit must be anchored in an unwavering commitment to safety. This guide provides an essential framework for handling 6-Chloropyridazin-4-ol, a heterocyclic compound whose structural analogs suggest a significant hazard profile. The protocols outlined here are designed to be a self-validating system, ensuring that every step, from receipt to disposal, is executed with the highest degree of safety and scientific integrity.

Hazard Assessment: Understanding the 'Why' Behind the Precautions

While specific toxicological data for this compound is not extensively published, a thorough risk assessment can be conducted by examining closely related analogs, such as 4-aminopyridine and other chlorinated pyridazines. This principle of analog-based hazard identification is a cornerstone of proactive laboratory safety. The data from these analogs indicates that this compound should be treated as a substance with a high degree of acute toxicity and corrosivity.

The primary risks are associated with its potential to be fatal if swallowed and toxic upon skin contact or inhalation. Furthermore, the potential for severe skin burns and irreversible eye damage necessitates robust barrier protection.

Table 1: Anticipated Hazard Profile for this compound (Based on Analog Data)

Hazard ClassificationGHS Hazard StatementRationale and Implication
Acute Toxicity (Oral) H300: Fatal if swallowed Extreme caution must be taken to prevent ingestion. All handling should minimize the risk of hand-to-mouth contamination.
Acute Toxicity (Dermal) H311: Toxic in contact with skin Skin is a primary route of exposure. Full-body protection is required to prevent absorption.
Acute Toxicity (Inhalation) H331: Toxic if inhaled The compound, especially if a fine powder, can be easily aerosolized. Respiratory protection is mandatory, and all work must be done in a ventilated enclosure.
Skin Corrosion H314: Causes severe skin burns and eye damage The corrosive nature of the chemical requires immediate removal upon contact and the use of chemically resistant materials.
Aquatic Toxicity H411: Toxic to aquatic life with long lasting effects Disposal must be managed carefully to prevent environmental release. Do not discharge to sewer systems.[1]

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE is not a matter of preference but a critical control dictated by the hazard assessment. For this compound, a comprehensive PPE ensemble is required at all times.

Hand Protection: The First Line of Defense

Your hands are the most likely part of your body to come into direct contact with the chemical.[2]

  • Primary Gloves : Wear chemical-resistant nitrile gloves (minimum thickness of 14 mils is recommended).[3] Nitrile provides excellent protection against a wide range of chemicals.[4]

  • Double Gloving : For all procedures involving the handling of the pure compound or concentrated solutions, wearing two pairs of nitrile gloves is mandatory. This provides a critical buffer; if the outer glove is compromised, you can remove it without exposing your skin.

  • Best Practices : Never wear leather or fabric-lined gloves, as they can absorb and retain the chemical, leading to prolonged skin contact.[5] Inspect gloves for any holes or tears before each use.[6] Change gloves immediately if you suspect contamination and always wash your hands thoroughly after removing them.

Body Protection: Preventing Dermal Absorption
  • Chemical-Resistant Suit/Coverall : A disposable chemical-resistant suit (e.g., made of Tyvek® or similar non-woven material) worn over regular lab clothing is required.[3][7] This provides a full-body barrier against splashes and dust.

  • Lab Coat : A flame-resistant lab coat may be worn over the chemical suit for additional protection, but it is not a substitute for a chemical-resistant garment.

  • Footwear : Wear closed-toe shoes made of a non-porous material. For tasks with a higher risk of spills, such as handling large quantities or cleaning up, chemical-resistant boots with pant legs worn outside the boots are required to prevent chemicals from entering.[8]

Eye and Face Protection: Shielding Sensitive Tissues

Given the risk of irreversible eye damage, robust protection is non-negotiable.

  • Primary Protection : Tightly fitting chemical splash goggles that meet EN 166 standards are the minimum requirement.[2]

  • Secondary Protection : A full-face shield must be worn over the safety goggles whenever handling the solid compound, preparing solutions, or performing any task with a risk of splashes.[3][7][9] This protects the entire face from contact.

  • Contact Lenses : Avoid wearing contact lenses when handling this chemical, as they can trap material against the eye.[5]

Respiratory Protection: Preventing Inhalation

All handling of solid this compound and its volatile solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]

  • Required Respirator : A NIOSH-approved air-purifying respirator (APR) with a combination of organic vapor and particulate (P100) cartridges is necessary, even when working in a fume hood.[8][10] Ensure you are properly fit-tested for the respirator you use.

Table 2: PPE Requirements by Task

TaskHand ProtectionBody ProtectionEye/Face ProtectionRespiratory Protection
Receiving/Unpacking Single pair of nitrile glovesLab coatSafety glassesNot required if no signs of container damage
Weighing Solid Compound Double-gloved nitrileChemical-resistant suitGoggles and face shieldAir-purifying respirator (in a fume hood)
Preparing Solutions Double-gloved nitrileChemical-resistant suitGoggles and face shieldAir-purifying respirator (in a fume hood)
Performing Reactions Double-gloved nitrileChemical-resistant suitGoggles and face shieldAir-purifying respirator (in a fume hood)
Spill Cleanup Double-gloved nitrileChemical-resistant suit, shoe coversGoggles and face shieldAir-purifying respirator
Waste Disposal Double-gloved nitrileChemical-resistant suitGoggles and face shieldAir-purifying respirator

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized workflow minimizes variability and risk. The following protocol should be adopted for all work involving this compound.

Step 1: Preparation and Pre-Handling Check
  • Designate a Work Area : All work must be performed in a designated area within a certified chemical fume hood.

  • Assemble Materials : Ensure all necessary equipment, including spill cleanup materials, is inside the fume hood before introducing the chemical.

  • Verify Emergency Equipment : Confirm that the safety shower and eyewash station are unobstructed and have been recently tested.[9]

  • Don PPE : Put on all required PPE as outlined in Table 2 before entering the designated work area.

Step 2: Handling and Experimental Use
  • Weighing : If handling the solid, carefully weigh the required amount on a tared weigh boat inside the fume hood. Avoid any actions that could generate dust.

  • Solution Preparation : Slowly add the solid to the solvent. If the process is exothermic, use an ice bath for cooling.

  • Transfers : Use a syringe or cannula for liquid transfers to minimize the risk of spills.

Step 3: Post-Experiment Decontamination
  • Quenching : If necessary, quench the reaction mixture using a validated procedure within the fume hood.

  • Surface Cleaning : Decontaminate all surfaces and equipment that came into contact with the chemical.

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination. Remove gloves last, turning them inside out as you pull them off.

  • Personal Hygiene : Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.

G cluster_prep PART 1: Preparation cluster_handling PART 2: Active Handling (Inside Fume Hood) cluster_cleanup PART 3: Decontamination & Disposal prep_area Designate Fume Hood Area verify_safety Verify Eyewash/Shower prep_area->verify_safety don_ppe Don Full PPE verify_safety->don_ppe weigh Weigh Solid Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill experiment Perform Experiment dissolve->experiment exposure Personnel Exposure dissolve->exposure Potential Event decon Decontaminate Surfaces experiment->decon segregate_waste Segregate Hazardous Waste decon->segregate_waste doff_ppe Remove PPE Correctly segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safely Handling this compound.

Emergency and Disposal Plans

Spill Response

In the event of a spill, do not panic. Your priority is to ensure personnel safety and prevent the spread of contamination.

  • Evacuate : Alert others in the lab and evacuate the immediate area.

  • Isolate : If safe to do so, close the fume hood sash.

  • Protect : Ensure you are wearing the appropriate PPE (including respiratory protection) before re-entering the area.

  • Contain : Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials.

  • Collect : Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste.[1][10]

  • Decontaminate : Clean the spill area thoroughly.

Accidental Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

Waste Disposal Plan

All materials contaminated with this compound are considered hazardous waste.

  • Containerization : Collect all waste, including the chemical itself, contaminated PPE, and cleanup materials, in a dedicated, sealed, and clearly labeled hazardous waste container.[10] The label must include "Hazardous Waste" and the chemical name.

  • Segregation : Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) office.

  • Professional Disposal : Arrange for disposal through your institution's EHS office or a licensed chemical waste disposal contractor.[1][12] Provide the contractor with the Safety Data Sheet (SDS) for the material.

By integrating this comprehensive safety and handling framework into your daily operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.